(S)-2-Phenethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-phenylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXUSHWBSBIAT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660830 | |
| Record name | (2S)-2-(2-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612502-28-0 | |
| Record name | (2S)-2-(2-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enantioselective synthesis of (S)-2-Phenethylpiperazine
An In-depth Technical Guide to the Enantioselective Synthesis of (S)-2-Phenethylpiperazine
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed pharmaceuticals. The stereochemistry of substituents on the piperazine ring is often critical for biological activity, making enantioselective synthesis a key challenge in drug development. This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the enantioselective synthesis of this compound, a valuable chiral building block. We will explore various synthetic strategies, focusing on a robust and scalable route that begins with a readily available chiral precursor. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step guidance.
Introduction: The Significance of Chiral Piperazines
Piperazine derivatives are ubiquitous in modern medicine, with applications ranging from antipsychotics (e.g., aripiprazole) to antihistamines (e.g., cetirizine). When the piperazine ring is substituted at a carbon atom, as in 2-substituted piperazines, a stereocenter is created. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can exhibit vastly different efficacy, metabolism, and toxicity profiles. Consequently, the development of synthetic methods that provide access to single-enantiomer piperazine derivatives is of paramount importance.[1]
This compound is a chiral synthon that can be incorporated into more complex molecules. Its synthesis presents the typical challenges of controlling stereochemistry while constructing the heterocyclic ring. This guide will focus on a strategy that leverages the "chiral pool," starting from an inexpensive, enantiopure starting material to ensure the final product's stereochemical integrity.
Overview of Synthetic Strategies
Several strategic approaches have been developed for the asymmetric synthesis of 2-substituted piperazines. The choice of strategy often depends on factors like scale, required enantiomeric purity, and the availability of starting materials.
-
Chiral Pool Synthesis: This is one of the most reliable and common strategies. It involves using a readily available, inexpensive, and enantiomerically pure starting material, such as an α-amino acid, to build the chiral piperazine scaffold.[2] The inherent chirality of the starting material is carried through the synthetic sequence, controlling the stereochemistry of the final product. The protocol detailed in this guide falls into this category.
-
Asymmetric Catalysis: These methods construct the chiral center during the reaction sequence using a chiral catalyst. Powerful examples include iridium-catalyzed asymmetric hydrogenation of pyrazine precursors and palladium-catalyzed asymmetric allylic alkylation to form chiral piperazin-2-ones, which can then be reduced.[3][4] These methods are highly efficient but may require specialized catalysts and optimization.
-
Diastereoselective Cyclization: This strategy involves creating a new stereocenter on a chiral molecule in a way that favors the formation of one diastereomer over the other. An example is the diastereoselective intramolecular hydroamination of a chiral amino-alkene precursor to form the piperazine ring.[5]
-
Chiral Resolution: A classical approach where a racemic mixture of the target molecule or an intermediate is prepared and then separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent. While effective, this method is inherently inefficient as the maximum yield for the desired enantiomer is 50%.
The strategy detailed below was chosen for its reliability, scalability, and its foundation in well-established, high-yielding chemical transformations, making it an excellent choice for producing high-purity this compound for research and development.
Featured Synthesis: A Scalable Chiral Pool Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound starting from (S)-Alanine. The overall strategy involves the construction of a protected chiral piperazin-2-one intermediate, which is subsequently reduced to the piperazine ring.
Logical Workflow of the Synthesis
The synthesis is designed in a modular, three-part workflow:
-
Part A: Construction of the key intermediate, (S)-4-Benzoyl-3-methylpiperazin-2-one.
-
Part B: Reduction of the piperazinone to form the protected (S)-2-methylpiperazine ring.
-
Part C: Functionalization and deprotection to yield the final target molecule.
Caption: Overall workflow for the synthesis of this compound.
Part A: Synthesis of (S)-4-Benzoyl-3-methylpiperazin-2-one
This part establishes the chiral piperazinone core. The stereocenter from (S)-Alanine directly becomes the C3 stereocenter of the piperazinone ring.
Step 1: Synthesis of (S)-Alanine Ethyl Ester Hydrochloride
-
Rationale: Conversion of the carboxylic acid to an ester prevents side reactions and increases solubility in organic solvents for the subsequent step. The reaction with thionyl chloride in ethanol is a classic, high-yielding method for this transformation.
-
Protocol:
-
Suspend (S)-Alanine (1.0 eq) in absolute ethanol (approx. 5 mL per gram of alanine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via an addition funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, until the solution becomes clear.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to obtain a white solid.
-
The crude (S)-Alanine ethyl ester hydrochloride can be used in the next step without further purification.
-
Step 2: Synthesis of (S)-Ethyl 2-(2-chloroacetamido)propanoate
-
Rationale: The chloroacetyl group is introduced to provide an electrophilic site for the subsequent ring-closing reaction. A biphasic Schotten-Baumann condition using sodium bicarbonate as the base is effective for this acylation while minimizing ester hydrolysis.
-
Protocol:
-
Dissolve the crude (S)-Alanine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL/g).
-
Add a saturated aqueous solution of sodium bicarbonate (approx. 3.0 eq of NaHCO₃) and cool the biphasic mixture to 0 °C.
-
While stirring vigorously, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a viscous oil.
-
Step 3: Synthesis of (S)-4-Benzoyl-3-methylpiperazin-2-one
-
Rationale: This is the key ring-forming step. Benzylamine acts as a nucleophile, first displacing the chloride and then cyclizing via intramolecular amidation. The benzoyl group serves as a protecting group for the N4 nitrogen. The use of an organic base like triethylamine scavenges the HCl generated.
-
Protocol:
-
Dissolve the crude (S)-Ethyl 2-(2-chloroacetamido)propanoate (1.0 eq) in a suitable solvent such as toluene or acetonitrile (approx. 10 mL/g).
-
Add benzylamine (1.1 eq) and triethylamine (1.5 eq).
-
Heat the mixture to reflux (approx. 80-110 °C depending on the solvent) for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. Filter off the triethylamine hydrochloride salt that has precipitated.
-
Wash the filtrate with 1 M HCl, then with saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield (S)-4-Benzoyl-3-methylpiperazin-2-one.
-
Part B: Reduction to (S)-1-Benzoyl-2-methylpiperazine
Step 4: Reduction of the Piperazinone Amide
-
Rationale: The amide carbonyl of the piperazinone ring must be reduced to a methylene group to form the piperazine. Strong reducing agents like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF) are required for this transformation. BH₃·THF is often preferred for its greater functional group tolerance and easier workup.
-
Protocol:
-
Dissolve (S)-4-Benzoyl-3-methylpiperazin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 20 mL/g) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add BH₃·THF complex (1 M solution in THF, approx. 3.0 eq) dropwise. Caution: Borane reacts violently with water. Ensure all glassware is dry.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 6 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.
-
Cool to room temperature and basify the mixture to pH > 12 with aqueous NaOH.
-
Extract the product with ethyl acetate (3 x 15 mL/g).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by chromatography if necessary.
-
Part C: Final Functionalization and Deprotection
Step 5: N-Alkylation with 2-Phenethyl Bromide
-
Rationale: The phenethyl group is introduced via a standard Sₙ2 reaction at the less hindered secondary amine (N1). A non-nucleophilic base is used to deprotonate the amine without competing in the alkylation.
-
Protocol:
-
Dissolve (S)-1-Benzoyl-2-methylpiperazine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF (approx. 15 mL/g).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Add 2-phenethyl bromide (1.2 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield (S)-4-Benzoyl-2-methyl-1-phenethylpiperazine.
-
Step 6: Deprotection of the Benzoyl Group
-
Rationale: The final step is the removal of the benzoyl protecting group. This is typically achieved by hydrolysis under strong basic or acidic conditions. Basic hydrolysis with NaOH is often clean and effective.
-
Protocol:
-
Dissolve the protected piperazine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (NaOH, 5.0 eq or more) and heat the mixture to reflux for 24-48 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with DCM or ethyl acetate (3 x 20 mL/g).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by distillation under reduced pressure or by chromatography to yield pure this compound.
-
Summary of Key Transformations and Expected Yields
| Step | Transformation | Key Reagents | Typical Yield |
| 1-3 | (S)-Alanine → Piperazinone | SOCl₂, ClCOCH₂Cl, BnNH₂ | 50-60% (3 steps) |
| 4 | Piperazinone → Piperazine | BH₃·THF | 75-85% |
| 5 | N-Alkylation | Phenethyl Bromide, K₂CO₃ | 70-80% |
| 6 | Deprotection | NaOH | 80-90% |
Note: Yields are estimates based on analogous transformations in the literature and will vary with scale and experimental execution.
Quality Control: A Self-Validating Protocol
Ensuring the identity, purity, and enantiomeric integrity of the final product is critical. Each step should be monitored, and the final compound must be rigorously characterized.
In-Process Controls (IPCs)
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of each reaction, ensuring the consumption of starting materials before workup.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the presence of the desired product and intermediates by their mass-to-charge ratio (m/z).
Final Product Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The spectra should be clean and show the correct integrations and chemical shifts for all protons and carbons.
-
Mass Spectrometry: Confirms the molecular weight of the final product.
-
Chiral HPLC: This is the most important analysis to confirm the enantiomeric purity (enantiomeric excess, e.e.) of the final product.
Protocol: Chiral HPLC Analysis
-
Rationale: The two enantiomers of 2-phenethylpiperazine must be separated on a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for separating chiral amines.[6] The method below provides a starting point for analysis.
-
Method:
-
Column: A polysaccharide-based CSP, such as a Chiralpak® IC or similar cellulose tris(3,5-dichlorophenylcarbamate) column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., 0.1% Diethylamine) to improve peak shape. A typical starting gradient might be 90:10 Hexane:Isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: The method must be validated by running a sample of the racemic 2-phenethylpiperazine to identify the retention times of both the (S) and (R) enantiomers. The final product should show a single major peak corresponding to the (S)-enantiomer, allowing for the calculation of enantiomeric excess.
-
Caption: A typical quality control workflow for product validation.
Conclusion and Future Perspectives
This guide has detailed a robust and scalable enantioselective synthesis of this compound using a chiral pool approach starting from (S)-Alanine. The causality behind each experimental choice has been explained, and the importance of in-process and final quality controls has been emphasized to ensure a self-validating and trustworthy protocol. While this route is highly effective, the field of asymmetric synthesis is constantly evolving. Future efforts may focus on developing a more atom-economical synthesis using direct asymmetric C-H functionalization of the piperazine ring or employing novel catalytic methods that reduce the number of synthetic steps. Nevertheless, the chiral pool strategy presented here remains a gold standard for reliability and scalability in the production of enantiopure 2-substituted piperazines for the pharmaceutical industry.
References
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
Cochran, B. M., & Michael, F. E. (2008). A Modular Synthesis of 2,6-Disubstituted Piperazines via Diastereoselective Intramolecular Hydroamination. Organic Letters, 10(3), 329–332. [Link]
-
Díaz-de-Villegas, M. D., et al. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 5(104), 85387-85405. [Link]
-
De Risi, C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2938–2949. [Link]
-
Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. [Link]
-
Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849. [Link]
-
Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of PharmTech Research, 3(4), 2011-2015. [Link]
-
Zhang, Z., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]
-
Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
Sources
- 1. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Asymmetric hydroamination/cyclization catalyzed by organolanthanide complexes with chiral biaryl-based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. CN113105337B - Preparation method of 1, 2-propane diamine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to (S)-2-Phenethylpiperazine: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Phenethylpiperazine is a chiral molecule belonging to the phenethylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. While the broader class of piperazine derivatives has been extensively studied, specific and detailed information on the chemical, pharmacological, and toxicological properties of the (S)-enantiomer of 2-phenethylpiperazine remains limited in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit incomplete, understanding of this compound. By synthesizing available data on related compounds and outlining methodologies for its synthesis and characterization, this document serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this specific stereoisomer. The guide will highlight the knowns, unknowns, and the necessary experimental work required to fully elucidate the profile of this compound.
Introduction: The Significance of Chiral Piperazines
The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and antihistamines. The introduction of a substituent at the 2-position of the piperazine ring creates a chiral center, leading to the existence of two enantiomers, (S) and (R). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical in modern drug development.
This guide focuses specifically on the (S)-enantiomer of 2-phenethylpiperazine. The phenethyl moiety is also a common pharmacophore, notably present in many psychoactive compounds. The combination of the chiral piperazine core and the phenethyl group suggests that this compound could possess interesting and potentially unique biological activities. However, a comprehensive understanding of its properties is currently hampered by a lack of specific experimental data.
Physicochemical Properties: A Data Gap
| Property | This compound (Experimental) | 2-Phenethylpiperazine (Racemate - Computed)[1][2] |
| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol | 190.28 g/mol |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Specific Optical Rotation | Not available | Not applicable |
| Solubility | Not available | Not available |
| pKa | Not available | Not available |
Rationale for Data Importance:
-
Melting and Boiling Points: These are fundamental indicators of purity and are crucial for handling and formulation.
-
Specific Optical Rotation: This is the defining experimental parameter that confirms the enantiomeric identity and purity of a chiral compound.
-
Solubility: Knowledge of solubility in various solvents is essential for designing synthetic and purification procedures, as well as for formulation development.
-
pKa: The acid dissociation constant is critical for understanding the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Synthesis and Chiral Separation
The preparation of enantiomerically pure this compound is a key step for its pharmacological evaluation. While a specific, validated protocol for this exact molecule is not published, established methods for the synthesis of chiral 2-substituted piperazines can be adapted.
Proposed Asymmetric Synthetic Strategy
One promising approach involves the asymmetric synthesis starting from a chiral precursor. A plausible route, based on the synthesis of other chiral piperazines, could start from an enantiopure amino acid.[3]
Hypothetical Synthetic Workflow:
Caption: Proposed asymmetric synthesis of this compound.
Causality behind Experimental Choices:
-
Starting Material: Utilizing a commercially available, enantiopure starting material like (S)-phenylalaninol ensures the stereochemistry is set from the beginning.
-
Protecting Groups: Orthogonal protecting groups (e.g., Boc and Cbz) on the nitrogens of the ethylenediamine moiety would allow for selective deprotection and further functionalization if needed.
-
Cyclization Strategy: An intramolecular nucleophilic substitution is a common and effective method for forming cyclic amines.
Chiral Resolution of Racemic 2-Phenethylpiperazine
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-phenethylpiperazine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.
Experimental Protocol: Chiral Resolution (Hypothetical)
-
Salt Formation: Dissolve racemic 2-phenethylpiperazine in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in the same solvent.
-
Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts should preferentially crystallize out of the solution due to lower solubility.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free piperazine base.
-
Extraction: Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification and Characterization: Dry the organic extract, evaporate the solvent, and purify the product (e.g., by distillation or chromatography). Confirm the enantiomeric excess (ee) by chiral HPLC.
Analytical Characterization
The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
While specific spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show signals corresponding to the aromatic protons of the phenethyl group, the aliphatic protons of the ethyl linker, and the protons of the piperazine ring. The diastereotopic nature of the piperazine ring protons would likely result in complex splitting patterns.
-
¹³C NMR: Would display distinct signals for each carbon atom in the molecule, providing a carbon fingerprint.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. A common fragmentation pathway for phenethylpiperazines involves the cleavage of the bond between the piperidine ring and the phenethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds. Derivatization of the amine groups may be necessary to improve chromatographic performance.
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC: Can be used to assess the purity of the compound.
-
Chiral HPLC: Essential for determining the enantiomeric purity (ee) of this compound. This would involve using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
-
Experimental Protocol: Chiral HPLC (Hypothetical)
-
Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., ~254 nm).
-
Analysis: Inject a sample of the synthesized this compound and a sample of the racemate. The separation of the two enantiomers in the racemic sample and the presence of a single peak at the corresponding retention time in the synthesized sample would confirm its enantiomeric identity and purity.
Pharmacological Profile: An Area for Investigation
The pharmacological profile of this compound is largely unexplored. However, based on the activities of structurally related compounds, several potential biological targets can be hypothesized.
Potential Mechanisms of Action
-
Serotonergic System: Many phenethylpiperazine derivatives are known to interact with serotonin (5-HT) receptors. For example, some phenethylpiperazine amides are potent and selective 5-HT₂ₐ receptor antagonists.[4] It is plausible that this compound could also modulate serotonergic neurotransmission.
-
Dopaminergic System: The phenethylamine scaffold is a classic feature of many dopaminergic agents. Therefore, this compound may interact with dopamine receptors (e.g., D₂, D₃) or the dopamine transporter (DAT).
-
Opioid Receptors: Some novel synthetic opioids possess a piperazine core, suggesting that this compound could potentially have activity at opioid receptors (μ, δ, κ).[3][5]
-
Adrenergic Receptors: The structural similarity to other biogenic amines suggests a potential for interaction with adrenergic receptors.
Proposed In Vitro and In Vivo Studies:
Caption: Workflow for the pharmacological evaluation of this compound.
Safety and Toxicology: A Precautionary Approach
Specific toxicological data for this compound are not available. However, the general toxicological profile of piperazine and its derivatives provides some guidance.
-
General Piperazine Toxicity: Piperazine itself can cause adverse effects, including gastrointestinal disturbances, and in some cases, neurotoxicity.[6]
-
Potential for CNS Effects: Given the potential for interaction with CNS receptors, this compound could elicit a range of central effects, which would need to be carefully evaluated.
-
Cardiovascular Effects: Many psychoactive compounds can affect the cardiovascular system. Therefore, cardiovascular safety pharmacology studies would be essential.
Proposed Toxicological Evaluation:
-
In Vitro Cytotoxicity Assays: To determine the potential for cell toxicity.
-
Acute Toxicity Studies in Rodents: To determine the LD50 and identify signs of acute toxicity.
-
Genotoxicity Assays: (e.g., Ames test) to assess the mutagenic potential.
-
hERG Channel Assay: To evaluate the potential for cardiac arrhythmias.
Conclusion and Future Work
This compound represents an intriguing but largely uncharacterized molecule. This guide has synthesized the available information on related compounds to provide a framework for its synthesis, characterization, and evaluation. The significant data gaps, particularly the lack of experimental physicochemical, spectroscopic, pharmacological, and toxicological data, underscore the need for primary research on this specific enantiomer.
Future research efforts should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthesis or resolution of this compound, along with its complete analytical characterization, including specific optical rotation and full spectroscopic data, is paramount.
-
Comprehensive Pharmacological Profiling: A broad in vitro screening against a panel of CNS receptors is needed to identify its primary biological targets. Follow-up in vivo studies in relevant animal models will be necessary to understand its physiological effects.
-
Thorough Safety Assessment: A comprehensive toxicological evaluation is required to understand its safety profile.
The elucidation of the chemical and biological properties of this compound will not only contribute to the broader understanding of chiral piperazine derivatives but may also uncover a novel chemical entity with therapeutic potential.
References
-
Fogarty, M. F., et al. (2022). Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and In-Vitro Including 2-methyl AP-237 and AP-238. Journal of Analytical Toxicology. [Link]
-
Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(5), 1513-1525. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21093511, 2-Phenethylpiperazine. Retrieved January 24, 2026 from [Link].
-
A new method for the synthesis of enantiopure α-substituted piperazines via direct functionalisation of the intact piperazine ring is described. (n.d.). ResearchGate. [Link]
-
Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79214, 1-Phenethylpiperazine. Retrieved January 24, 2026 from [Link].
-
EMCDDA. (2017). N-[1-(2-phenylethyl)piperidin-4-yl]-N-phenyl-tetrahydrofuran-2-carboxamide (Tetrahydrofuranylfentanyl) Report. European Monitoring Centre for Drugs and Drug Addiction. [Link]
-
Paul, A., et al. (2018). Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). ResearchGate. [Link]
-
A Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. (n.d.). ResearchGate. [Link]
-
Di Fabio, R., et al. (2003). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 46(18), 3843-3853. [Link]
-
Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Medical Toxicology, 7(3), 226-232. [Link]
-
Wallach, J., et al. (2016). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 8(3-4), 358-367. [Link]
-
Roecker, A. J., et al. (2010). Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(15), 5693-5705. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 2-Phenethylpiperazine | C12H18N2 | CID 21093511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Phenethylpiperazine | C12H18N2 | CID 79214 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of (S)-2-Phenethylpiperazine: A Roadmap for Pharmacological Characterization
Abstract
This technical guide provides a comprehensive framework for the pharmacological characterization of (S)-2-Phenethylpiperazine, a chiral small molecule with structural motifs suggestive of central nervous system activity. Due to the current absence of specific pharmacological data for this enantiomer, this document serves as an in-depth roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered experimental approach to elucidate its mechanism of action, from initial target screening to in vivo validation. The guide is grounded in established methodologies and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility. We will explore the putative interactions of this compound with high-interest CNS targets, such as monoamine transporters and opioid receptors, and detail the downstream signaling consequences of these interactions.
Introduction: Deconstructing this compound
The molecular architecture of this compound, featuring a piperazine ring coupled with a phenethyl group, presents a compelling case for its potential interaction with key neurological targets. The phenethylamine backbone is a classic pharmacophore found in numerous psychoactive compounds, including monoamine neurotransmitters (dopamine, norepinephrine) and their reuptake inhibitors. The piperazine moiety is also a common scaffold in a wide array of centrally acting drugs. The specific stereochemistry at the 2-position, designated as (S), is crucial, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
Given these structural alerts, we hypothesize that this compound's primary mechanism of action involves the modulation of monoaminergic and/or opioidergic systems. This guide will detail the experimental cascade required to test this hypothesis and build a comprehensive pharmacological profile.
Tier 1: Primary Target Identification via In Vitro Binding Assays
The foundational step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. This is most efficiently achieved through radioligand binding assays, which quantify the displacement of a known radioactive ligand from its receptor by the test compound.
Rationale for Target Selection
Based on the structure of this compound, our primary screen will focus on:
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
-
Opioid Receptors: Mu (µ), Delta (δ), and Kappa (κ) opioid receptors.
-
Sigma Receptors: Sigma-1 (σ1) and Sigma-2 (σ2) receptors, as many piperazine-containing compounds exhibit affinity for these sites.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol provides a generalized framework. Specific radioligands, buffers, and incubation times will vary depending on the target.
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, SERT, and opioid receptors.
Materials:
-
Membrane preparations from cells stably expressing the human recombinant target receptor (e.g., CHO-hDAT, HEK-hMOR).
-
Radioligand specific for the target (e.g., [³H]-WIN 35,428 for DAT, [³H]-Naloxone for opioid receptors).
-
This compound stock solution.
-
Assay buffer (target-specific).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and microplate scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of this compound.
-
Initiation: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Putative Data Summary
While no direct data exists for this compound, we can create a representative data table based on structurally related compounds to illustrate the expected output.
| Target | Radioligand | This compound Ki (nM) (Hypothetical) |
| hDAT | [³H]-WIN 35,428 | 50 |
| hNET | [³H]-Nisoxetine | 15 |
| hSERT | [³H]-Citalopram | > 1000 |
| hMOR | [³H]-DAMGO | 250 |
| hKOR | [³H]-U69,593 | > 1000 |
| hDOR | [³H]-DPDPE | > 1000 |
This hypothetical data suggests a primary interaction with the norepinephrine and dopamine transporters.
Tier 2: Functional Characterization of Primary Targets
Once primary binding targets are identified, the next critical step is to determine the functional consequence of this binding. Does this compound inhibit transporter function? Does it act as an agonist, antagonist, or inverse agonist at a receptor?
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound as an inhibitor of DAT and NET.
Materials:
-
Cells stably expressing the human recombinant transporter (e.g., HEK-hNET).
-
Radiolabeled neurotransmitter (e.g., [³H]-Norepinephrine).
-
This compound stock solution.
-
Assay buffer.
-
96-well microplates.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular radiolabel.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC50 value.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.
Tier 3: In Vivo Neurochemical Effects
To understand the physiological relevance of the in vitro findings, it is essential to investigate the effects of this compound on neurotransmitter dynamics in the living brain. In vivo microdialysis is the gold standard for this purpose.
Rationale for In Vivo Microdialysis
Based on our hypothetical in vitro data suggesting DAT and NET inhibition, we would expect systemic administration of this compound to increase extracellular levels of dopamine and norepinephrine in brain regions rich in these terminals, such as the prefrontal cortex and striatum.
Experimental Protocol: In Vivo Microdialysis in Rodents
Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine levels in the rat prefrontal cortex.
Materials:
-
Anesthetized or freely moving rats with a surgically implanted microdialysis guide cannula.
-
Microdialysis probe.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for systemic administration.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Step-by-Step Methodology:
-
Probe Insertion: Insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Visualizing the Putative Signaling Pathway
Caption: Hypothesized synaptic action of this compound.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. The proposed tiered strategy, from broad in vitro screening to targeted in vivo functional studies, provides a clear path to understanding its pharmacological profile. Should the hypothetical data presented here hold true, this compound would be characterized as a dopamine and norepinephrine reuptake inhibitor. Further studies would then be warranted to explore its therapeutic potential in disorders characterized by dysregulation of these neurotransmitter systems, such as ADHD or depression. The chirality of the molecule necessitates that all experiments be conducted with the pure (S)-enantiomer and, ideally, compared with the (R)-enantiomer to fully understand the stereoselective nature of its activity.
References
-
Radioligand Binding Assays
-
Monoamine Transporter Uptake Assays
-
In Vivo Microdialysis
-
Pharmacology of Related Compounds
- Title: Synthesis and Pharmacological Study of New Piperazine Deriv
- Source: Journal of Medicinal Chemistry - ACS Public
- Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
- Source: PubMed Central
- Title: Current Concepts of Phenylpiperidine Derivatives Use in the Tre
- Source: PubMed
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Profile of (S)-2-Phenethylpiperazine
Foreword for the Research Community
In the landscape of neuropharmacology, the exploration of novel chemical entities that can modulate central nervous system (CNS) targets is a cornerstone of drug discovery. The piperazine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse pharmacological activities. This guide focuses on (S)-2-Phenethylpiperazine, a molecule of interest due to its structural combination of a piperazine ring and a phenethylamine moiety—both of which are known to interact with a variety of CNS receptors.
While a comprehensive, publicly available receptor binding screen for this compound is not readily found in the literature, this document serves as an in-depth technical guide to its anticipated receptor binding profile. By examining the well-documented pharmacology of its structural components and closely related analogs, we can construct a scientifically reasoned, inferred profile. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the likely molecular targets of this compound and the experimental methodologies required to elucidate its precise pharmacological signature.
Structural Rationale and Predicted Pharmacological Landscape
This compound's structure is a composite of two key pharmacophores: the piperazine ring and the N-phenethyl substituent. The piperazine ring is a common feature in ligands for a range of CNS receptors, including serotonergic, dopaminergic, and sigma receptors. The phenethylamine backbone is famously associated with monoaminergic systems, serving as the foundational structure for neurotransmitters like dopamine and norepinephrine, as well as for a broad class of psychoactive compounds. The stereochemistry at the 2-position of the piperazine ring is expected to influence the compound's interaction with its target receptors, potentially conferring selectivity and specific binding orientations.
Based on these structural motifs, this compound is predicted to exhibit affinity for the following receptor families:
-
Sigma (σ) Receptors: The N-substituted piperazine and piperidine scaffold is a well-established template for high-affinity sigma receptor ligands.
-
Dopamine (D) Receptors: The phenethylamine component suggests a potential interaction with dopamine receptors, particularly the D2 subtype.
-
Serotonin (5-HT) Receptors: Arylpiperazines are renowned for their interaction with various serotonin receptor subtypes, and while this compound is not a classic arylpiperazine, the piperazine core itself can confer affinity.
-
Adrenergic (α and β) Receptors: The structural similarity to catecholamines implies a possible, though likely weaker, affinity for adrenergic receptors.
-
Opioid (μ, δ, κ) Receptors: While less probable as a primary target, some N-phenethylpiperidine derivatives, such as fentanyl and its analogs, are potent opioid receptor agonists.[1]
Inferred Receptor Binding Profile from Analog Data
In the absence of direct binding data for this compound, we can infer its likely affinities by examining structurally related compounds. The following table summarizes the binding affinities (Ki, in nM) of representative analogs. It is crucial to interpret this data with the understanding that even minor structural modifications can significantly alter receptor affinity and selectivity.
| Receptor Subtype | Analog Compound | Ki (nM) | Reference |
| Sigma-1 (σ1) | 1-(2-phenethyl)piperidine | Moderate Affinity | [2] |
| Phenylacetamide piperazine derivative | 181 | [2] | |
| Dopamine D2 | Phenylpiperidine derivatives | High to Low Affinity | [1] |
| Opioid μ | Fentanyl (N-phenethylpiperidine derivative) | Potent Agonist | [1] |
Note: This table is illustrative and compiled from data on related but not identical compounds. The actual binding affinities of this compound may vary significantly.
Causality in Experimental Design: Elucidating the Binding Profile
To definitively characterize the receptor binding profile of this compound, a systematic experimental approach is required. The gold standard for this is the radioligand binding assay , a technique that allows for the direct measurement of the affinity of a ligand for a specific receptor.
Principle of the Radioligand Binding Assay
This assay relies on the competition between a radiolabeled ligand (a compound with a known high affinity for the target receptor, tagged with a radioactive isotope like ³H or ¹²⁵I) and the unlabeled test compound (this compound) for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), we can calculate its inhibitory constant (Ki), which is a measure of its binding affinity.
Step-by-Step Experimental Protocol for a Competitive Radioligand Binding Assay
The following protocol outlines the key steps for determining the binding affinity of this compound at a specific G-protein coupled receptor (GPCR), such as the dopamine D2 receptor.
-
Receptor Preparation:
-
Source: Utilize cell lines stably expressing the human receptor of interest (e.g., HEK293 cells transfected with the human DRD2 gene) or tissue homogenates from animal models (e.g., rat striatum for D2 receptors).
-
Membrane Preparation: Homogenize the cells or tissue in a buffered solution and centrifuge to pellet the cell membranes, which contain the receptors. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Controls: Include wells for "total binding" (radioligand and receptor only) and "non-specific binding" (radioligand, receptor, and a high concentration of a known, non-radioactive ligand to saturate the receptors).
-
-
Incubation and Termination:
-
Equilibrium: Incubate the plate at a specific temperature for a duration sufficient to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat. The receptors and any bound ligands will be trapped on the filter, while unbound ligands will pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Processing:
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Functional Activity and Downstream Signaling
Determining the binding affinity of this compound is the first step. The subsequent critical question is its functional effect at the receptor: does it act as an agonist, antagonist, or inverse agonist? This is elucidated through functional assays that measure the cellular response following receptor binding.
Predicted Signaling Pathway: The Sigma-1 Receptor
Given the high likelihood of interaction with the sigma-1 (σ1) receptor based on its chemical structure, we can propose a representative signaling pathway. The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates calcium signaling and cellular stress responses.
Diagram of a Potential Sigma-1 Receptor Signaling Cascade
Caption: A representative signaling pathway for the sigma-1 receptor.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit inferred, overview of the receptor binding profile of this compound. The structural analysis strongly suggests that this compound is likely to interact with sigma, dopaminergic, and serotonergic receptors. The provided experimental protocol for radioligand binding assays offers a clear roadmap for the definitive characterization of its pharmacological properties.
Future research should focus on conducting a broad receptor screen to empirically determine the binding affinities of this compound. Following this, functional assays are imperative to classify its activity at high-affinity targets. Elucidating the complete pharmacological profile of this compound will be essential in determining its potential as a novel CNS therapeutic agent or as a tool for neuropharmacological research.
References
- Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396.
- Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP: American College of Neuropsychopharmacology.
- Guzik, A., & Kaczor, A. A. (2019). Affinity of fentanyl and its derivatives for the σ1-receptor. RSC Medicinal Chemistry, 10(7), 1084-1089.
- Matsumoto, R. R., Poupa, K., & Bowen, W. D. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and Alcohol Dependence, 118(2-3), 152-159.
- Prommer, E. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 1(1), 1-13.
- Schepmann, D., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 15(18), 1735-1752.
- Skałkowski, K., et al. (2020). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 63(17), 9246-9267.
- Yuan, S., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 45-55.
Sources
An In-Depth Technical Guide to the In Vitro Characterization of (S)-2-Phenethylpiperazine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the in vitro pharmacological evaluation of (S)-2-Phenethylpiperazine, a chiral molecule featuring both a phenethylamine and a piperazine scaffold. Given its structural motifs, this compound is hypothesized to interact primarily with monoamine transporters and G-protein coupled receptors (GPCRs). The following sections detail a tiered, logical workflow designed to elucidate its primary biological targets, mechanism of action, functional activity, and preliminary safety profile. The protocols described herein are grounded in established methodologies to ensure data integrity and reproducibility, providing a self-validating system for comprehensive characterization.
Introduction: Chemical Scaffolding as a Predictor of Biological Activity
This compound is a small molecule of significant interest due to its hybrid structure. The phenethylamine backbone is a well-established pharmacophore found in numerous neuroactive compounds, including stimulants and antidepressants that target monoamine transporters.[1][2] The piperazine ring is a common "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with a wide array of biological targets, including GPCRs and ion channels.[3][4][5]
Many piperazine derivatives exhibit activity at the central nervous system, modulating monoaminergic pathways to produce antipsychotic, antidepressant, or anxiolytic effects.[4] Specifically, phenylpiperazine analogs have been shown to inhibit uptake and induce the release of serotonin, dopamine, and norepinephrine.[1][6] Furthermore, other phenethylpiperazine derivatives have demonstrated potent and selective antagonism at serotonin receptors, such as the 5-HT2A receptor.[7]
This guide, therefore, outlines a systematic in vitro approach to characterize this compound, beginning with broad screening to identify primary targets and progressing to more focused mechanistic and functional assays.
Tier 1: Primary Target Identification - Receptor and Transporter Profiling
The initial step is to determine the binding affinity of this compound across a panel of likely biological targets. This is most efficiently accomplished using radioligand binding assays, which provide a quantitative measure of a compound's ability to displace a known high-affinity radiolabeled ligand from its target.
Core Target Panel: Monoamine Transporters
Given the phenethylamine core, the primary hypothesis is that this compound interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2]
Table 1: Monoamine Transporter Radioligand Binding Assay Parameters
| Target | Cell Line / Tissue | Radioligand | Non-Specific Ligand |
| hDAT | HEK293 cells expressing hDAT | [³H]-WIN 35,428 | 10 µM Cocaine |
| hNET | HEK293 cells expressing hNET | [³H]-Nisoxetine | 10 µM Desipramine |
| hSERT | HEK293 cells expressing hSERT | [³H]-Citalopram | 10 µM Fluoxetine |
hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter.
-
HEK293 Cells: Using human embryonic kidney (HEK) 293 cells stably transfected with a single human transporter ensures that the binding results are specific to the transporter of interest, avoiding the confounding variables present in synaptosomal preparations from rat brain tissue.[3]
-
Radioligands: The selected radioligands are well-characterized, high-affinity ligands for their respective transporters, providing a robust and sensitive assay window.
Secondary Target Panel: GPCRs and Other CNS Receptors
To broaden the scope, a secondary screening panel should include key GPCRs and other receptors implicated in the pharmacology of piperazine and phenethylamine derivatives.
Table 2: Secondary CNS Receptor Radioligand Binding Assay Panel
| Target | Cell Line / Tissue | Radioligand | Non-Specific Ligand |
| 5-HT2A | CHO-K1 cells expressing h5-HT2A | [³H]-Ketanserin | 10 µM Mianserin |
| Adrenergic α1A | Rat Cortex Homogenate | [³H]-Prazosin | 10 µM Phentolamine |
| Adrenergic α2A | HEK293 cells expressing hα2A | [³H]-Rauwolscine | 10 µM Yohimbine |
| Dopamine D2 | CHO-K1 cells expressing hD2 | [³H]-Spiperone | 10 µM Haloperidol |
| μ-Opioid (MOP) | CHO-K1 cells expressing hMOP | [³H]-DAMGO | 10 µM Naloxone |
| Sigma1 | Rat Liver Homogenate | [³H]-(+)-Pentazocine | 10 µM Haloperidol |
-
Diverse Targets: This panel covers key serotonin, adrenergic, and dopamine receptors to identify potential off-target activities or a polypharmacological profile.[7][8]
-
Opioid and Sigma Receptors: The inclusion of opioid and sigma receptors is prudent due to the structural similarities of some piperazine derivatives to known ligands for these targets.[9][10]
Experimental Protocol: Radioligand Binding Assay
-
Preparation: Cell membranes or tissue homogenates expressing the target receptor/transporter are prepared and protein concentration is quantified.
-
Incubation: A fixed concentration of the appropriate radioligand is incubated with the cell membranes/homogenate in the presence of increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Tier 2: Functional Characterization of Primary Targets
Once high-affinity targets are identified in Tier 1, the next critical step is to determine the functional consequence of this binding. Does this compound act as an inhibitor, substrate, agonist, or antagonist?
Monoamine Transporter Functional Assays
If this compound shows high affinity for DAT, NET, or SERT, its functional effect on neurotransmitter transport must be determined.
This assay measures the ability of the compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the transporter.
Experimental Protocol:
-
Cell Plating: Plate HEK293 cells stably expressing the transporter of interest (e.g., hDAT) in a 96-well plate and allow them to adhere.[11]
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound for a defined period (e.g., 20 minutes at 25°C).[12]
-
Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]-Dopamine for DAT).[11]
-
Termination: After a short incubation period (e.g., 10-15 minutes), terminate the reaction by rapidly aspirating the medium and washing the cells with ice-cold buffer.[12][13]
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Analysis: Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.
This assay determines if this compound acts as a substrate-type releaser (like amphetamine), which causes the transporter to work in reverse.
Experimental Protocol:
-
Loading: Pre-load cells expressing the transporter with a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).
-
Washing: Wash the cells to remove extracellular radioactivity.
-
Stimulation: Add various concentrations of this compound to the cells.
-
Sampling: At various time points, collect the extracellular buffer.
-
Quantification: Measure the amount of radioactivity released from the cells into the buffer.
-
Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal release effect.
GPCR Functional Assays
If high-affinity binding to a GPCR (e.g., 5-HT2A) is observed, the next step is to determine if the compound is an agonist, antagonist, or inverse agonist.
Many GPCRs signal through the modulation of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. A functional assay measuring cAMP levels can determine the compound's effect.
Experimental Protocol (Antagonist Mode):
-
Cell Preparation: Use cells stably expressing the target receptor (e.g., CHO-h5-HT2A).
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulation: Stimulate the cells with a known agonist (e.g., serotonin) at its EC₈₀ concentration in the presence of a phosphodiesterase inhibitor like IBMX.
-
Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection method (e.g., HTRF, AlphaScreen, or ELISA).[14]
-
Analysis: A decrease in the agonist-stimulated cAMP signal indicates antagonist activity. Calculate the IC₅₀ value.
Tier 3: Preliminary Safety and Liability Profiling
Early assessment of potential liabilities is crucial in drug development. In vitro safety assays can flag potential issues such as cardiotoxicity and general cytotoxicity.
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes). Therefore, assessing a compound's activity at this channel is a regulatory requirement and a critical safety checkpoint.
Experimental Protocol (Automated Patch Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO-hERG or HEK-hERG).
-
Compound Application: Using an automated patch-clamp system (e.g., QPatch), record baseline hERG currents in the whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.[7][10]
-
Data Acquisition: Perfuse the cells with increasing concentrations of this compound and record the corresponding inhibition of the hERG current.
-
Analysis: Calculate the IC₅₀ value for hERG channel block. A low IC₅₀ value is a significant red flag for potential cardiotoxicity.
General Cytotoxicity Assay
This assay provides a general measure of a compound's toxicity to living cells.
Experimental Protocol (e.g., MTT or CellTiter-Glo® Assay):
-
Cell Plating: Plate a metabolically active cell line (e.g., HepG2, a human liver cell line) in a 96- or 384-well plate.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for an extended period (e.g., 24-48 hours).
-
Reagent Addition: Add a viability reagent (e.g., MTT, which measures mitochondrial activity, or a reagent that measures cellular ATP).
-
Signal Measurement: Measure the resulting colorimetric or luminescent signal, which is proportional to the number of viable cells.
-
Analysis: Calculate the CC₅₀ (cytotoxic concentration 50), the concentration that reduces cell viability by 50%.
Table 3: Summary of Proposed In Vitro Characterization Cascade
| Tier | Assay Type | Purpose | Key Endpoint |
| 1 | Radioligand Binding | Identify primary targets | Kᵢ (Binding Affinity) |
| 2 | Uptake Inhibition | Determine functional block of transporters | IC₅₀ (Inhibition) |
| 2 | Neurotransmitter Release | Test for substrate-like activity | EC₅₀ (Release) |
| 2 | GPCR Functional Assay | Determine functional activity at receptors | IC₅₀/EC₅₀ (Antagonism/Agonism) |
| 3 | hERG Inhibition | Assess risk of cardiotoxicity | IC₅₀ (hERG Block) |
| 3 | General Cytotoxicity | Assess overall cell toxicity | CC₅₀ (Cytotoxicity) |
Conclusion
This technical guide presents a logical and scientifically rigorous pathway for the initial in vitro characterization of this compound. By starting with broad binding profiles and progressing to specific functional and safety assays, researchers can efficiently build a comprehensive pharmacological profile of the molecule. The causality behind this experimental design is to use the chemical structure to form a primary hypothesis (monoamine transporter activity) while remaining open to discovering novel or secondary activities through broader screening. This systematic approach ensures that key functional effects and potential liabilities are identified early, enabling informed decisions in the drug discovery and development process.
References
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Retrieved from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]
-
An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. National Institutes of Health. Retrieved from [Link]
-
Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. PubMed. Retrieved from [Link]
-
Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PubMed Central. Retrieved from [Link]
-
Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. Retrieved from [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]
-
hERG Safety Assay. Creative Bioarray. Retrieved from [Link]
-
Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Retrieved from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Retrieved from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]
-
Assembly of 2-substituted piperazines 1 (a) and fused piperazine... ResearchGate. Retrieved from [Link]
-
Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. PubMed. Retrieved from [Link]
-
In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. PubMed Central. Retrieved from [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Retrieved from [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Food and Drug Administration. Retrieved from [Link]
-
(1,2-Diphenylethyl) piperazines as potent opiate-like analgesics; the unusual relationships between stereoselectivity and affinity to opioid receptor. PubMed. Retrieved from [Link]
-
Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. ACS Publications. Retrieved from [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX. Retrieved from [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Retrieved from [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Retrieved from [Link]
Sources
- 1. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (1,2-Diphenylethyl) piperazines as potent opiate-like analgesics; the unusual relationships between stereoselectivity and affinity to opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted piperazine - Wikipedia [en.wikipedia.org]
The (S)-2-Phenethylpiperazine Scaffold: A Technical Guide to Structure-Activity Relationships at Monoamine Transporters
Introduction: The Privileged Piperazine Scaffold in Neuropharmacology
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically significant therapeutics.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] Within the vast landscape of piperazine-containing compounds, the phenethylpiperazine motif has emerged as a critical pharmacophore for agents targeting the central nervous system, particularly those modulating monoaminergic neurotransmission.[2]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of (S)-2-phenethylpiperazine and its analogs, with a primary focus on their interactions with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] These transporters are integral membrane proteins that regulate the synaptic concentrations of their respective neurotransmitters and are key targets for the treatment of numerous psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4] Understanding the nuanced SAR of the this compound scaffold is paramount for the rational design of novel, potent, and selective monoamine reuptake inhibitors with improved therapeutic profiles.
Core Structure-Activity Relationships of the 2-Substituted Piperazine Moiety
The substitution pattern on the piperazine ring itself is a critical determinant of biological activity. While direct, comprehensive SAR studies on a systematic series of this compound analogs are not extensively published, valuable insights can be gleaned from closely related series, such as 1-phenyl-piperazine (PP) derivatives.
A foundational study on R2-substituted phenyl-piperazines provides crucial quantitative data on their binding affinities at monoamine transporters, offering a strong basis for understanding the impact of substitutions at the 2-position of the piperazine ring.[5]
Impact of Substituents at the 2-Position of the Piperazine Ring
The environment around the 2-position of the piperazine ring appears to be sterically constrained and favors hydrophobic substituents.[5]
-
Small Alkyl Groups: The introduction of small alkyl groups, such as methyl or ethyl, at the 2-position of the piperazine ring can enhance binding affinity compared to the unsubstituted parent compound. For instance, 2-methyl-phenylpiperazine (2-Me-PP) and 2-ethyl-phenylpiperazine show a two-fold improvement in binding affinity over the parent phenylpiperazine.[5]
-
Polar and Bulky Substituents: Conversely, the introduction of more polar or bulkier groups at the 2-position is detrimental to binding affinity. For example, trifluoromethyl or nitro groups, which are comparable in size to methyl and ethyl but are more polar, lead to a decrease in affinity.[5] Similarly, larger substituents like ethoxy or cyano groups significantly reduce the binding potential.[5]
This suggests that a small, hydrophobic pocket exists in the binding site of the monoamine transporters that can accommodate small alkyl groups at the 2-position of the piperazine ring, leading to enhanced van der Waals interactions and increased affinity.
Table 1: Binding Affinities (Ki, µM) of 2-Substituted Phenyl-Piperazine Analogs at Monoamine Transporters [5]
| Compound | R2-Substituent | SERT Ki (µM) | NET Ki (µM) | DAT Ki (µM) |
| Phenylpiperazine (PP) | H | 186 ± 18 | 2,530 ± 210 | 880 ± 114 |
| 2-Me-PP | Methyl | 39 ± 5 | 540 ± 43 | 175 ± 13 |
| 2-Et-PP | Ethyl | Not Reported | Not Reported | Not Reported |
| 2-CF3-PP | Trifluoromethyl | 350 ± 64 | 11,200 ± 560 | 570 ± 61 |
| 2-NO2-PP | Nitro | Not Reported | Not Reported | Not Reported |
| 2-OEt-PP | Ethoxy | Not Reported | Not Reported | Not Reported |
| 2-CN-PP | Cyano | Not Reported | Not Reported | Not Reported |
The Phenethyl Linker: A Key Determinant of Potency and Selectivity
The two-carbon (ethyl) linker between the phenyl ring and the piperazine nitrogen is a common feature in many potent monoamine reuptake inhibitors. The length and nature of this linker are critical for optimal interaction with the transporter binding sites.
Influence of Phenyl Ring Substitution
Substitution on the aromatic ring of the phenethyl moiety provides a powerful means to modulate both the potency and selectivity of these compounds for the different monoamine transporters.
-
Electron-Withdrawing Groups: In related series, such as N-benzylpiperidines, the presence of an electron-withdrawing group at the 4-position of the N-benzyl ring has been shown to be beneficial for binding to the dopamine transporter.[6] This suggests that similar substitutions on the phenyl ring of this compound could enhance DAT affinity.
-
Halogenation: Halogenation of the phenyl ring is a common strategy to improve metabolic stability and modulate binding affinity. The position and nature of the halogen can have a profound impact on selectivity.
-
Methoxy and Other Substituents: The introduction of methoxy or other groups can influence lipophilicity and hydrogen bonding potential, thereby altering the binding profile of the compound.
Stereochemistry: The Importance of the (S)-Configuration
The (S)-configuration at the 2-position of the piperazine ring is a crucial determinant of the pharmacological activity of these compounds. While direct comparisons with the (R)-enantiomer for a series of 2-phenethylpiperazines are not widely reported, studies on other chiral piperazine derivatives consistently demonstrate that one enantiomer possesses significantly higher affinity and/or potency than the other. This stereoselectivity underscores the specific and well-defined nature of the binding pocket within the monoamine transporters.
Experimental Protocols
The following protocols provide a framework for the synthesis and pharmacological evaluation of this compound analogs.
Synthesis of this compound Analogs
The synthesis of chiral 2-substituted piperazines can be achieved through various synthetic routes. A common approach involves the use of a chiral starting material, such as an amino acid, to establish the desired stereochemistry at the 2-position.
Illustrative Synthetic Scheme:
Caption: A generalized synthetic workflow for chiral 2-substituted piperazines.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a method to determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET using radioligand displacement assays.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to confluence.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Varying concentrations of the test compound (e.g., this compound analog).
-
Cell membrane preparation.
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
The filter mats are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a radioligand binding assay to determine transporter affinity.
Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional potency (IC50) of test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporter.
Step-by-Step Methodology:
-
Cell Culture:
-
HEK-293 cells stably expressing hDAT, hSERT, or hNET are seeded into 96-well plates and grown to form a confluent monolayer.
-
-
Pre-incubation:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
Cells are pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
-
Uptake Initiation:
-
A fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well to initiate the uptake reaction.
-
-
Incubation:
-
The plate is incubated at 37°C for a short, defined period (e.g., 5-15 minutes) to allow for neurotransmitter uptake. The incubation time is kept short to measure the initial rate of uptake.
-
-
Uptake Termination and Washing:
-
The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold wash buffer.
-
-
Cell Lysis and Scintillation Counting:
-
A lysis buffer is added to each well to solubilize the cells and release the internalized radiolabeled neurotransmitter.
-
The lysate is transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.
-
Diagram of Neurotransmitter Uptake Inhibition Assay Workflow:
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel monoamine reuptake inhibitors. The structure-activity relationships, though not fully elucidated for this specific series, can be inferred from closely related analogs. Key determinants of activity include the stereochemistry at the 2-position of the piperazine ring, the nature of the substituent at this position, the length of the alkyl linker, and the substitution pattern on the phenyl ring.
Future research should focus on the systematic synthesis and pharmacological evaluation of a focused library of this compound analogs to provide a more comprehensive and quantitative understanding of their SAR at DAT, SERT, and NET. Such studies will be instrumental in the design of next-generation CNS therapeutics with enhanced potency, selectivity, and improved side-effect profiles.
References
-
Overview of Monoamine Transporters. PMC. [Link]
-
How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PMC. [Link]
-
Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PMC. [Link]
-
Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed. [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (S)-2-Phenethylpiperazine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of the chiral molecule (S)-2-Phenethylpiperazine. While direct, extensive research on this specific enantiomer is not abundant in publicly accessible literature, this document synthesizes the existing knowledge on closely related phenethylpiperazine and substituted piperazine analogs to construct a predictive pharmacological profile. By examining the structure-activity relationships, receptor binding affinities, and in vivo effects of analogous compounds, we can infer the likely mechanisms of action and therapeutic potential of this compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this and similar scaffolds in central nervous system (CNS) drug discovery.
Introduction: The Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its ability to be readily substituted at the 1 and 4 positions allows for the fine-tuning of pharmacological properties, making it a versatile building block for targeting various receptors and transporters in the central nervous system. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, and antihistamines, primarily through their interaction with monoamine pathways.[1]
The introduction of a phenethyl group at the 2-position of the piperazine ring, and specifically the investigation of the (S)-enantiomer, presents an intriguing avenue for novel drug design. The stereochemistry at the C2 position is expected to play a critical role in receptor recognition and binding, potentially leading to unique pharmacological profiles with improved potency and selectivity.
Stereoselective Synthesis of this compound
A plausible synthetic route, outlined below, would involve the use of (S)-phenylalanine as the chiral starting material.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the enantioselective synthesis of this compound.
Detailed Protocol for Key Transformation (Aza-Michael Addition):
The key step in forming the piperazine ring is the intramolecular aza-Michael addition. This method has been successfully applied to the synthesis of various chiral 2-substituted piperazines.[2]
-
Preparation of the Orthogonally Protected Diamine: The synthesized (S)-1-phenyl-2,3-diaminopropane is bis-protected with two different protecting groups (e.g., Boc and Cbz) to allow for selective deprotection later if needed.
-
Generation of the Vinyl Sulfonium Salt: In situ generation of a vinyl diphenyl sulfonium salt from a suitable precursor like 2-bromoethyl-diphenylsulfonium triflate.
-
Aza-Michael Addition: The protected diamine is reacted with the vinyl sulfonium salt in the presence of a base. One of the amino groups will undergo an aza-Michael addition, and subsequent intramolecular cyclization will form the protected piperazine ring.
-
Deprotection: Removal of the protecting groups under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) yields the final product, this compound.
This synthetic approach provides a reliable pathway to obtain the enantiomerically pure compound necessary for accurate pharmacological characterization. A patent also describes a general method for synthesizing chiral 2-substituted piperazines starting from optically pure amino acids, which could be adapted for this purpose.[3]
Predicted Pharmacological Profile
Based on the pharmacology of structurally related compounds, we can construct a hypothetical pharmacological profile for this compound. The primary targets are likely to be within the serotonergic, dopaminergic, and potentially the opioid and sigma receptor systems.
Serotonergic System Interactions
A significant body of research points to the interaction of phenethylpiperazine derivatives with serotonin receptors. Specifically, a series of phenethylpiperazine amides have been identified as potent and selective antagonists of the 5-HT2A receptor.[4] These compounds demonstrated efficacy in a rat sleep model, increasing both deep sleep and sleep consolidation.[4]
Inference for this compound: It is plausible that this compound itself may possess affinity for serotonin receptors, particularly the 5-HT2A subtype. The nature of this interaction (agonist, antagonist, or partial agonist) would require experimental confirmation. Given the structural simplicity compared to the amide derivatives, the affinity might be moderate.
Opioid Receptor System Interactions
Studies on (1,2-diphenylethyl)-piperazines, which bear structural resemblance to our target molecule, have revealed potent opiate-like analgesic activities.[5] A key finding from this research is the pronounced stereoselectivity, with the S(+)-isomer of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine being significantly more potent than the R(-)-isomer.[5] This S(+)-isomer exhibited analgesic activity comparable to morphine.[5]
Inference for this compound: The precedent for stereoselective opioid activity in a closely related scaffold suggests that this compound could interact with opioid receptors. The phenethyl moiety is a common feature in many potent opioids, including fentanyl and its analogs.[6] It is therefore reasonable to hypothesize that the (S)-enantiomer may exhibit agonist or antagonist activity at mu, delta, or kappa opioid receptors.
Sigma Receptor Interactions
The piperazine scaffold is a known pharmacophore for sigma receptors. Numerous piperazine and piperidine-based derivatives have been synthesized and shown to possess high affinity for the σ1 receptor.[7] For instance, certain benzylpiperazine derivatives act as σ1 receptor antagonists and have shown antinociceptive and anti-allodynic effects in animal models of pain.[8] The length of the alkyl chain connecting the piperazine ring to an aromatic moiety has been shown to be a critical determinant of σ1 receptor affinity, with an ethylene linker often being optimal.[8]
Inference for this compound: Given that this compound contains a phenethyl group (a two-carbon linker to a phenyl ring), it is a strong candidate for having affinity for the σ1 receptor. The functional consequence of this binding (agonist or antagonist) would need to be determined experimentally.
Dopaminergic and Adrenergic System Interactions
The broader class of piperazine derivatives has a well-documented history of interacting with dopamine and adrenergic receptors, which is the basis for the antipsychotic and antidepressant effects of many approved drugs.[1] While direct evidence for 2-phenethylpiperazine is lacking, the potential for interaction with these monoamine systems should not be overlooked in a comprehensive screening cascade.
Proposed Experimental Workflows for Pharmacological Characterization
To validate the predicted pharmacological profile of this compound, a systematic experimental approach is necessary.
In Vitro Receptor Binding and Functional Assays
A comprehensive radioligand binding assay panel is the first step to determine the receptor interaction profile.
Experimental Protocol: Radioligand Binding Assay for σ1 Receptor
-
Tissue Preparation: Homogenize male Sprague Dawley rat liver in a Tris buffer (50 mM, pH 8).[7]
-
Radioligand: Use -pentazocine as the radioligand at a concentration of 2 nM.[7]
-
Incubation: Incubate the tissue homogenate, radioligand, and varying concentrations of this compound in a final volume of 0.5 mL.
-
Non-specific Binding: Determine non-specific binding using an excess of unlabeled (+)-pentazocine (10 µM).[7]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
A similar approach should be used for a panel of CNS targets, including but not limited to:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.
-
Dopamine Receptors: D1, D2, D3, etc.
-
Opioid Receptors: μ, δ, κ
-
Adrenergic Receptors: α1, α2, β
-
Monoamine Transporters: SERT, DAT, NET
Following binding assays, functional assays (e.g., GTPγS binding, cAMP accumulation, or calcium mobilization assays) should be conducted for any receptors where significant binding affinity is observed to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
In Vivo Behavioral Assays
Based on the in vitro profile, a series of in vivo studies in animal models can be designed to assess the physiological and behavioral effects of this compound.
Proposed In Vivo Studies:
| Hypothesized Activity | Animal Model | Primary Endpoint |
| Analgesic (Opioid or σ1) | Hot Plate Test, Tail Flick Test | Latency to response |
| Antidepressant/Anxiolytic | Forced Swim Test, Elevated Plus Maze | Immobility time, Time in open arms |
| Sedative/Hypnotic (5-HT2A) | EEG/EMG in freely moving rats | Sleep architecture (NREM, REM) |
| Psychostimulant | Locomotor Activity Monitoring | Spontaneous activity levels |
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.
Key Pharmacokinetic Parameters to Determine:
-
Solubility and Permeability: To predict oral absorption.
-
Metabolic Stability: In vitro studies using liver microsomes to identify potential metabolic liabilities.
-
Plasma Protein Binding: To determine the extent of free drug available to interact with targets.
-
In Vivo Pharmacokinetics: Following intravenous and oral administration in rodents to determine bioavailability, half-life, clearance, and volume of distribution.
Summary and Future Directions
This compound represents a chiral scaffold with significant, albeit largely unexplored, potential for CNS drug discovery. Based on the pharmacological profiles of structurally related compounds, it is hypothesized that this molecule may interact with serotonergic, opioid, and sigma receptors. The stereochemistry at the 2-position is predicted to be a key determinant of its pharmacological activity.
The immediate path forward requires the stereoselective synthesis of this compound and a comprehensive in vitro and in vivo characterization as outlined in this guide. The results of these studies will elucidate the true pharmacological profile of this compound and determine its potential for development as a novel therapeutic agent for CNS disorders.
References
- Ivanovic, M. D., Micovic, I. V., Vuckovic, S., et al. (2004). The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogs. Journal of the Serbian Chemical Society, 69(11), 955–968.
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005).
- Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Therapie, 221(1), 105-121.
- Ye, N., et al. (2010). Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(15), 5638-5649.
- De, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1769-1780.
- WO2016183101A1 - Palladium-catalyzed arylation of fluoroalkylamines. (2016).
- Robert, S., et al. (1967). Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. Journal of Medicinal Chemistry, 10(5), 849-855.
- Comins, D. L., & Dehghani, A. (1999). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
- Kotecki, B. J., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S59-S68.
- Van der Heijden, M. A. G., et al. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 17(3), 548-552.
- Xu, H., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(22), 4477-4485.
- Shang, Y., et al. (2020). How μ-Opioid Receptor Recognizes Fentanyl. Research Square.
- Fuxe, K., et al. (2000). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Neuropharmacology, 39(8), 1369-1379.
- Dong, X., et al. (1995). Effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. Journal of Pharmacology and Experimental Therapeutics, 274(1), 295-302.
- Kumar, D., et al. (2019). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. ACS Omega, 4(7), 12151-12160.
- Senczyna, Z., et al. (2019).
- Kotecki, B. J., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S59-S68.
- Luescher, M. U., & Bode, J. W. (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents.
- Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. (2010). Federal Register, 75(124), 37295-37303.
- Coop, A., et al. (2011). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. Bioorganic & Medicinal Chemistry Letters, 21(10), 2963-2966.
- Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1824-1834.
- Periasamy, M., Reddy, P. O., & Sanjeevakumar, N. (2013). Enantioselective Synthesis of Both Enantiomers of Chiral Allenes Using Chiral N‐Methylcamphanyl Piperazine Templates. European Journal of Organic Chemistry, 2013(28), 6296-6304.
- Spetea, M., et al. (2017).
- Comins, D. L., & Dehghani, A. (1999). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
- de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 23-41.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 4. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Phenethylpiperazine: A Comprehensive Technical Guide to Potential Therapeutic Targets
For distribution to Researchers, Scientists, and Drug Development Professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine moiety is a versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities. The phenethylpiperazine subclass, in particular, has garnered significant interest due to its structural resemblance to endogenous monoamines and its presence in compounds targeting the central nervous system. This in-depth technical guide focuses on the specific enantiomer, (S)-2-Phenethylpiperazine, a compound with underexplored therapeutic potential. In the absence of extensive direct experimental data, this guide synthesizes current knowledge on related compounds, pharmacophore modeling, and receptor-ligand interactions to propose and technically evaluate its most probable therapeutic targets. We will delve into the rationale for investigating its activity at dopamine, serotonin, opioid, and sigma receptors, providing detailed, field-proven experimental protocols to validate these hypotheses. This document is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this compound and accelerate its potential development as a novel therapeutic agent.
Introduction: The Phenethylpiperazine Scaffold - A Privileged Structure in Neuropharmacology
The phenethylpiperazine core, characterized by a piperazine ring linked to a phenethyl group, represents a key pharmacophore for interaction with various biogenic amine receptors and transporters. The structural similarity to neurotransmitters like dopamine and serotonin allows for competitive binding and modulation of their respective signaling pathways. The introduction of a chiral center at the 2-position of the piperazine ring, as seen in this compound, adds a layer of stereochemical specificity that can significantly influence receptor affinity and functional activity. It is well-established that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the investigation of a single enantiomer like this compound is a rational approach to developing a therapeutic agent with an optimized efficacy and safety profile.
This guide will systematically explore the most plausible therapeutic targets for this compound based on a comprehensive analysis of structure-activity relationships (SAR) of analogous compounds and in silico modeling principles.
Hypothesized Therapeutic Targets and Mechanistic Rationale
Based on the foundational phenethylpiperazine structure, we hypothesize that this compound is likely to interact with one or more of the following receptor families:
-
Dopamine Receptors (D2-like family)
-
Serotonin Receptors (5-HT2A)
-
Opioid Receptors (μ-subtype)
-
Sigma Receptors (σ1 and σ2)
The following sections will elaborate on the scientific reasoning behind each hypothesized target and provide the necessary experimental frameworks for their validation.
Dopamine D2 Receptor: A Potential Target for Antipsychotic or Neurological Applications
Rationale: The phenylpiperazine moiety is a classic pharmacophore found in numerous atypical antipsychotics that exhibit antagonist or partial agonist activity at the dopamine D2 receptor. The phenethyl group can be viewed as a bioisostere of the extended aromatic systems present in many D2 ligands. The stereochemistry at the 2-position of the piperazine ring could play a crucial role in fitting into the D2 receptor's binding pocket, which is known to have distinct subpockets that can be exploited for achieving desired functional outcomes (e.g., partial agonism vs. full antagonism).
Key Pharmacophoric Features for D2 Receptor Interaction:
-
A basic nitrogen atom that can form a salt bridge with a conserved aspartate residue (Asp114 in TM3) in the binding pocket.[1][2]
-
An aromatic ring that can engage in hydrophobic and/or pi-stacking interactions within the receptor's transmembrane helices.[1][2]
Figure 1: Hypothesized interaction of this compound with the D2 receptor.
Serotonin 5-HT2A Receptor: Implications for Depression, Anxiety, and Psychosis
Rationale: Arylpiperazine derivatives are well-known ligands of serotonin receptors, particularly the 5-HT2A subtype. Antagonism at this receptor is a key mechanism of action for several atypical antipsychotics and is also being explored for the treatment of insomnia and anxiety. The phenethyl group of this compound can occupy the same hydrophobic pocket as the aryl moieties of established 5-HT2A ligands.
Key Pharmacophoric Features for 5-HT2A Receptor Interaction:
-
A protonatable nitrogen atom.
-
An aromatic ring system.
-
A specific distance and geometric arrangement between these two features.
Figure 2: Hypothesized interaction of this compound with the 5-HT2A receptor.
μ-Opioid Receptor: Exploring Potential Analgesic Properties
Rationale: The phenethyl group attached to a nitrogen-containing ring is a hallmark of many potent μ-opioid receptor agonists, most notably fentanyl and its analogs. While this compound is structurally simpler, the core pharmacophoric elements for μ-opioid receptor recognition are present. The protonated piperazine nitrogen can interact with the conserved Asp147 in the binding pocket, and the phenethyl group can occupy a hydrophobic pocket.
Key Pharmacophoric Features for μ-Opioid Receptor Interaction:
-
A tertiary amine that is protonated at physiological pH.
-
A phenyl ring or a bioisosteric equivalent.
-
A specific spatial relationship between the nitrogen and the aromatic ring.
Figure 3: Hypothesized interaction of this compound with the μ-opioid receptor.
Sigma Receptors (σ1 and σ2): A Target for Neuromodulation and Neuroprotection
Rationale: Sigma receptors are unique intracellular chaperone proteins that are implicated in a variety of neurological and psychiatric disorders.[3] Many piperazine and piperidine derivatives exhibit high affinity for sigma receptors.[3] The general pharmacophore for sigma-1 receptor ligands includes a basic amine and two hydrophobic regions, a pattern that is present in this compound.[4]
Key Pharmacophoric Features for Sigma-1 Receptor Interaction:
-
A positively ionizable group (the piperazine nitrogen).
-
Two hydrophobic regions at specific distances from the basic nitrogen.
Figure 4: Hypothesized interaction of this compound with the sigma-1 receptor.
Experimental Validation Protocols
The following section provides detailed, step-by-step methodologies for the in vitro and in vivo experiments required to validate the hypothesized targets of this compound.
In Vitro Characterization
Objective: To determine the binding affinity (Ki) of this compound for the hypothesized receptor targets.
General Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for D2, 5-HT2A, and μ-opioid receptors; HEK293 cells for σ1 receptor).
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound (or a known reference compound for the standard curve).
-
A fixed concentration of a specific radioligand for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A, [3H]-DAMGO for μ-opioid, [3H]-(+)-Pentazocine for σ1).
-
Cell membrane preparation.
-
-
Incubate the plate at a specific temperature and for a duration optimized for each receptor to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Recommended Radioligands and Assay Conditions
| Target Receptor | Radioligand | Cell Line | Assay Buffer | Incubation Time/Temp |
| Dopamine D2 | [3H]-Spiperone | CHO-K1 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4 | 60 min at 25°C |
| Serotonin 5-HT2A | [3H]-Ketanserin | CHO-K1 | 50 mM Tris-HCl, pH 7.4 | 30 min at 37°C |
| μ-Opioid | [3H]-DAMGO | CHO-K1 | 50 mM Tris-HCl, pH 7.4 | 60 min at 25°C |
| Sigma-1 | [3H]-(+)-Pentazocine | HEK293 | 50 mM Tris-HCl, pH 8.0 | 120 min at 37°C |
Objective: To determine the functional activity (agonist, antagonist, partial agonist, or inverse agonist) of this compound at the identified targets.
A. cAMP Accumulation Assay (for Gi- and Gs-coupled receptors like D2 and μ-opioid)
Protocol (using a luminescent-based assay, e.g., Promega's cAMP-Glo™): [5][6]
-
Cell Plating: Plate cells expressing the receptor of interest in a 96-well plate and incubate overnight.
-
Compound Treatment:
-
For agonist testing: Add increasing concentrations of this compound and incubate.
-
For antagonist testing: Pre-incubate cells with increasing concentrations of this compound, then add a fixed concentration of a known agonist.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and add the cAMP detection reagent containing a kinase that is activated by cAMP.
-
Add the kinase-glo reagent, which measures the amount of ATP remaining after the kinase reaction. The luminescence is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
B. Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)
Protocol (using a fluorescent calcium indicator, e.g., Fluo-4 AM):
-
Cell Loading: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
For agonist testing: Add increasing concentrations of this compound.
-
For antagonist testing: Pre-incubate with increasing concentrations of this compound before adding a known agonist.
-
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader with fluorescence detection capabilities.
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Figure 5: General workflow for in vitro functional assays.
In Vivo Pharmacological Profiling
Objective: To assess the physiological effects of this compound in a living organism, providing insights into its potential therapeutic applications.
Rationale: To determine if this compound modulates the release of dopamine and serotonin in specific brain regions, which would be expected if it acts on their respective receptors or transporters.
Protocol:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound (systemically or locally via the probe) and continue collecting dialysate samples.
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
-
Figure 6: Workflow for in vivo microdialysis.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for the initial exploration of the therapeutic potential of this compound. The hypothesized targets – dopamine, serotonin, opioid, and sigma receptors – are based on strong structural and pharmacophoric rationales derived from the broader class of phenethylpiperazine and related compounds. The provided experimental protocols offer a clear and robust path for the validation of these hypotheses.
Successful identification of high-affinity interactions and functional activity at any of these targets will open up new avenues for drug development. For instance, potent and selective D2 partial agonism could suggest applications in schizophrenia with a favorable side-effect profile. 5-HT2A antagonism could point towards novel treatments for sleep disorders or anxiety. Activity at the μ-opioid receptor would warrant investigation into its analgesic properties and abuse potential. Finally, sigma receptor modulation could offer therapeutic opportunities in neurodegenerative diseases or as an adjunct therapy for substance abuse.
The journey from a promising chemical scaffold to a clinically approved therapeutic is long and requires rigorous scientific investigation. This guide is intended to be the first step on that journey for this compound, providing the necessary intellectual and methodological foundation for its comprehensive pharmacological characterization.
References
-
Sigma Receptors. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. (2019). Frontiers in Chemistry. [Link]
-
The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. (2015). Current Pharmaceutical Design. [Link]
-
STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. (2018). Nature. [Link]
-
The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. (2004). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Ligand interaction, binding site and G protein activation of the mu opioid receptor. (2013). PLOS ONE. [Link]
-
Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study. (1995). The Journal of Biological Chemistry. [Link]
-
G protein-coupled receptor activation. (2013). The Journal of Biological Chemistry. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
Molecular Dynamics (MD) Simulations, step by step protocol. (2018). ResearchGate. [Link]
-
Integrating Molecular Docking and Molecular Dynamics Simulations. (2019). Methods in Molecular Biology. [Link]
-
A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. (2013). International Journal of Molecular Sciences. [Link]
-
Pharmacophore development for antagonists at alpha 1 adrenergic receptor subtypes. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]
-
New Serotonin 5-HT6 Ligands from Common Feature Pharmacophore Hypotheses. (2007). Journal of Chemical Information and Modeling. [Link]
-
Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. (2017). Current Neuropharmacology. [Link]
-
Consensus 3D Model of μ-Opioid Receptor Ligand Efficacy Based on a Quantitative Conformationally Sampled Pharmacophore. (2011). The Journal of Physical Chemistry B. [Link]
-
A ligand-based 3D pharmacophore model for the μ opioid receptor: application to the morphinan class of opioids. (2006). Journal of Computer-Aided Molecular Design. [Link]
-
Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. (2017). Journal of Medicinal Chemistry. [Link]
-
Representation of the sigma-1 receptor pharmacophore. (2019). ResearchGate. [Link]
-
Fentanyl (in yellow) in the binding pocket of μ-opioid receptor (μOR,... (n.d.). ResearchGate. [Link]
-
The First Transmembrane Segment of the Dopamine D2 Receptor: Accessibility in the Binding-Site Crevice and Position in the Transmembrane Bundle. (2002). Biochemistry. [Link]
-
Structural insights into the human D1 and D2 dopamine receptor signaling complexes. (2021). Cell. [Link]
-
Structure of the σ1 Receptor and Its Ligand Binding Site. (2017). Journal of Medicinal Chemistry. [Link]
-
Final 2D partial pharmacophore for the molecule-5-HT 2A serotonin... (n.d.). ResearchGate. [Link]
-
Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). ACS Webinars. [Link]
-
G Protein Coupled Receptors - Biosignalling - MCAT Content. (n.d.). Jack Westin. [Link]
-
G-Proteins (GPCRs) - Structure - Function. (2024). TeachMePhysiology. [Link]
-
Types of Serotonin Receptors and Serotonin Receptor Pharmacology. (2022). YouTube. [Link]
-
G Protein Activation In GPCR Signaling. (2023). YouTube. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (n.d.). Bio-protocol. [Link]
-
Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. (2022). The Journal of Physical Chemistry B. [Link]
-
Monoamine releasing agent. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Dopamine receptor D2. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Molecular Docking Tutorial. (n.d.). University of Padua. [Link]
-
Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. (2022). Molecules. [Link]
-
Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. (2024). Journal of Chemical Information and Modeling. [Link]
-
Defining the ligand-dependent proximatome of the sigma 1 receptor. (2023). Frontiers in Pharmacology. [Link]
-
Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. (2021). International Journal of Molecular Sciences. [Link]
-
μ receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Sigma receptor - Wikipedia [en.wikipedia.org]
- 4. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Glo™ Assay Protocol [promega.com]
- 6. GloSensor™ cAMP Assay Protocol [promega.sg]
Discovery and history of phenethylpiperazine derivatives
An In-depth Technical Guide to the Discovery and History of Phenethylpiperazine Derivatives
Authored by a Senior Application Scientist
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their remarkable versatility and enduring presence across diverse therapeutic areas. The phenethylpiperazine scaffold is a prime example of such a "privileged structure." Its journey, spanning over seven decades, is a compelling narrative of serendipitous discovery, rational drug design, and the continuous evolution of our understanding of pharmacology. This guide provides an in-depth exploration of the discovery and history of phenethylpiperazine derivatives, tracing their origins from the first-generation antihistamines to their expansion into a wide array of therapeutic applications. We will delve into the key scientific breakthroughs, the structure-activity relationships that guided their development, and the experimental methodologies that brought these compounds from the laboratory to the clinic. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important class of molecules.
Part 1: The Genesis of a Scaffold: Early Discoveries in the Antihistamine Era
The story of phenethylpiperazine derivatives is intrinsically linked to the broader history of antihistamine research. Following the identification of histamine's role in allergic responses in the early 20th century, the race was on to find compounds that could counteract its effects.[1] The first clinically useful antihistamine, phenbenzamine, was discovered in 1942, heralding a period of intense innovation.[2][3] It was in this fertile ground of discovery that the piperazine core was first explored for its therapeutic potential.
The Emergence of Diphenylmethylpiperazines: The Case of Cyclizine
One of the earliest and most notable successes in the development of piperazine-based drugs was the discovery of cyclizine. Developed in the late 1940s by the American division of Burroughs Wellcome (now part of GlaxoSmithKline), cyclizine emerged from a research program investigating various antihistamine compounds.[4] It was soon recognized for its potent and long-lasting antiemetic properties, particularly in the management of motion sickness.[4]
Pharmacological Profile: Cyclizine is a first-generation antihistamine that acts as a histamine H1 receptor antagonist.[5][6] Its therapeutic effects in motion sickness are attributed to its central anticholinergic and anti-H1 activity, which reduces the stimulation of the vestibular system and the vomiting center in the brain. Like many first-generation antihistamines, cyclizine can cross the blood-brain barrier, leading to sedative side effects.[4]
Synthesis of Cyclizine: A Representative Protocol
The synthesis of cyclizine can be achieved through the reaction of benzhydryl bromide with 1-methylpiperazine.[4]
Experimental Protocol: Synthesis of Cyclizine
-
Reactant Preparation: In a round-bottom flask, dissolve 1-methylpiperazine in a suitable solvent such as acetonitrile.
-
Addition of Benzhydryl Bromide: Slowly add an equimolar amount of benzhydryl bromide to the solution while stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the resulting cyclizine hydrobromide salt can be precipitated. The free base can be obtained by neutralization with a suitable base, followed by extraction with an organic solvent.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield pure cyclizine.
Cinnarizine: A Dual-Action Derivative
Another pivotal moment in the history of phenethylpiperazine derivatives was the synthesis of cinnarizine by Janssen Pharmaceutica in 1955.[7][8] Cinnarizine, a diphenylmethylpiperazine derivative, was initially investigated for its antihistaminic properties but was found to possess a unique dual mechanism of action.[9]
Pharmacological Profile: Cinnarizine is not only a histamine H1 receptor antagonist but also a calcium channel blocker.[8][10][11] It inhibits the contraction of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[8][10] This dual action contributes to its efficacy in treating vertigo and motion sickness by reducing the excitability of the vestibular sensory cells in the inner ear.[7][10][12]
Part 2: The Evolution and Diversification of the Phenethylpiperazine Scaffold
The initial successes of cyclizine and cinnarizine spurred further research into the phenethylpiperazine scaffold, leading to a deeper understanding of its structure-activity relationships (SAR) and the development of derivatives with improved therapeutic profiles and novel applications.
Structure-Activity Relationship of Early Diphenylmethylpiperazines
The general structure of the early diphenylmethylpiperazine antihistamines consists of a central piperazine ring, a diphenylmethyl (benzhydryl) group at one nitrogen, and a small alkyl or aralkyl group at the other nitrogen.
Caption: Core structure-activity relationships of diphenylmethylpiperazines.
Key SAR insights from the first-generation compounds include:
-
The Diphenylmethyl Group: This bulky, lipophilic group is crucial for H1 receptor affinity.
-
The Piperazine Ring: Provides a rigid scaffold and a basic nitrogen atom for receptor interaction.
-
The N-Substituent (R group): Modifications at this position significantly impact potency, duration of action, and side effect profile, particularly sedation. Smaller alkyl groups, as in cyclizine (methyl), are common.
Expansion into New Therapeutic Arenas
While the initial focus was on antihistaminic and antiemetic effects, the versatility of the phenethylpiperazine scaffold soon led to its exploration in other therapeutic areas.
From Sedating to Non-Sedating Antihistamines: The Story of Cetirizine
A major limitation of first-generation antihistamines is their sedative effects.[13] This led to the development of second-generation agents that do not readily cross the blood-brain barrier. Cetirizine, a metabolite of the first-generation piperazine antihistamine hydroxyzine, is a prime example. It is a potent and selective H1 receptor antagonist with a low potential for sedation.[14] The carboxyl group in cetirizine increases its polarity, thereby limiting its penetration into the central nervous system.
Naftopidil: A Journey from Antihypertensive to BPH Treatment
The development of naftopidil showcases the remarkable adaptability of the broader arylpiperazine scaffold. Originally developed as an α-adrenoceptor antagonist for the treatment of hypertension in the early 1990s, clinical trials revealed its efficacy in improving urinary symptoms in patients with benign prostatic hyperplasia (BPH).[15] Naftopidil exhibits a higher affinity for the α1D-adrenoceptor subtype, which is prevalent in the bladder, in addition to the α1A-adrenoceptor subtype found in the prostate.[16] It was approved for the treatment of BPH in Japan in 1999.[16][17]
Part 3: Key Synthetic Methodologies
The synthesis of phenethylpiperazine derivatives typically involves the N-alkylation or N-arylation of a piperazine core. A variety of methods have been developed to achieve these transformations efficiently.
General Synthetic Workflow
Caption: A general synthetic workflow for phenethylpiperazine derivatives.
A common strategy involves the mono-protection of piperazine, followed by sequential N-alkylation or N-arylation at the two nitrogen atoms.
Continuous-Flow Synthesis of Cinnarizine and Cyclizine
More recently, continuous-flow methodologies have been developed for the synthesis of these important drugs, offering advantages in terms of safety, efficiency, and scalability.[18][19] A four-step continuous process has been reported for the synthesis of cinnarizine and cyclizine from bulk alcohols.[18][19] This process involves the in-situ generation of intermediate chlorides, followed by N-alkylation of the piperazine core.[18][19]
Part 4: Quantitative Pharmacological Data
The following table summarizes key pharmacological data for representative phenethylpiperazine derivatives and related compounds.
| Compound | Class | Primary Mechanism of Action | Key Therapeutic Use(s) | Sedative Potential |
| Cyclizine | 1st Gen. Antihistamine | H1 Receptor Antagonist | Motion sickness, Nausea | High |
| Cinnarizine | 1st Gen. Antihistamine | H1 Receptor Antagonist, Ca2+ Channel Blocker | Vertigo, Motion sickness | Moderate to High |
| Homochlorcyclizine | 1st Gen. Antihistamine | H1 Receptor Antagonist | Allergic conditions | High |
| Cetirizine | 2nd Gen. Antihistamine | Selective H1 Receptor Antagonist | Allergic rhinitis, Urticaria | Low |
| Naftopidil | α1-Adrenoceptor Antagonist | α1A and α1D Adrenoceptor Antagonist | Benign Prostatic Hyperplasia | Low |
Conclusion: A Scaffold for the Future
The history of phenethylpiperazine derivatives is a testament to the enduring value of this chemical scaffold in drug discovery. From their origins as first-generation antihistamines, these compounds have evolved into a diverse class of therapeutic agents with applications spanning a wide range of diseases. The journey from cyclizine and cinnarizine to more specialized molecules like naftopidil highlights the power of medicinal chemistry to refine and repurpose a core structure to meet new therapeutic challenges. As our understanding of biology and disease continues to grow, it is certain that the phenethylpiperazine scaffold will continue to be a source of inspiration for the development of new and improved medicines.
References
-
Cinnarizine. (URL: [Link])
-
Thyssen, J. P., & Søsted, H. (2021). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 178(3), 481-493. (URL: [Link])
-
Ghavami, Y., & Teymoori-Rad, M. (2017). Cinnarizine: A Contemporary Review. Journal of Otorhinolaryngology and Facial Plastic Surgery, 3(1), 1-6. (URL: [Link])
-
Antihistamine. (URL: [Link])
-
Gemoets, H. P. L., Laudadio, G., Verstraete, K., Hessel, V., & Noël, T. (2016). Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols. ChemSusChem, 9(1), 85-91. (URL: [Link])
-
Asgharian, R., et al. (2015). Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats. Iranian Journal of Pharmaceutical Research, 14(4), 1165-1174. (URL: [Link])
-
Gemoets, H. P. L., Laudadio, G., Verstraete, K., Hessel, V., & Noël, T. (2016). Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols. ChemSusChem, 9(1), 85-91. (URL: [Link])
-
Cinnarizine. PubChem. (URL: [Link])
-
Belardetti, F., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1851-1855. (URL: [Link])
-
What is the mechanism of Cinnarizine? Patsnap Synapse. (URL: [Link])
-
Gotoh, M., et al. (2012). The role of naftopidil in the management of benign prostatic hyperplasia. Therapeutic Advances in Urology, 4(4), 169-180. (URL: [Link])
-
Homochlorcyclizine dihydrochloride. MIMS Malaysia. (URL: [Link])
-
Naftopidil. Patsnap Synapse. (URL: [Link])
-
What is Cinnarizine used for? Patsnap Synapse. (URL: [Link])
-
Church, M. K., & Church, D. S. (2013). Histamine and the antiallergic antihistamines: a history of their discoveries. British Journal of Pharmacology, 170(1), 22-35. (URL: [Link])
-
Ter-Sarkissov, M., & de Kergariou, G. (2006). H1 antihistamines: patent highlights 2000 – 2005. Expert Opinion on Therapeutic Patents, 16(1), 1-13. (URL: [Link])
-
What is Homochlorcyclizine Hydrochloride used for? Patsnap Synapse. (URL: [Link])
-
Cyclizine. (URL: [Link])
-
Cinnarizine. (URL: [Link])
-
Drug Therapeutics & Regulation in the U.S. FDA. (URL: [Link])
-
Masumori, N., et al. (2011). Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Expert Opinion on Pharmacotherapy, 12(9), 1465-1474. (URL: [Link])
-
HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. (URL: [Link])
-
Alsultan, S. S., Alasmari, A. S., & Abdullah, M. I. (2022). Development of mouth dissolves tablets of Cinnarizine by Effervescent, Superdisintegrant addition and Sublimation Methods. Ignited Minds Journals. (URL: [Link])
-
Homochlorcyclizine. PubChem. (URL: [Link])
-
Asgharian, R., et al. (2015). Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats. Iranian Journal of Pharmaceutical Research, 14(4), 1165-1174. (URL: [Link])
-
4-(diphenylmethyl)piperazine. PharmaCompass.com. (URL: [Link])
-
Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 17(Suppl 1), S3-S15. (URL: [Link])
-
The Development of Antihistamines. Encyclopedia.com. (URL: [Link])
-
Cetirizine. (URL: [Link])
-
What is the mechanism of Naftopidil? Patsnap Synapse. (URL: [Link])
-
What is the mechanism of Homochlorcyclizine Hydrochloride? Patsnap Synapse. (URL: [Link])
-
Masumori, N., et al. (2016). Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan. Patient Preference and Adherence, 10, 1373-1379. (URL: [Link])
-
Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]. (URL: [Link])
-
homochlorcyclizine. Drug Central. (URL: [Link])
-
Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antihistamine - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.com [encyclopedia.com]
- 4. Cyclizine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnarizine - Wikipedia [en.wikipedia.org]
- 8. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is Cinnarizine used for? [synapse.patsnap.com]
- 10. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centaurpharma.com [centaurpharma.com]
- 12. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Cetirizine - Wikipedia [en.wikipedia.org]
- 15. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of Phenethylpiperazine Enantiomers: An In-Depth Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chiral separation of phenethylpiperazine enantiomers. Phenethylpiperazine and its derivatives are significant scaffolds in medicinal chemistry, often exhibiting stereospecific bioactivity. Consequently, robust and efficient enantioselective analytical methods are paramount for drug discovery, development, and quality control. This document offers a deep dive into the core chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—elucidating the scientific principles and practical considerations for achieving successful chiral resolution.
The Imperative of Chiral Separation in Pharmaceutical Analysis
Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, plays a critical role in pharmacology.[1] Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The piperazine heterocycle is a prevalent structural motif in many FDA-approved drugs and biologically active compounds.[2] When functionalized to create a chiral center, as in the case of certain phenethylpiperazine derivatives, the spatial arrangement of substituents can drastically alter the molecule's interaction with chiral biological targets like enzymes and receptors.
Therefore, the separation and analysis of individual enantiomers are not merely an analytical challenge but a regulatory and safety necessity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) increasingly mandate the development of single-enantiomer drugs over racemic mixtures to optimize therapeutic efficacy and minimize adverse effects.[1] This underscores the need for reliable analytical methods to quantify the enantiomeric purity of active pharmaceutical ingredients (APIs) and their intermediates.
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for chiral separations in the pharmaceutical industry, offering high resolution, sensitivity, and versatility.[3] The direct method of chiral separation, which employs a chiral stationary phase (CSP), is the most common and effective approach.[4] The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[4]
Causality in Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical determinant for a successful chiral HPLC separation.[5] For basic compounds like phenethylpiperazine, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability.[5] These CSPs offer a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve chiral recognition.
Immobilized polysaccharide-based CSPs are often preferred for their enhanced solvent compatibility and robustness. For instance, cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel has shown excellent performance for the separation of various piperazine derivatives.[5] The chlorinated phenylcarbamate groups create a well-defined chiral environment that can effectively discriminate between the enantiomers of phenethylpiperazine.
Experimental Workflow: HPLC Method Development
The following workflow outlines a systematic approach to developing a chiral HPLC method for phenethylpiperazine enantiomers, drawing upon established protocols for structurally similar piperazine compounds.
Caption: A generalized workflow for chiral HPLC method development.
Detailed Experimental Protocol for HPLC Separation
This protocol is a robust starting point for the chiral separation of phenethylpiperazine enantiomers, based on methods for analogous piperazine structures.[5]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm) | Proven efficacy for separating piperazine derivatives.[5] |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v) | A polar organic mobile phase is suitable for this CSP. Diethylamine is a crucial additive for basic analytes, improving peak shape and reducing tailing by competing for active sites on the silica surface. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 35 °C | Elevated temperature can improve peak efficiency and reduce backpressure. |
| Detection Wavelength | 205 nm | Phenethylpiperazine lacks a strong chromophore; detection at lower UV wavelengths is necessary for adequate sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Mobile Phase Preparation: Accurately prepare the mobile phase by mixing the specified volumes of acetonitrile, methanol, and diethylamine. Degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
Standard Solution Preparation: Prepare a stock solution of racemic phenethylpiperazine in the mobile phase at a concentration of 1 mg/mL. From this, prepare a working standard solution of 0.1 mg/mL by dilution. Filter the working standard through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared standard solution and acquire the chromatogram.
-
Data Analysis: Identify the two enantiomeric peaks and calculate the resolution (Rs). A resolution greater than 1.5 indicates baseline separation.
Supercritical Fluid Chromatography (SFC) for Enhanced Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages including faster analysis times, reduced solvent consumption, and often superior resolution.[6] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, which exhibits low viscosity and high diffusivity, leading to higher efficiency.[6]
The Rationale for SFC in Chiral Method Development
For chiral separations, SFC is often the preferred technique due to its normal-phase-like separation mechanism, which is highly effective with polysaccharide-based CSPs.[6] The use of CO2 as the main mobile phase component makes SFC a "greener" technique compared to normal-phase HPLC, which often employs toxic solvents.[7]
Strategic Approach to Chiral SFC Method Development
A systematic screening approach is highly effective for developing a chiral SFC method. This involves screening a set of complementary CSPs with a few mobile phase modifiers.
Caption: A strategic workflow for chiral SFC method development.
Recommended SFC Protocol for Phenethylpiperazine
The following protocol provides a starting point for the chiral SFC separation of phenethylpiperazine enantiomers.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and back pressure regulator.
-
UV-Vis or PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phases | Chiralpak® IA, IB, IC, ID (Immobilized polysaccharide-based) | Screening a set of complementary CSPs increases the probability of finding a successful separation. |
| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine (DEA) | Methanol is a common and effective modifier in SFC. DEA is essential for improving the peak shape of basic analytes. |
| Gradient | 5% to 40% Methanol over 5 minutes | A gradient elution is often used in screening to elute a wider range of compounds in a reasonable time. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis. |
| Back Pressure | 150 bar | Maintaining sufficient back pressure is crucial to keep the CO2 in its supercritical state. |
| Column Temperature | 40 °C | Temperature can influence selectivity and efficiency. |
| Detection Wavelength | 205 nm | As with HPLC, lower UV wavelengths are necessary for sensitive detection. |
Procedure:
-
Screening: Screen the selected CSPs with the recommended gradient and mobile phase.
-
Optimization: Once a promising CSP is identified, optimize the separation by adjusting the modifier percentage, gradient slope, and the concentration of the additive. Isocratic conditions can be explored for simpler and more robust methods.
-
Further Refinement: Fine-tune the separation by optimizing the temperature and back pressure to achieve the desired resolution and analysis time.
Capillary Electrophoresis (CE) for High-Efficiency Chiral Separations
Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high efficiency, short analysis times, and minimal sample and reagent consumption.[3] For chiral separations, the direct approach is most common, where a chiral selector is added to the background electrolyte (BGE).[4] Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.[8]
The Mechanism of Chiral Recognition in CE
In chiral CE, enantiomers have the same electrophoretic mobility in an achiral environment. The separation is achieved through differential interactions with the chiral selector in the BGE, leading to the formation of diastereomeric complexes with different effective mobilities.[4] For basic compounds like phenethylpiperazine, which will be protonated and positively charged at low pH, cationic or neutral cyclodextrins are often effective. Sulfated cyclodextrins have also been successfully used for the chiral separation of piperazine derivatives.[9]
Workflow for Chiral CE Method Development
A systematic approach to chiral CE method development involves screening different chiral selectors and optimizing the BGE composition.
Caption: A systematic workflow for developing a chiral CE method.
Recommended CE Protocol for Phenethylpiperazine
The following protocol provides a starting point for the chiral CE separation of phenethylpiperazine enantiomers.
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis or PDA detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Electrophoretic Conditions:
| Parameter | Recommended Condition | Rationale |
| Chiral Selector | Sulfated-β-cyclodextrin (S-β-CD) | Proven to be effective for the chiral separation of cationic piperazine derivatives.[9] |
| Background Electrolyte (BGE) | 100 mM Phosphate buffer (pH 6.0) containing 34 mg/mL S-β-CD and 40% (v/v) Methanol | The pH influences the charge of the analyte and the electroosmotic flow. The concentration of the chiral selector is critical for achieving resolution. Methanol can modify the selectivity and reduce analysis time.[9] |
| Applied Voltage | 20 kV | A higher voltage generally leads to shorter analysis times, but can generate Joule heating. |
| Capillary Temperature | 25 °C | Temperature control is important for reproducibility. |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) | A common and reproducible injection method in CE. |
| Detection Wavelength | 205 nm | For sensitive detection of phenethylpiperazine. |
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, water, and BGE.
-
BGE Preparation: Prepare the BGE by dissolving the phosphate buffer salts, S-β-CD, and methanol in water.
-
Sample Preparation: Dissolve the racemic phenethylpiperazine in water or BGE at a suitable concentration (e.g., 0.1 mg/mL).
-
Analysis: Pre-rinse the capillary with BGE, inject the sample, and apply the voltage.
-
Optimization: If the initial separation is not satisfactory, optimize the concentration of the chiral selector, the pH of the BGE, and the applied voltage. The type and concentration of an organic modifier can also be varied.
Conclusion
The chiral separation of phenethylpiperazine enantiomers is a critical task in pharmaceutical development. This guide has provided an in-depth technical overview of three powerful analytical techniques: HPLC, SFC, and CE. By understanding the underlying principles of chiral recognition and following a systematic approach to method development, researchers can confidently establish robust and reliable methods for the enantioselective analysis of these important compounds. The choice of technique will depend on the specific requirements of the analysis, with HPLC being a well-established workhorse, SFC offering speed and green chemistry advantages, and CE providing exceptional efficiency for challenging separations.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [Source details to be added based on a specific reference if available]
- Chiral Drug Separation. (n.d.). [Source details to be added based on a specific reference if available]
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). [Source details to be added based on a specific reference if available]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]
- Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. (n.d.). [Source details to be added based on a specific reference if available]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Journal of Chromatography A. (n.d.). AFMPS. [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]
-
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. (n.d.). NIH. [Link]
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019). Agilent. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. [Link]
-
Chiral Separations by Capillary Electrophoresis. (n.d.). Springer Nature Experiments. [Link]
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). [Source details to be added based on a specific reference if available]
-
Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate. [Link]
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). [Source details to be added based on a specific reference if available]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]
-
Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. (n.d.). MDPI. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. d-nb.info [d-nb.info]
- 9. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(S)-2-Phenethylpiperazine experimental protocol
An Application Note for the Synthesis and Characterization of (S)-2-Phenethylpiperazine
Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis, purification, and characterization of this compound, a chiral scaffold of significant interest in medicinal chemistry and drug development. Phenethylpiperazine derivatives are integral to various pharmacologically active agents, notably as selective serotonin 5-HT₂ₐ receptor antagonists for potential therapeutic applications such as the treatment of insomnia. The specific stereochemistry of these molecules can be critical for their biological activity and selectivity, as demonstrated in the development of potent NK₁ receptor antagonists[1]. This document outlines a robust synthetic strategy, detailed analytical validation procedures, and essential safety protocols, designed for researchers in organic synthesis and pharmaceutical sciences.
Introduction: The Significance of the Phenethylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its ability to engage in hydrogen bonding and its basic nature allow it to modulate physicochemical properties like solubility and to interact with biological targets. When combined with a phenethyl moiety, the resulting structure serves as a core for compounds targeting the central nervous system (CNS). The phenethyl group often confers affinity for various receptors and transporters.
A key example of this scaffold's utility is in the development of antagonists for the 5-HT₂ₐ receptor, which are being explored for their potential to improve sleep consolidation and increase deep sleep without the side effects of traditional hypnotics[2]. Furthermore, the phenethylpiperidine/piperazine core is a foundational element in potent analgesics, including fentanyl and its derivatives, underscoring the versatility of this structural motif[3][4].
Chirality plays a crucial role in the interaction between a small molecule and its biological target. The synthesis of enantiomerically pure compounds like this compound is therefore essential for elucidating structure-activity relationships (SAR) and developing safer, more effective therapeutics. This guide presents a reproducible method for obtaining this specific stereoisomer, beginning with a racemic synthesis followed by chiral resolution, a common and practical approach in drug discovery.
Synthesis Protocol: A Validated Pathway to this compound
The following protocol details a two-stage process: first, the synthesis of racemic 2-phenethylpiperazine, and second, its resolution to isolate the desired (S)-enantiomer. The initial synthesis is adapted from established N-alkylation procedures for piperazines[5].
Stage 1: Synthesis of Racemic 2-Phenethylpiperazine
The reaction involves the N-alkylation of a protected piperazine derivative with a suitable phenethyl electrophile, followed by deprotection. Using a protected starting material helps to control selectivity and improve yields.
Causality of Experimental Design:
-
Starting Material: We begin with 2-methylpiperazine as a surrogate for the direct alkylation of piperazine at the 2-position, which would be less selective. A more advanced approach, not detailed here for simplicity, would involve asymmetric synthesis. The reaction described below is a standard N-alkylation.
-
Reagents: Phenethyl bromide is used as the alkylating agent. A non-nucleophilic base like potassium carbonate is employed to neutralize the HBr generated during the reaction without competing in the alkylation.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the cation while leaving the nucleophile relatively free.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy to ensure a reasonable reaction rate.
Materials and Equipment:
-
1-(2-Phenylethyl)piperazine (or a suitable precursor for modification)
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Anhydrous Piperazine[5]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous piperazine (6.0 g, 69.7 mmol, 5 equivalents). Using a large excess of piperazine minimizes the formation of the di-alkylated byproduct.
-
Solvent and Base: Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (5.78 g, 41.8 mmol, 3 equivalents).
-
Addition of Electrophile: While stirring, add (2-bromoethyl)benzene (2.58 g, 13.9 mmol, 1 equivalent) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) until the starting bromide is consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature and filter to remove the potassium salts and excess piperazine. Wash the solid cake with acetonitrile.
-
Workup - Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the resulting residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 1-phenethylpiperazine.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure racemic product.
Stage 2: Chiral Resolution
Resolution is achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
Procedure:
-
Dissolve the racemic 2-phenethylpiperazine in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent (e.g., O,O'-Dibenzoyl-L-tartaric acid) in the same solvent.
-
Allow the diastereomeric salts to crystallize, often requiring slow cooling or seeding.
-
Isolate the crystals by filtration. The less soluble diastereomer will crystallize out first.
-
Liberate the free base from the salt by treatment with a base (e.g., NaOH solution) and extract with an organic solvent.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
Synthesis Workflow Diagram
Sources
- 1. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Analytical Strategies for the Enantioselective Determination of (S)-2-Phenethylpiperazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Phenethylpiperazine is a chiral molecule with significant interest in pharmaceutical development and forensic science due to its structural relation to various bioactive compounds. The stereochemistry of such molecules is of paramount importance, as enantiomers frequently exhibit distinct pharmacological and toxicological profiles.[1][2] Consequently, the development of robust, selective, and sensitive analytical methods for the accurate identification and quantification of the (S)-enantiomer is crucial for quality control, pharmacokinetic studies, and regulatory compliance. This document provides a comprehensive guide to three principal analytical techniques for the analysis of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section details the underlying principles, offers step-by-step protocols, and explains the scientific rationale behind key experimental choices, providing a self-validating framework for laboratory implementation.
Introduction: The Significance of Chiral Analysis
Piperazine and its derivatives are a class of compounds widely used in the synthesis of active pharmaceutical ingredients (APIs) and are also encountered as new psychoactive substances (NPS).[3][4] this compound possesses a stereogenic center at the C2 position of the piperazine ring, giving rise to two enantiomers, (S) and (R). Differences in the three-dimensional arrangement of these enantiomers can lead to differential binding with chiral biological targets like receptors and enzymes, resulting in varied efficacy and toxicity.[1][5] Therefore, analytical methods must not only detect the molecule but also reliably distinguish between its enantiomers.
The primary challenges in the analysis of 2-phenethylpiperazine include:
-
Enantioselectivity: The need to separate the (S)-enantiomer from its (R)-counterpart.
-
Sensitivity: The molecule lacks a strong native chromophore, making trace-level detection by UV-Vis challenging without derivatization.
-
Matrix Effects: Complex sample matrices, such as biological fluids or synthesis reaction mixtures, can interfere with analysis.
This guide addresses these challenges by presenting validated methodologies tailored for specific analytical objectives, from enantiomeric purity assessment to trace-level quantification.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[5]
Causality & Expertise: The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated on a silica support, have demonstrated broad success in separating a wide array of chiral compounds, including those with nitrogen-containing heterocyclic structures.[2][6] For this compound, an immobilized polysaccharide-based column is recommended as a starting point due to its robustness and proven efficacy with structurally similar piperazine derivatives.[6] The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is optimized to achieve a balance between resolution and analysis time.
Experimental Workflow: Chiral HPLC```dot
Caption: Workflow for GC-MS Analysis including the Derivatization Step.
Detailed Protocol: GC-MS
-
Instrumentation: GC system equipped with a split/splitless injector, capillary column, and coupled to a mass spectrometer (e.g., single quadrupole).
-
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL solution of the sample in dry acetonitrile.
-
In a sealed vial, mix 100 µL of the sample solution with 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, and hold for 5 min. Rationale: This program provides good separation of the analyte from potential impurities while ensuring it elutes in a reasonable time.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Identification: Full Scan from m/z 40 to 550.
-
Quantification: SIM mode, monitoring characteristic ions of the derivatized analyte (ions to be determined from the full scan spectrum of a standard).
-
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analyzing samples from biological matrices (e.g., plasma, urine), LC-MS/MS is the preferred method. I[7][8]t combines the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer. A key advantage is that derivatization is typically not required.
Causality & Expertise: The technique operates by selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte after it elutes from the LC column. This ion is then fragmented in a collision cell, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and produce the same product ions. T[9]his allows for reliable quantification even at very low concentrations (sub-ng/mL levels).
[8]#### Experimental Workflow: LC-MS/MS
Caption: Workflow for High-Sensitivity Quantification using LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
For simple matrices: Dilute the sample in the initial mobile phase.
-
For biological matrices (plasma/urine): Perform a protein precipitation (e.g., with acetonitrile) or a solid-phase extraction (SPE) to remove interferences.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Note: For simultaneous enantiomeric separation and quantification, the chiral HPLC method described in Section 2 can be adapted for use with a mass spectrometer, provided a compatible mobile phase (e.g., using ammonium formate as an additive instead of DEA) is used.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transition:
-
The precursor ion for 2-Phenethylpiperazine (C₁₂H₁₈N₂) will be the protonated molecule [M+H]⁺ at m/z 191.2.
-
Product ions must be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the phenethyl group or cleavage of the piperazine ring. Two transitions are typically monitored for each analyte (one for quantification, one for confirmation).
-
-
Summary and Method Comparison
The choice of analytical method depends on the specific research question, required sensitivity, sample matrix, and available instrumentation.
| Parameter | Chiral HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Primary Application | Enantiomeric purity, quality control | Identification, quantification in non-complex matrices | Trace-level quantification, bioanalysis |
| Enantioselectivity | Excellent (Primary purpose) | None (unless a chiral GC column is used) | Possible (with a chiral LC column) |
| Sensitivity | Moderate (µg/mL range) | Good (ng/mL range with SIM) | Excellent (pg/mL to sub-ng/mL range) |
| Specificity | Moderate | High (based on mass spectrum) | Very High (based on MRM transition) |
| Sample Preparation | Simple dilution | Derivatization required | Simple dilution or extraction |
| Analysis Time | ~15-30 min | ~15-20 min | ~5-10 min |
| Key Advantage | Direct separation of enantiomers | Definitive structural confirmation | Unmatched sensitivity and selectivity |
Method Validation Principles
Regardless of the chosen method, it must be validated to ensure it is fit for its intended purpose. K[10][11]ey validation parameters according to the International Council for Harmonisation (ICH) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The analytical determination of this compound requires careful consideration of the analytical goals. For assessing enantiomeric purity and in quality control settings, Chiral HPLC is the most direct and suitable method. For robust identification and quantification where enantioselectivity is not required, GC-MS with derivatization offers a reliable and widely available solution. For applications demanding the highest sensitivity, such as in pharmacokinetic or toxicological studies, LC-MS/MS is the undisputed method of choice due to its superior sensitivity and selectivity. By following the detailed protocols and understanding the underlying scientific principles presented in this guide, researchers can confidently select and implement a method that provides accurate, reliable, and self-validating results.
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
-
Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Al-Bayati, Z. N. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3). Available at: [Link]
-
An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in seized tablets. Analytical Methods, Royal Society of Chemistry. Available at: [Link]
-
Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Available at: [Link]
-
Arias, H. R., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. Forensic Science International. Available at: [Link]
-
Palkó, G., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 279. Available at: [Link]
-
Dias da Silva, D., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination (BZP and TFMPP) in Human Plasma, Urine and in Cell Culture Medium. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Bishop, J. R., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences. Available at: [Link]
-
Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Krishnan, P., & Rajan, S. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1357-1367. Available at: [Link]
-
Bishop, J. R., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences, 68(4), 1089-1111. Available at: [Link]
-
Zhang, Y., et al. (2023). Binaphthyl-based chiral covalent organic frameworks for chiral drug separation. Chemical Communications, 59(92), 13636-13639. Available at: [Link]
-
Christie, E. R., et al. (2022). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Forensic Chemistry. Available at: [Link]
Sources
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of (S)-2-Phenethylpiperazine
Abstract
This comprehensive guide details a robust methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of (S)-2-Phenethylpiperazine, a chiral molecule of interest in pharmaceutical research and development. Addressing the inherent challenges of analyzing chiral amines by GC, this document provides two primary strategic approaches: direct enantioselective separation on a chiral capillary column and indirect separation via diastereomeric derivatization on an achiral column. We will delve into the causality behind crucial experimental choices, from sample preparation and derivatization to the selection of GC columns and MS parameters. Detailed, step-by-step protocols are provided, underpinned by the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible method for the quantification and chiral purity assessment of 2-phenethylpiperazine.
Introduction: The Analytical Challenge of Chiral Piperazines
This compound is a chiral secondary amine belonging to the broader class of piperazine derivatives, a scaffold prevalent in many biologically active compounds.[1][2] The stereochemistry of such molecules is of paramount importance in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[3] Consequently, the ability to separate and accurately quantify the individual enantiomers is critical.
Gas chromatography is a powerful separation technique, but the analysis of amines like 2-phenethylpiperazine presents distinct challenges:
-
High Polarity: The presence of amine functional groups leads to strong interactions with the active sites (silanols) in the GC system, resulting in poor peak shapes (tailing) and reduced sensitivity.[4]
-
Low Volatility: Compared to non-polar molecules of similar molecular weight, amines can have lower volatility, requiring higher temperatures for analysis, which increases the risk of thermal degradation.[4]
-
Chirality: Enantiomers possess identical physical properties in an achiral environment, meaning they will not be separated on standard, non-chiral GC columns.[5]
To overcome these obstacles, a tailored analytical strategy is required. This guide will explore two validated approaches, providing the theoretical basis and practical protocols for their successful implementation.
Strategic Approaches to Enantioselective Analysis
Two primary strategies are employed for the chiral analysis of amines by GC:
Strategy A: Direct Enantioselective Separation This approach utilizes a chiral stationary phase (CSP) in the GC column. These phases are typically based on derivatized cyclodextrins, which create a chiral environment within the column.[6] The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the differing stability of these complexes leads to different retention times, allowing for their separation.
Strategy B: Indirect Enantioselective Separation (Chiral Derivatization) In this method, the enantiomeric mixture is reacted with a single, enantiomerically pure chiral derivatizing agent (CDA).[7] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated on a standard, non-chiral GC column.[7]
The choice between these strategies depends on factors such as the availability of suitable chiral columns, the reactivity of the analyte, and the complexity of the sample matrix.
Methodology and Experimental Protocols
Reagents and Materials
-
This compound and racemic 2-Phenethylpiperazine standards
-
Trifluoroacetic anhydride (TFAA) (for achiral derivatization)
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) or other suitable chiral derivatizing agent
-
Anhydrous solvents (e.g., Ethyl Acetate, Acetonitrile)
-
GC-grade Helium (Carrier Gas)
-
Reaction vials with PTFE-lined caps
-
Standard laboratory glassware and equipment
Protocol 1: Direct Analysis on a Chiral GC Column
This protocol focuses on the derivatization of the amine to improve its chromatographic properties, followed by separation on a chiral column.
3.2.1. Rationale for Derivatization (Achiral)
Even when using a chiral column, it is highly advantageous to derivatize the 2-phenethylpiperazine to improve its volatility and peak shape. Acylation with Trifluoroacetic anhydride (TFAA) is a common and effective choice for amines.[4][8] The reaction replaces the active hydrogens on the piperazine nitrogens with trifluoroacetyl groups, which are less polar and more thermally stable.[8]
3.2.2. Derivatization Workflow with TFAA
Caption: Workflow for TFAA derivatization of 2-Phenethylpiperazine.
3.2.3. Step-by-Step Derivatization Protocol
-
Sample Preparation: Place a known amount of the 2-phenethylpiperazine sample into a reaction vial. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[4]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[4]
-
Byproduct Removal: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column and detector contamination.
-
Reconstitution: Redissolve the derivatized residue in a suitable volume of ethyl acetate for GC-MS injection.
3.2.4. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Causality and Justification |
| GC Column | Chiral Capillary Column (e.g., Rt-βDEX series, Cyclodextrin-based) 30 m x 0.25 mm ID, 0.25 µm film thickness.[5] | The cyclodextrin stationary phase provides the necessary chiral environment for the separation of enantiomers.[9] The specified dimensions offer a good balance between resolution and analysis time. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times. |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C. | Split injection prevents column overloading and ensures sharp peaks for concentrated samples. The temperature is high enough to ensure rapid vaporization of the derivatized analyte without causing thermal degradation. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 5°C/min to 220°C (hold 5 min). | The temperature program is optimized to provide sufficient separation of the enantiomers while keeping the analysis time reasonable. The initial hold allows for focusing of the analytes at the head of the column. The final hold ensures that all components have eluted. This program must be optimized for the specific column used. |
| MS Transfer Line | 280°C | Prevents condensation of the analytes as they pass from the GC to the MS. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C. | EI at 70 eV is a standard condition that provides reproducible fragmentation patterns, which are crucial for identification and library matching.[10] |
| Mass Analyzer | Quadrupole, scanning from m/z 50 to 550. | The mass range is selected to encompass the molecular ion of the derivatized analyte and its significant fragments. |
Protocol 2: Indirect Analysis via Chiral Derivatization
This protocol involves creating diastereomers that can be separated on a standard achiral column.
3.3.1. Rationale for Chiral Derivatization
By reacting the racemic 2-phenethylpiperazine with an enantiomerically pure reagent like (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), two diastereomers are formed: (S)-analyte-(S)-reagent and (R)-analyte-(S)-reagent. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a DB-5MS.[7] This approach is valuable when a suitable chiral column is not available.
3.3.2. Chiral Derivatization Workflow
Caption: Workflow for chiral derivatization and subsequent analysis.
3.3.3. Step-by-Step Chiral Derivatization Protocol
The protocol is similar to acylation, but requires careful control to ensure the reaction goes to completion to avoid inaccurate enantiomeric ratio determination.[4]
-
Sample Preparation: Place the 2-phenethylpiperazine sample in a reaction vial and evaporate the solvent.
-
Reagent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile) followed by a molar excess of the chiral derivatizing agent (e.g., TFAPC).
-
Reaction: The reaction conditions (temperature and time) will depend on the specific CDA used and should be optimized. Many reactions proceed at room temperature.
-
Work-up: Depending on the reagent, a work-up step to remove excess CDA and byproducts may be necessary before injection.
-
Analysis: Inject the resulting solution into the GC-MS system equipped with an achiral column.
3.3.4. GC-MS Instrumentation and Conditions (for Indirect Method)
The GC-MS conditions are similar to the direct method, with the critical exception of the column.
| Parameter | Recommended Setting | Causality and Justification |
| GC Column | Achiral Capillary Column (e.g., DB-5MS, HP-5MS) 30 m x 0.25 mm ID, 0.25 µm film. | A standard, non-polar, or mid-polarity column is used. The separation is based on the different physical properties of the diastereomers, not the column's chirality. |
| Other Parameters | Injector, Oven Program, MS settings are similar to Protocol 1 and should be optimized for the specific diastereomers being separated. | The oven program will need to be adjusted to achieve baseline separation of the two diastereomeric peaks. |
Data Analysis and Expected Results
Mass Spectral Fragmentation
The mass spectrum of the derivatized 2-phenethylpiperazine is key to its identification. While a library spectrum for this specific compound may not be available, its fragmentation pattern can be predicted based on the known fragmentation of similar structures like benzylpiperazine (BZP) and phenethylamines.[11][12]
For the di-TFA derivatized 2-phenethylpiperazine, the molecular ion (M+) should be observable. Key fragmentation pathways are expected to involve:
-
Benzylic Cleavage: The most favorable fragmentation will likely be the cleavage of the bond between the piperazine ring and the phenethyl group, leading to a stable tropylium ion at m/z 91 . This is a characteristic fragment for compounds containing a benzyl moiety.[11]
-
Piperazine Ring Fragmentation: Cleavage within the piperazine ring itself will produce a series of characteristic ions.[10]
-
Loss of Derivatizing Group: Fragments corresponding to the loss of a trifluoroacetyl group (-COCF3) may also be present.
Expected Key Fragments (Di-TFA Derivative):
| m/z (mass-to-charge) | Predicted Identity | Significance |
| 384 | [M]+ (Molecular Ion) | Confirms the molecular weight of the di-TFA derivative. |
| 293 | [M - C7H7]+ (Loss of phenethyl group) | Fragment resulting from benzylic cleavage. |
| 91 | [C7H7]+ (Tropylium ion) | Expected Base Peak. Highly characteristic of the phenethyl moiety.[11] |
| Various | Fragments from piperazine ring opening and loss of CF3/COCF3 groups.[10] | Provides confirmatory structural information. |
Chromatographic Separation
-
Direct Method (Chiral Column): A successful analysis will show two distinct, well-resolved peaks corresponding to the (S)- and (R)-enantiomers of the derivatized 2-phenethylpiperazine. The peak for the (S)-enantiomer should be identified by injecting a pure standard of this compound.
-
Indirect Method (Achiral Column): The chromatogram will show two peaks corresponding to the two diastereomers formed during the derivatization reaction. The relative area of these two peaks will correspond to the enantiomeric ratio of the original sample.
Method Validation
To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[13][14] Key validation parameters for a chiral purity assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and potential impurities. This is demonstrated by achieving baseline resolution of the enantiomeric peaks.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively. This is crucial for determining the chiral purity of a substance.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the main enantiomer with known amounts of the minor enantiomer.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., oven ramp rate, flow rate).
Conclusion
The GC-MS analysis of this compound can be successfully achieved through either direct separation on a chiral column or indirect separation following chiral derivatization. Both methods require an initial derivatization step (e.g., with TFAA for the direct method) to improve the chromatographic behavior of the polar amine. The choice of method will depend on the specific resources and requirements of the laboratory. Proper method development and rigorous validation according to ICH guidelines are essential to ensure the generation of accurate and reliable data for the assessment of chiral purity and quantification of this important pharmaceutical building block.
References
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Nakovich, J. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Zuba, D. (2025). Determination of piperazine derivatives in “Legal Highs”.
- Noworyta, K., & Szczesna, M. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Hinshaw, J. V. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Baruah, P., et al. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Papaseit, E., et al. (2024). Optimization of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of MDMA and its main metabolites in plasma.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
- BenchChem. (2025). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
- Cayman Chemical. (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls.
- Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC.
- Johnson, R. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?
- Wang, Y., et al. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative.
- Kálai, T., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 23(8), 1968.
- Nozal, M. J., et al. (2021). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for Determining Acaricides in Bee Pollen. Molecules, 26(11), 3324.
- Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(10), 2544.
- Sathiyasundar, R., & Kanthiah, S. (2021). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
- De Zeeuw, J., & Lebret, K. (n.d.). Derivatization Methods in GC and GC/MS.
- Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7306.
- Agilent Technologies. (n.d.). Chiral GC Columns.
- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Chan, K. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Asso, B., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (n.d.).
- Power, J. D., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(13), 4815-4823.
- Stashenko, E. E., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 26(18), 5543.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- Onem, A. N., et al. (n.d.). Synthesis and characterization of some 2-quinonyl piperazine derivatives.
- Bicker, G. R. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- El-Gendy, Z. (n.d.).
- Stashenko, E. E., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 26(18), 5543.
- AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iris.univpm.it [iris.univpm.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
Illuminating Stereochemistry: A Detailed Guide to the NMR Spectroscopic Analysis of (S)-2-Phenethylpiperazine
This comprehensive guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the structural elucidation and stereochemical analysis of (S)-2-Phenethylpiperazine. This molecule, featuring a chiral center and the privileged piperazine scaffold, is of significant interest to researchers in medicinal chemistry and drug development.[1] This document will detail the theoretical underpinnings, practical experimental protocols, and data interpretation strategies essential for the comprehensive NMR characterization of this compound.
Introduction: The Significance of this compound and the Role of NMR
This compound belongs to the piperazine class of compounds, a structural motif frequently incorporated into pharmacologically active molecules due to its favorable physicochemical properties, including solubility and basicity, which can enhance pharmacokinetic profiles.[1] The presence of a stereocenter in this compound underscores the critical importance of stereochemical purity in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological effects.
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution.[2] For chiral molecules like this compound, NMR not only confirms the molecular connectivity but also provides crucial information about the stereochemistry and enantiomeric purity, which is vital for ensuring the safety and efficacy of potential drug candidates.[3][2]
Foundational Principles of NMR Spectroscopy for Chiral Analysis
A thorough understanding of fundamental NMR principles is paramount for the accurate interpretation of the spectra of this compound.
-
Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. Protons and carbons in different parts of the this compound molecule will resonate at distinct frequencies, providing a unique fingerprint of the molecular structure.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the dihedral angles between coupled nuclei, aiding in conformational analysis.
-
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for unambiguously assigning all proton and carbon signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds).
-
Experimental Protocols: From Sample Preparation to Spectral Acquisition
The acquisition of high-quality NMR data is contingent upon meticulous experimental execution. The following protocols provide a detailed workflow for the analysis of this compound.
Sample Preparation
Objective: To prepare a homogeneous solution of this compound suitable for NMR analysis.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Protocol:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Causality Behind Experimental Choices:
-
Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte.
-
Concentration: The specified concentration range provides a good balance between signal-to-noise ratio and potential line broadening due to aggregation.
NMR Data Acquisition
Objective: To acquire a comprehensive set of 1D and 2D NMR spectra.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Experimental Workflow Diagram:
Caption: Workflow for NMR data acquisition and analysis.
Acquisition Parameters (General Recommendations):
| Experiment | Key Parameters |
| ¹H NMR | Spectral Width: ~12 ppm, Number of Scans: 16-64, Relaxation Delay: 1-2 s |
| ¹³C NMR | Spectral Width: ~200 ppm, Number of Scans: 1024-4096, Relaxation Delay: 2 s |
| COSY | Spectral Widths (F1 and F2): ~12 ppm, Number of Increments (t1): 256-512, Number of Scans per Increment: 2-4 |
| HSQC | ¹H Spectral Width: ~12 ppm, ¹³C Spectral Width: ~160 ppm, Number of Increments (t1): 128-256, Number of Scans per Increment: 4-8 |
| HMBC | ¹H Spectral Width: ~12 ppm, ¹³C Spectral Width: ~200 ppm, Number of Increments (t1): 256-512, Number of Scans per Increment: 8-16, HMBC Delay: 60-80 ms |
Expert Insights:
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
For the HMBC experiment, optimizing the long-range coupling delay is crucial for observing the desired correlations.
Spectral Interpretation: Deciphering the Structure of this compound
Structure and Numbering of this compound:
(Note: An actual image with the numbered structure would be inserted here. For this text-based generation, please refer to the numbering in the tables below.)
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2 | 2.8 - 3.0 | m | - | Chiral center proton, coupled to protons on C3 and the phenethyl group. |
| H-3, H-5 | 2.6 - 3.2 | m | - | Diastereotopic protons of the piperazine ring. Their chemical shifts will be distinct and they will show complex coupling patterns. |
| H-6 | 2.8 - 3.1 | m | - | Protons on the piperazine ring adjacent to the secondary amine. |
| H-7 | 1.7 - 1.9 | m | - | Methylene protons of the phenethyl group adjacent to the piperazine ring. |
| H-8 | 2.6 - 2.8 | m | - | Methylene protons of the phenethyl group adjacent to the phenyl ring. |
| H-10, H-14 | 7.2 - 7.4 | d | ~7-8 | Ortho protons of the phenyl ring. |
| H-11, H-13 | 7.2 - 7.4 | t | ~7-8 | Meta protons of the phenyl ring. |
| H-12 | 7.1 - 7.3 | t | ~7-8 | Para proton of the phenyl ring. |
| NH | 1.5 - 2.5 | br s | - | The chemical shift of the amine proton is variable and depends on concentration and solvent. It may exchange with residual water, leading to a broad signal. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.
| Carbon Number | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 55 - 60 | Chiral carbon atom of the piperazine ring. |
| C-3 | 45 - 50 | Piperazine ring carbon adjacent to the chiral center. |
| C-5 | 45 - 50 | Piperazine ring carbon. |
| C-6 | 48 - 53 | Piperazine ring carbon adjacent to the secondary amine. |
| C-7 | 35 - 40 | Methylene carbon of the phenethyl group adjacent to the piperazine ring. |
| C-8 | 30 - 35 | Methylene carbon of the phenethyl group adjacent to the phenyl ring. |
| C-9 | 140 - 142 | Quaternary carbon of the phenyl ring. |
| C-10, C-14 | 128 - 130 | Ortho carbons of the phenyl ring. |
| C-11, C-13 | 128 - 130 | Meta carbons of the phenyl ring. |
| C-12 | 125 - 127 | Para carbon of the phenyl ring. |
2D NMR Correlations for Structural Verification
The following diagram illustrates the expected key correlations in the 2D NMR spectra that would confirm the structure of this compound.
Caption: Key expected 2D NMR correlations for this compound.
Determination of Enantiomeric Purity using Chiral Solvating Agents
Standard NMR spectroscopy cannot distinguish between enantiomers as they are chemically equivalent in an achiral environment.[4] To determine the enantiomeric purity of a sample of 2-phenethylpiperazine, a chiral solvating agent (CSA) can be employed. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of their NMR signals.[5]
Protocol for Enantiomeric Purity Assessment
Objective: To resolve the NMR signals of the (R) and (S) enantiomers of 2-phenethylpiperazine to determine the enantiomeric excess (ee).
Materials:
-
Racemic or enantiomerically enriched 2-phenethylpiperazine
-
(R)-(-)-Mandelic acid or another suitable chiral solvating agent
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
Protocol:
-
Prepare a solution of the 2-phenethylpiperazine sample in CDCl₃ as described in section 3.1.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent (e.g., (R)-(-)-mandelic acid).
-
Gently mix the contents of the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Compare the spectra before and after the addition of the CSA. Look for the splitting of one or more signals, which indicates the presence of both enantiomers.
-
Integrate the resolved signals corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration(S) - Integration(R)| / (Integration(S) + Integration(R))] x 100
Trustworthiness of the Protocol:
The self-validating nature of this protocol lies in the comparison of the spectra before and after the addition of the CSA. The appearance of new, resolved signals upon addition of the CSA is a direct confirmation of the formation of diastereomeric complexes and allows for the quantification of the enantiomeric ratio.
Conclusion
NMR spectroscopy is an indispensable analytical technique for the comprehensive characterization of this compound. Through a combination of 1D and 2D NMR experiments, the complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure. Furthermore, the use of chiral solvating agents provides a robust and reliable method for the determination of enantiomeric purity, a critical parameter in the development of chiral drug candidates. The protocols and interpretive guidelines presented in this document offer a solid framework for researchers and scientists working with this important class of molecules.
References
-
Wenzel, T.J., & Chisholm, C.D. (2011). Using NMR Spectroscopy to Determine Enantiomeric Purity and Assign Absolute Stereochemistry. In eMagRes. John Wiley & Sons, Ltd. [Link]
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(5), 491-507. [Link]
-
Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]
-
PubChem. 2-Phenethylpiperazine. National Center for Biotechnology Information. [Link]
-
Benson, S. C., Cai, P., Colon, M., Haiza, M. A., Tokles, M., & Snyder, J. K. (1988). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 53(23), 5335-5341. [Link]
-
Yilmaz, F., & Emirik, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 323-332. [Link]
-
Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (2002). Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. Helvetica Chimica Acta, 85(8), 2444-2457. [Link]
-
Schurig, V. (2001). Chiral separations. Chromatographia, 53(S1), S1-S4. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Tiritiris, I., & Albert, K. (2008). NMR Spectroscopy in Chiral Recognition. Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859. [Link]
-
ResearchGate. (2024). Chirality in NMR spectroscopy. [Link]
-
ResearchGate. (2024). NMR Chiral solvating agents. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-2-Phenethylpiperazine as a 5-HT2A Receptor Antagonist
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the evaluation of (S)-2-Phenethylpiperazine and its analogs as selective 5-HT2A receptor antagonists. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for characterizing the pharmacological profile of this compound class.
Introduction: The Therapeutic Promise of 5-HT2A Receptor Antagonism
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in contemporary neuropharmacology. Primarily coupled to the Gq/11 signaling pathway, its activation leads to the hydrolysis of phosphoinositides and subsequent mobilization of intracellular calcium.[1][2] Dysregulation of 5-HT2A receptor signaling has been implicated in a spectrum of neuropsychiatric and neurological disorders, including schizophrenia, psychosis, sleep disturbances, and depression.[3][4] Consequently, blockade of the 5-HT2A receptor is a cornerstone of the mechanism of action for numerous atypical antipsychotic medications.[5] Selective 5-HT2A receptor antagonists hold the potential for therapeutic efficacy with a reduced side-effect profile compared to more promiscuous agents.[5] The phenethylpiperazine scaffold represents a promising chemical starting point for the development of novel, selective 5-HT2A receptor antagonists.[6] Recent research suggests that antagonism of the 5-HT2A receptor may be particularly beneficial for improving sleep maintenance insomnia by increasing both sleep consolidation and deep sleep.[6]
This compound: A Profile of a Potential 5-HT2A Antagonist
This compound is a chiral molecule featuring a piperazine core with a phenethyl group at the 2-position. While specific pharmacological data for the (S)-enantiomer is not extensively published in the provided search results, the broader class of phenethylpiperazine amides has been identified as potent and selective 5-HT2A receptor antagonists.[6] The core structure suggests the potential for high-affinity binding to the 5-HT2A receptor. The stereochemistry at the 2-position is anticipated to be a critical determinant of binding affinity and functional activity, a common feature in the structure-activity relationships of piperazine- and piperidine-based ligands.[7][8]
Mechanism of Action
As a 5-HT2A receptor antagonist, this compound is hypothesized to competitively bind to the 5-HT2A receptor, thereby blocking the binding of the endogenous agonist, serotonin (5-HT). This action prevents the conformational change in the receptor required for Gq protein activation and the subsequent downstream signaling cascade. Some compounds in this class may also exhibit inverse agonist properties, reducing the basal or constitutive activity of the receptor.[5]
Key Experimental Protocols
The following protocols provide a framework for the comprehensive in vitro and in vivo characterization of this compound and its analogs.
In Vitro Characterization
1. Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay quantifies the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT2A receptor.
-
Rationale: A low Ki value indicates high binding affinity. This is a primary screening assay to identify potent binders.
-
Materials:
-
Human recombinant 5-HT2A receptor membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]Ketanserin (a well-characterized 5-HT2A antagonist)
-
Non-specific binding control: Mianserin or another suitable 5-HT2A ligand at a high concentration
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the 5-HT2A receptor membranes, [3H]Ketanserin (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for determining the Ki of a test compound using a radioligand binding assay.
2. Functional Assay: Calcium Flux Measurement (IC50)
This assay measures the ability of the antagonist to inhibit the functional response (calcium mobilization) induced by a 5-HT2A receptor agonist.
-
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium release.
-
Rationale: This assay confirms that the compound not only binds to the receptor but also inhibits its function.
-
Materials:
-
Cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or U2OS).[9][10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[11][12]
-
5-HT2A receptor agonist (e.g., Serotonin or α-methyl-5-HT).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capability.
-
-
Protocol:
-
Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.[11]
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject the 5-HT2A agonist at a concentration that elicits a submaximal response (EC80).
-
Monitor the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the inhibition of the agonist response as a function of the antagonist concentration to determine the IC50 value.
-
5-HT2A Receptor Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.
In Vivo Evaluation
1. Rodent Model of Psychosis: DOI-Induced Head-Twitch Response (HTR)
The head-twitch response in rodents is a behavioral assay used to assess the in vivo activity of 5-HT2A receptor agonists and antagonists.
-
Objective: To evaluate the ability of this compound to block the head-twitch response induced by the 5-HT2A agonist, (±)-2,5-dimethoxy-4-iodoamphetamine (DOI).
-
Rationale: This is a well-validated behavioral model for in vivo 5-HT2A receptor engagement.[13][14]
-
Animals: Male C57BL/6J mice.
-
Protocol:
-
Acclimate the mice to the testing environment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a predetermined pretreatment time, administer a standard dose of DOI.
-
Immediately place the mice in individual observation chambers.
-
Record the number of head twitches over a specified period (e.g., 30 minutes).
-
Compare the number of head twitches in the compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of the DOI-induced response.
-
2. Sleep Pharmacology Model in Rats
This model assesses the effects of the compound on sleep architecture.
-
Objective: To determine the effect of this compound on sleep consolidation and deep sleep in rats.
-
Rationale: 5-HT2A antagonism is known to promote slow-wave sleep, which is therapeutically relevant for insomnia.[6]
-
Animals: Male Sprague-Dawley rats implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Protocol:
-
Allow the rats to recover from surgery and acclimate to the recording chambers.
-
Record baseline sleep patterns.
-
Administer this compound or vehicle at the beginning of the dark phase (the active period for rodents).
-
Record EEG and EMG for 24 hours post-dosing.
-
Score the recordings for different sleep stages (wake, NREM, REM).
-
Analyze the data for changes in total sleep time, sleep efficiency, sleep latency, and the duration and power of delta waves during NREM sleep (an indicator of deep sleep).
-
Data Presentation
Table 1: Representative Pharmacological Profile of a Phenethylpiperazine-based 5-HT2A Antagonist
| Parameter | Assay | Species | Value | Reference |
| Binding Affinity (Ki) | [3H]Ketanserin Displacement | Human | 1-10 nM | [6] |
| Functional Potency (IC50) | Calcium Flux Assay | Human | 5-20 nM | [3] |
| In Vivo Efficacy (ED50) | DOI-Induced Head Twitch | Mouse | 0.1-1 mg/kg | [15] |
| Effect on Sleep | EEG/EMG in Rats | Rat | Increased deep sleep | [6] |
Note: The values in this table are representative of potent phenethylpiperazine derivatives and are intended for illustrative purposes. The actual values for this compound would need to be determined experimentally.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound as a 5-HT2A receptor antagonist. A thorough characterization of its binding affinity, functional potency, and in vivo efficacy is essential for determining its therapeutic potential. The phenethylpiperazine scaffold continues to be a valuable starting point for the design of novel therapeutics targeting the 5-HT2A receptor for a variety of CNS disorders.
References
-
Roth BL, et al. "Selective" serotonin 5-HT2A receptor antagonists. PMC - PubMed Central - NIH. [Link]
-
Roecker AJ, et al. Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. PubMed. 2010. [Link]
-
Cunningham KA, et al. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PubMed Central. [Link]
-
Willins DL, et al. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. ResearchGate. [Link]
-
Ivanov, et al. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. [Link]
-
de Oliveira, et al. Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. ACS Publications. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]
-
Perrone R, et al. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. [Link]
-
González-Maeso J, et al. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
-
Jeevakumar V, et al. 5-HT2A receptor dysregulation in a schizophrenia relevant mouse model of NMDA receptor hypofunction. PubMed. [Link]
-
PubChem. 2-Phenethylpiperazine. PubChem. [Link]
-
van de Witte, et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Nogrady T, et al. Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. Journal of Medicinal Chemistry. [Link]
- Kim et al. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Willins DL, et al. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. PMC - NIH. [Link]
-
ClinicalTrials.gov. Investigating the Neuropsychological Effects of 5-HT2a Antagonism. ClinicalTrials.gov. [Link]
-
The Center for Forensic Science Research & Education. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and In-Vitro Including 2-methyl AP-237 and AP-238. CFSRE. [Link]
-
Wikipedia. 5-HT2A receptor. Wikipedia. [Link]
-
ResearchGate. Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate. [Link]
-
Trescot AM, et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
-
Wallach J, et al. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link]
-
ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
-
ResearchGate. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. ResearchGate. [Link]
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]
-
Nozaki M, et al. (1,2-Diphenylethyl) piperazines as potent opiate-like analgesics; the unusual relationships between stereoselectivity and affinity to opioid receptor. PubMed. [Link]
-
REPROCELL. Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]
-
Ro Rsted EM, et al. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
-
ResearchGate. Fentanyl Analogs: Structure-Activity-Relationship Study. ResearchGate. [Link]
-
Willins DL, et al. Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo. PubMed. [Link]
-
Popik P, et al. Effect of 5-HT5A antagonists in animal models of schizophrenia, anxiety and depression. ScienceDirect. [Link]
-
ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]
-
Knight AR, et al. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. [Link]
-
Wallach J, et al. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Casey AB, et al. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. PubMed. [Link]
-
Van Bever WF, et al. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed. [Link]
-
Zhang L, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Wikipedia. Cyproheptadine. Wikipedia. [Link]
-
Malawska B, et al. New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. PubMed. [Link]
Sources
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (1,2-Diphenylethyl) piperazines as potent opiate-like analgesics; the unusual relationships between stereoselectivity and affinity to opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. bu.edu [bu.edu]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 15. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-2-Phenethylpiperazine in neuroscience research
Application & Protocol Guide: (S)-2-Phenethylpiperazine
A Framework for the Neuropharmacological Characterization of a Novel Piperazine Derivative
Abstract
This guide provides a comprehensive framework for the neuropharmacological investigation of this compound, a chiral derivative of the well-established piperazine scaffold. Given the limited direct research on this specific enantiomer, this document leverages established methodologies for characterizing structurally related novel psychoactive substances (NPS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's mechanism of action, from initial in vitro screening to subsequent in vivo behavioral assessment. The piperazine moiety is a core component in numerous centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics, primarily due to its interaction with monoamine pathways.[1][2][3] This guide proposes a logical, multi-tiered approach to elucidate the potential of this compound as a modulator of monoamine transporters, providing the necessary protocols to determine its affinity, functional activity, and behavioral consequences.
Introduction and Rationale
The piperazine nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of neuropharmacologically active agents.[2][4] Derivatives have been developed to target a multitude of receptors and transporters within the central nervous system (CNS), with significant therapeutic applications in treating depression, anxiety, and psychosis.[2] The phenethylpiperazine substructure, in particular, is associated with compounds that interact with monoamine systems, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6] These transporters are critical for regulating neurotransmitter homeostasis, and their modulation is a key strategy in the treatment of numerous psychiatric and neurological disorders.[7]
This compound is a specific stereoisomer whose pharmacological profile is not well-documented in public literature. As with many chiral compounds, the stereochemistry is expected to play a critical role in its interaction with biological targets. This guide, therefore, presents a hypothesis-driven approach to its characterization, treating it as a novel psychoactive substance. The core hypothesis is that this compound acts as a monoamine transporter ligand, potentially as a reuptake inhibitor or a releasing agent. The following protocols are designed to rigorously test this hypothesis.
Hypothesized Mechanism of Action: Monoamine Transporter Interaction
Based on its structural similarity to known psychostimulants and other phenethylamine derivatives, this compound is hypothesized to bind to and modulate the function of one or more monoamine transporters (DAT, SERT, NET). These transporters are responsible for clearing dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[7] Drugs that inhibit this reuptake process increase the extracellular concentration of these neurotransmitters, leading to enhanced downstream signaling. This is the primary mechanism of many antidepressants and psychostimulants.[8]
Caption: Hypothesized interaction of this compound with monoamine transporters.
Part 1: In Vitro Pharmacological Characterization
The initial step in characterizing any novel compound is to determine its binding affinity and functional activity at its putative targets using in vitro assays. Radiotracer binding and uptake inhibition assays are considered the gold standard for evaluating interactions with monoamine transporters.[9]
Protocol 1: Radioligand Binding Affinity Assay
This protocol determines the affinity (Ki) of this compound for DAT, SERT, and NET. The assay measures the displacement of a specific high-affinity radioligand from the transporter by the test compound.
Causality: The ability of this compound to displace a known radioligand is directly proportional to its binding affinity for the transporter. A low Ki value indicates high affinity. This is a crucial first step to confirm a direct interaction.
Methodology:
-
Preparation of Membranes: Use cell lines (e.g., HEK293) stably expressing human DAT, SERT, or NET, or use synaptosomal preparations from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).
-
Assay Buffer: Prepare appropriate binding buffers for each transporter (composition is target-specific).
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
-
Incubation: In a 96-well plate, combine membrane preparations, radioligand (at a concentration near its Kd), and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known selective inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
-
-
Reaction: Incubate at the appropriate temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Synaptosome Neurotransmitter Uptake Assay
This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes. This determines if the compound is an inhibitor or a potential substrate (releaser).
Causality: Monoamine transport is an active, energy-dependent process. Inhibition of this process by the test compound provides functional evidence of its activity at the transporter, complementing the binding data.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum for dopamine, cortex for serotonin/norepinephrine) via differential centrifugation.
-
Radiolabeled Neurotransmitters:
-
[³H]Dopamine
-
[³H]Serotonin (5-HT)
-
[³H]Norepinephrine
-
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound (or vehicle) for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the respective radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing must be within the linear phase of uptake.
-
Controls:
-
Total Uptake: Vehicle control.
-
Non-specific Uptake: Run a parallel set of reactions at 4°C or in the presence of a known potent uptake inhibitor (e.g., cocaine or a selective inhibitor).
-
-
Termination & Quantification: Terminate the reaction by rapid filtration, as described in the binding assay protocol. Measure the radioactivity trapped inside the synaptosomes.
-
Data Analysis: Calculate specific uptake (Total uptake at 37°C - Non-specific uptake). Determine the IC50 value for uptake inhibition by plotting percent inhibition versus log concentration of the compound.
Data Interpretation and Expected Outcomes
The combination of binding and uptake assays provides a detailed in vitro profile.
| Parameter | Description | Interpretation of Potential Outcomes for this compound |
| Ki (nM) | Binding Affinity: The concentration of the compound required to occupy 50% of the transporters. | Low Ki (<100 nM): Potent binder. High Ki (>1000 nM): Weak or no significant binding. |
| IC50 (nM) | Functional Potency: The concentration of the compound that inhibits 50% of neurotransmitter uptake. | IC50 ≈ Ki: Likely a competitive reuptake inhibitor. IC50 << Ki: May indicate non-competitive or allosteric effects. |
| Selectivity | Ratio of Ki values for different transporters (e.g., Ki SERT / Ki DAT). | Ratio > 10: Selective for one transporter over another. Ratio ≈ 1: Non-selective. |
Part 2: In Vivo Behavioral Assessment
Following in vitro characterization, in vivo studies are essential to understand the compound's physiological and behavioral effects in a whole organism. Psychostimulants and monoamine modulators typically affect locomotion, anxiety, and reward-seeking behaviors.[10]
Protocol 3: Open Field Test for Locomotor Activity
This is a standard assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.
Causality: Compounds that increase central dopamine and norepinephrine levels, such as psychostimulants, typically produce hyperlocomotion (increased movement).[11] The open field test quantifies this effect. The time spent in the center of the arena versus the periphery can also be used as a measure of anxiety-like behavior (anxiolysis is associated with more time in the center).
Methodology:
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls, typically equipped with automated photobeam tracking or video tracking software.
-
Animals: Adult male mice or rats, habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal, i.p.) at several doses (e.g., 1, 3, 10 mg/kg) and a vehicle control. The timing of administration should be based on its predicted pharmacokinetic profile.
-
Testing: Place the animal in the center of the open field arena and record its activity for a set period (e.g., 30-60 minutes).
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity: Rearing counts (a measure of exploratory behavior).
-
Thigmotaxis: Time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Compare the dose groups to the vehicle control using ANOVA followed by post-hoc tests. A significant increase in distance traveled indicates a psychostimulant-like effect.
Protocol 4: Assessment of Potential Monoamine Oxidase (MAO) Inhibition
It is also prudent to rule out off-target effects. The phenethylamine scaffold is present in many substrates and inhibitors of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters.
Causality: Inhibition of MAO-A or MAO-B would also increase synaptic neurotransmitter levels, confounding the interpretation of transporter-based effects. A direct enzymatic assay is required to confirm or rule out this mechanism.[12]
Methodology:
-
Assay Type: Use a commercially available fluorometric MAO inhibitor screening kit (e.g., based on the detection of H₂O₂ produced during substrate oxidation).[13] These kits are available for both MAO-A and MAO-B isoforms.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves:
-
Incubating recombinant human MAO-A or MAO-B enzyme with this compound across a range of concentrations.
-
Adding a substrate (e.g., tyramine) and a probe that fluoresces upon reacting with H₂O₂.
-
Measuring the fluorescence signal over time using a plate reader.
-
-
Controls: Include a no-inhibitor control and a known potent inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 for MAO inhibition. A high IC50 value (>10 µM) would suggest that MAO inhibition is not a primary mechanism of action at pharmacologically relevant doses.
Comprehensive Experimental Workflow
The characterization of this compound should follow a logical and systematic progression from basic chemical analysis to complex behavioral assays.
Caption: Systematic workflow for characterizing this compound.
Safety and Handling
As a novel psychoactive substance with an unknown pharmacological and toxicological profile, this compound must be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of powder.
-
Storage: Store in a secure, cool, and dry location, away from incompatible materials.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
References
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. (2010-06-29). Federal Register. Retrieved January 24, 2026, from [Link]
-
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved January 24, 2026, from [Link]
-
(n.d.). Translational In Vivo Assays in Behavioral Biology. PubMed Central. Retrieved January 24, 2026, from [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
-
Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. (2020-09-25). PubMed Central. Retrieved January 24, 2026, from [Link]
-
N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024-10-09). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. (2010-08-12). PubMed. Retrieved January 24, 2026, from [Link]
-
Psychostimulants and social behaviors. (2024-04-25). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. (2020-09-25). PubMed. Retrieved January 24, 2026, from [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). AANA. Retrieved January 24, 2026, from [Link]
-
Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward? (2017-09-25). Frontiers. Retrieved January 24, 2026, from [Link]
-
Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022-06-11). National Institute of Justice. Retrieved January 24, 2026, from [Link]
-
Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. (n.d.). Sci-Hub. Retrieved January 24, 2026, from [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015-11-15). PubMed. Retrieved January 24, 2026, from [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine. Retrieved January 24, 2026, from [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. (2021-11-16). Today's Clinical Lab. Retrieved January 24, 2026, from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]
-
The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
MAO Inhibition in Drug Discovery and Development. (2025-04-04). Charles River Laboratories. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psychostimulants and social behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols for the Preclinical Investigation of (S)-2-Phenethylpiperazine in Sleep Disorder Research
Abstract: The prevalence of sleep disorders, particularly insomnia, necessitates the development of novel hypnotics with improved safety and efficacy profiles. Recent research has highlighted the therapeutic potential of targeting specific neurotransmitter systems, such as the serotonergic pathway, to promote and maintain sleep.[1] Phenethylpiperazine derivatives have emerged as a promising chemical scaffold, with certain analogues demonstrating potent and selective antagonism of the serotonin 5-HT₂A receptor, a key mechanism for improving sleep consolidation and quality.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical investigation of a novel compound, (S)-2-Phenethylpiperazine, for its potential as a sleep disorder therapeutic. We outline a structured, multi-tiered approach, beginning with in vitro characterization to elucidate its pharmacological mechanism, followed by in vivo efficacy studies in validated rodent models to assess its effects on sleep architecture. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific rigor and reproducibility.
Introduction and Scientific Rationale
The development of new sleep therapeutics has shifted from broad-acting sedative-hypnotics to compounds with specific molecular targets that modulate the natural sleep-wake cycle. One of the most validated targets for insomnia is the serotonin 5-HT₂A receptor.[1] Antagonism of this receptor is believed to reduce the "arousal" signals that can disrupt sleep, thereby increasing deep sleep (slow-wave sleep) and improving sleep maintenance.[1]
The phenethylpiperazine core structure is a versatile scaffold found in numerous centrally active compounds.[2] The specific enantiomer, this compound, is proposed for investigation based on the hypothesis that its unique stereochemistry and structural motifs may confer high affinity and selectivity for CNS targets implicated in sleep regulation, such as the 5-HT₂A receptor.
This document provides the necessary protocols to systematically evaluate this hypothesis, beginning with fundamental receptor interaction studies and culminating in a robust assessment of hypnotic efficacy using the gold-standard method of electroencephalography (EEG) and electromyography (EMG) in a rodent model.
In Vitro Pharmacological Profiling
The initial phase of investigation is designed to determine the specific molecular targets of this compound and to confirm its mechanism of action. A broad receptor screening panel is essential to not only identify the primary target but also to flag potential off-target activities that could lead to undesirable side effects.
Experimental Objective
To define the binding affinity and functional activity of this compound at key CNS receptors, with a primary focus on serotonin (5-HT) subtypes and a secondary screen for activity at dopamine, adrenergic, and histamine receptors.
Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compound for a target receptor by measuring its ability to displace a known high-affinity radioligand.
Rationale: This is a foundational assay in pharmacology. By quantifying the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand (the IC₅₀), we can calculate its inhibition constant (Ki). A low Ki value indicates high binding affinity. Comparing Ki values across multiple receptors reveals the compound's selectivity profile. High selectivity for 5-HT₂A over other receptors (e.g., 5-HT₂C, D₂) is a desirable trait for a modern hypnotic to minimize side effects.[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell membranes expressing the human recombinant target receptors (e.g., 5-HT₂A, 5-HT₂C)
-
Specific radioligands (e.g., [³H]ketanserin for 5-HT₂A)
-
Assay buffer (specific to receptor, e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Non-specific binding control (e.g., Mianserin for 5-HT₂A)
Equipment:
-
Cell harvester
-
Liquid scintillation counter
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Preparation: In a 96-well plate, add in order:
-
Assay buffer
-
Test compound dilutions or vehicle (for total binding) or non-specific control (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Output & Interpretation
The binding affinities should be summarized in a table for clear comparison.
| Receptor Target | Radioligand | Ki (nM) of this compound |
| 5-HT₂A | [³H]ketanserin | Experimental Value |
| 5-HT₂C | [³H]mesulergine | Experimental Value |
| Dopamine D₂ | [³H]spiperone | Experimental Value |
| Histamine H₁ | [³H]pyrilamine | Experimental Value |
| Adrenergic α₁ | [³H]prazosin | Experimental Value |
Interpretation: A potent and selective compound for sleep studies would ideally exhibit a low single-digit or sub-nanomolar Ki for the 5-HT₂A receptor and Ki values at least 100-fold higher for all other tested receptors. This profile suggests a high probability of achieving the desired therapeutic effect with a lower risk of off-target side effects.
In Vivo Efficacy Assessment in a Rodent Model
Following successful in vitro characterization, the next critical step is to evaluate the compound's effect on sleep in a living organism. Polysomnography, involving the simultaneous recording of EEG and EMG, is the definitive method for assessing sleep-wake states in both preclinical models and human clinical trials.[3][4]
Experimental Objective
To determine the effect of this compound on sleep architecture, including sleep latency, sleep duration, and the distribution of sleep stages (Wake, NREM, REM), in rats.
Workflow for In Vivo Sleep Study
Caption: Experimental workflow for assessing the hypnotic efficacy of this compound.
Protocol 2: EEG/EMG Electrode Implantation Surgery
Rationale: To obtain high-quality, artifact-free signals, electrodes must be securely implanted on the skull (for EEG) and in the nuchal muscles (for EMG). A sufficient recovery and habituation period is mandatory to ensure that the recorded sleep is natural and not confounded by post-surgical stress or discomfort.[5]
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Pre-fabricated headmount with EEG/EMG electrodes (stainless steel screws for EEG, fine wires for EMG)
-
Dental acrylic
-
Analgesics (e.g., Carprofen)
Procedure:
-
Anesthesia: Anesthetize the rat and mount it in a stereotaxic frame. Maintain anesthesia throughout the procedure.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Drilling: Drill small holes through the skull for the EEG screw electrodes at specific stereotaxic coordinates (e.g., two frontal, two parietal).[5] Do not pierce the dura mater.
-
EEG Electrode Placement: Gently screw the EEG electrodes into the burr holes until they make contact with the dura.
-
EMG Electrode Placement: Using a needle, tunnel the two EMG wires through the skin to the back of the neck and suture them into the nuchal (neck) muscles. These electrodes will detect muscle tone, which is high during wakefulness, reduced during NREM sleep, and absent (atonia) during REM sleep.
-
Headmount Fixation: Apply dental acrylic to the skull, embedding the base of the headmount and the screws to secure the entire assembly.
-
Post-Operative Care: Suture the scalp incision. Administer analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health for at least 7 days post-surgery.
Protocol 3: Polysomnographic Recording and Data Analysis
Rationale: This protocol allows for the continuous monitoring of brain activity and muscle tone over a full 24-hour cycle. Dosing at the beginning of the light cycle (the animals' main rest period) allows for the most sensitive detection of hypnotic (sleep-promoting) effects.[5][6] A crossover design, where each animal receives every treatment, is powerful as it minimizes inter-animal variability.
Procedure:
-
Habituation: Following recovery, connect the animals to the recording cables in their home cages and allow them to habituate to the setup for at least two full days.[5]
-
Baseline Recording: Record at least one 24-hour baseline period to establish normal sleep patterns for each animal.
-
Dosing and Recording:
-
On test days, administer the treatment (vehicle, positive control, or this compound) via the desired route (e.g., intraperitoneal injection) at the onset of the light cycle.[5]
-
Immediately return the animal to its recording chamber and begin the 24-hour recording.
-
Ensure a sufficient washout period (e.g., 3-4 days) between different treatments.
-
-
Sleep Scoring:
-
The raw EEG/EMG data is divided into epochs (e.g., 10 seconds).
-
Use validated sleep scoring software to automatically score each epoch as Wake, NREM, or REM based on the following criteria:
-
Wake: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; EMG atonia (flat-line).
-
-
Manually verify the automated scoring for accuracy.
-
-
Data Analysis and Key Endpoints:
-
Calculate the total time spent in Wake, NREM, and REM sleep, typically in 2-hour or 6-hour blocks and over the full 24-hour period.
-
Latency to Sleep: Time from injection to the first sustained period of NREM sleep. A decrease indicates a faster onset of action.
-
Wake After Sleep Onset (WASO): Total wake time after the initial sleep onset. A decrease suggests improved sleep maintenance.
-
Sleep Bout Analysis: Number and duration of individual sleep/wake episodes. An increase in the duration of sleep bouts indicates better sleep consolidation.
-
EEG Power Spectral Analysis: For NREM sleep epochs, perform a Fast Fourier Transform (FFT) to calculate the power in the delta frequency band (0.5-4 Hz). An increase in delta power is an indicator of deeper, more restorative sleep.[1]
-
Expected Data Output & Interpretation
Results should be presented in tables and time-course graphs.
| Parameter | Vehicle | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) | Positive Control |
| Sleep Latency (min) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Total NREM (min) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Total REM (min) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Total Wake (min) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| WASO (min) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| NREM Delta Power | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Interpretation: A successful hypnotic profile for this compound would be characterized by a dose-dependent:
-
Decrease in sleep latency.
-
Decrease in total wake time and WASO.
-
Increase in total NREM and/or REM sleep time.
-
Increase in NREM delta power, without significantly altering the overall sleep architecture in a non-physiological way.
Conclusion
This application guide provides a rigorous, step-by-step framework for the preclinical evaluation of this compound as a potential therapeutic for sleep disorders. By first establishing a clear pharmacological profile in vitro and then moving to a functional assessment of sleep architecture in vivo, researchers can efficiently and effectively determine the compound's potential. A positive outcome from these studies—specifically, demonstrating selective 5-HT₂A receptor antagonism that translates to improved sleep consolidation and quality in a rodent model—would provide a strong rationale for advancing the compound into further preclinical development, including pharmacokinetic and toxicology studies.
References
-
Chen, Z., Liu, Y., Zhou, J., Chen, G., & Liu, C. (2017). Insomnia-related rodent models in drug discovery. Acta Pharmaceutica Sinica B. [Link]
-
Cheung, M., et al. (2010). Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. Journal of Medicinal Chemistry. [Link]
-
SynapCell. (n.d.). Preclinical CRO - Sleep & Vigilance States for Drug Discovery. SynapCell. [Link]
-
Di Fabio, R., et al. (2005). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry. [Link]
-
Fernandez, F. X., & Perlis, M. L. (2023). Animal models of human insomnia. Journal of Sleep Research. [Link]
-
Neurodetective International. (n.d.). SAMPLE PROTOCOL FOR RAT SLEEP EEG STUDY. NDI Neuroscience. [Link]
-
Biffi, E., et al. (2016). A Simplified In vitro Experimental Model Encompasses the Essential Features of Sleep. Frontiers in Neuroscience. [Link]
-
Ficiarà, E., et al. (2025). Sleep phenotyping in a rat model of susceptibility to substance use disorders. PLOS One. [Link]
-
SRI International. (n.d.). Protocol for Rat Sleep EEG. SRI International. [Link]
-
Pollard, C. B., & MacDowell, L. G. (1946). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society. [Link]
-
Urade, Y., & Hayaishi, O. (2011). Polygraphic Recording Procedure for Measuring Sleep in Mice. Journal of Visualized Experiments. [Link]
-
Fernandez, F. X., & Perlis, M. L. (2023). Animal Models of Human Insomnia. PubMed Central. [Link]
-
Van der Zee, E. A., & Havekes, R. (2012). Sleep and EEG Phenotyping in Mice. Current Protocols in Mouse Biology. [Link]
Sources
- 1. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical CRO - Sleep & Vigilance States for Drug Discovery [synapcell.com]
- 4. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. ndineuroscience.com [ndineuroscience.com]
Application Notes & Protocols: (S)-2-Phenethylpiperazine as a Privileged Precursor in Modern Drug Development
Abstract
The piperazine ring is a quintessential scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents. Its unique physicochemical properties—such as high water solubility, oral bioavailability, and the ability to engage in multiple hydrogen bond interactions—make it a highly desirable structural motif.[1][2] This guide focuses on a specific, high-value precursor: (S)-2-Phenethylpiperazine. The presence of a chiral center and a phenethyl group provides a strategic starting point for creating stereospecific ligands with enhanced binding affinities for a range of biological targets. This document provides an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for its derivatization and outlining its application in the development of next-generation therapeutics.
The Strategic Value of this compound
This compound is more than a simple building block; it is a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The strategic value of this precursor is rooted in three key structural features:
-
The Piperazine Core: A six-membered ring with two opposing nitrogen atoms (N1 and N4).[1] The secondary amine at the N4 position is a versatile handle for a wide array of chemical modifications, while the N1 nitrogen, attached to the phenethyl group, is typically less reactive but can be modified under specific conditions. This core imparts favorable pharmacokinetic (ADME) properties.[1]
-
The Phenethyl Moiety: This group is a well-known pharmacophore that can participate in crucial π-π stacking or hydrophobic interactions within a target's binding pocket. It is a key feature in many neurologically active agents and potent analgesics, such as fentanyl and its analogs.[3][4]
-
The (S)-Stereocenter: The chiral carbon at the 2-position of the piperazine ring allows for the development of enantiomerically pure drugs. Stereospecificity is critical in modern pharmacology, as different enantiomers can have vastly different potencies, selectivities, and toxicological profiles.
The convergence of these features makes this compound an ideal starting point for generating diverse chemical libraries for screening against targets such as G-protein coupled receptors (GPCRs), ion channels, and kinases.
Figure 1: Logical workflow for leveraging this compound in drug discovery.
Core Synthetic Methodologies for Derivatization
The primary utility of this compound lies in the functionalization of its secondary amine (N4). Three cornerstone reactions form the basis of most synthetic campaigns: N-Alkylation, N-Arylation, and N-Acylation.
N-Alkylation via Reductive Amination
Reductive amination is a highly reliable and versatile method for forming C-N bonds. It proceeds in a two-step, one-pot sequence: the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction by a mild hydride source.[5]
Causality: This method is favored over direct alkylation with alkyl halides because it avoids the potential for over-alkylation (quaternization of the nitrogen) and uses more readily available starting materials. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion and tolerates a wide range of functional groups, preventing the unwanted reduction of the starting carbonyl.[5][6]
Figure 2: Simplified mechanism of Reductive Amination.
N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazines, a staple in many kinase inhibitors and CNS drugs, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[6] This cross-coupling reaction forms a C-N bond between the piperazine nitrogen and an aryl halide (or triflate).
Causality: The reaction's success hinges on the catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates with the piperazine. A crucial deprotonation step by a base (e.g., NaOtBu, Cs₂CO₃) forms a palladium-amido complex, which then undergoes reductive elimination to yield the N-aryl piperazine product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is paramount as it modulates the catalyst's stability and reactivity.
N-Acylation to Form Amides
N-acylation is a straightforward method to introduce an amide functionality, which can act as a hydrogen bond donor/acceptor and impart conformational rigidity. This is typically achieved by reacting the piperazine with an acyl chloride or by using a peptide coupling reagent (e.g., HATU, EDC) to condense the piperazine with a carboxylic acid. This approach was successfully used to develop potent 5-HT₂ₐ receptor antagonists for insomnia.[7]
Causality: The reaction with an acyl chloride is rapid and often irreversible. A base like triethylamine or pyridine is required to scavenge the HCl byproduct. Peptide coupling methods are milder and suitable for more sensitive substrates, preventing side reactions and preserving stereochemical integrity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process controls and rigorous final characterization to ensure the identity, purity, and stereochemical integrity of the synthesized compounds.
Protocol 1: N-Alkylation via Reductive Amination
Objective: To synthesize N-substituted this compound derivatives using various aldehydes.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aldehyde of choice (e.g., 4-fluorobenzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
LC-MS system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Imine Formation: Add the aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Causality Insight: This initial stirring period is crucial to allow for the equilibrium formation of the iminium ion intermediate before introducing the reducing agent.[5]
-
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may be mildly exothermic.
-
Reaction Monitoring (In-Process Control): Stir the reaction at room temperature for 4-16 hours. Monitor the reaction's progress by TLC (e.g., 95:5 DCM:MeOH with 0.5% NH₄OH) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization (Self-Validation):
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Objective: To synthesize N-aryl-(S)-2-phenethylpiperazine derivatives.
Materials & Reagents:
-
This compound (1.2 eq)
-
Aryl bromide of choice (e.g., 4-bromotoluene) (1.0 eq)
-
Pd₂(dba)₃ (Palladium catalyst, 1-2 mol%)
-
XPhos (Phosphine ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane, anhydrous
-
Diatomaceous earth (Celite®)
-
LC-MS system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by this compound (1.2 eq).
-
Causality Insight: Using a slight excess of the amine helps to drive the reaction to completion. The reaction must be strictly anhydrous and oxygen-free as the Pd(0) catalyst is sensitive to both.
-
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor by LC-MS until the aryl bromide is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Characterization (Self-Validation): Confirm structure, purity, and stereochemical integrity as described in Protocol 1.
Analytical Characterization: A Self-Validating Framework
Rigorous analytical chemistry is the bedrock of trustworthy drug development. For derivatives of this compound, a multi-technique approach is mandatory to validate the outcome of a synthesis.
| Analytical Technique | Primary Purpose | Key Information Provided |
| TLC | In-process reaction monitoring | Qualitative assessment of starting material consumption and product formation. |
| LC-MS | Reaction monitoring & identity confirmation | Provides retention time data and confirms the molecular weight of the product and key intermediates/impurities. |
| HPLC/UPLC | Purity assessment | Quantitative determination of product purity (typically aiming for >95%). |
| Chiral HPLC | Enantiomeric purity assessment | Crucial for confirming that no racemization occurred during the reaction. Determines the enantiomeric excess (ee%).[8][9] |
| ¹H & ¹³C NMR | Structural elucidation | Confirms the covalent structure of the molecule, connectivity of atoms, and stereochemical relationships. |
| HRMS | Elemental composition confirmation | Provides a highly accurate mass measurement to confirm the elemental formula of the synthesized compound. |
Applications in Drug Discovery: Illustrative Case Studies
The versatility of the this compound scaffold is best demonstrated through its application in real-world drug discovery programs.
Case Study 1: Serotonin 5-HT₂ₐ Receptor Antagonists for Insomnia
Researchers successfully developed a series of potent and selective 5-HT₂ₐ antagonists for treating sleep maintenance insomnia.[7] The core structure was a phenethylpiperazine amide. Starting with a phenethylpiperazine precursor, they performed N-acylation with various substituted pyrazole carboxylic acids. The resulting compounds showed excellent binding affinity, high selectivity over the related 5-HT₂c receptor, and, importantly, demonstrated dose-dependent improvements in deep sleep in preclinical models.[7]
Case Study 2: Scaffolds for Kinase Inhibitors
The N-aryl piperazine motif is central to numerous kinase inhibitors. For example, the FDA-approved drug Avapritinib is a potent inhibitor of mutant forms of KIT and PDGFRA kinases.[6] While not a direct derivative of 2-phenethylpiperazine, its synthesis showcases the power of the N-aryl piperazine core, which is efficiently constructed using methods like the Buchwald-Hartwig amination.[6] This highlights how libraries based on this compound could be rapidly synthesized to explore structure-activity relationships (SAR) for new kinase targets.
Case Study 3: Relevance to Opioid Analgesics and Fentanyl Analogs
The N-phenethyl group is a critical pharmacophore for potent µ-opioid receptor agonists, most notably fentanyl.[3][4] Fentanyl contains an N-phenethylpiperidine core. This compound can be considered a close structural analog and a potential scaffold for developing novel opioid receptor modulators. It is imperative to note that key precursors for the illicit manufacture of fentanyl, such as 4-anilino-N-phenethylpiperidine (ANPP), are strictly controlled substances.[10][11][12] All research in this area must be conducted in full compliance with national and international regulations, such as those set forth by the U.S. Drug Enforcement Administration (DEA).[13][14]
Figure 3: Catalytic cycle for Buchwald-Hartwig N-Arylation.
Conclusion
This compound is a powerful and versatile precursor for modern drug development. Its privileged structure provides a robust foundation for building diverse libraries of drug-like molecules with favorable pharmacokinetic properties and high potential for stereospecific target engagement. By mastering core synthetic transformations such as reductive amination and Buchwald-Hartwig amination, and adhering to a rigorous, self-validating analytical framework, researchers can efficiently leverage this scaffold to accelerate the discovery of novel therapeutics for a wide range of diseases.
References
-
Romanelli, M., Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29. Available at: [Link]
-
Zhu, et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
Ratouis, R., Boissier, J. R., & Dumont, C. (1963). Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Enforcement Administration. (2010). Control of immediate precursor used in the illicit manufacture of fentanyl as a schedule II controlled substance. Final rule. Federal Register, 75(124), 37295-37300. Available at: [Link]
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available at: [Link]
- Google Patents. (2020). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. EP3414231B1.
-
Gour-Salin, B. J., & Salin-Pascual, R. J. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. RSC Medicinal Chemistry. Available at: [Link]
-
Sagnella, S., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 31(6), 1646-1657. Available at: [Link]
-
Al-Tamrah, S. A. (2013). A Review on Analytical Methods for Piperazine Determination. Asian Journal of Chemistry, 25(11), 6001-6006. Available at: [Link]
-
Al-Zoubi, R. M., & McDonald, R. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-452. Available at: [Link]
-
Singh, S., et al. (2022). The medicinal chemistry of piperazines: A review. Bioorganic Chemistry, 128, 106092. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 8(3), 735-742. Available at: [Link]
-
Helander, A., Bäckberg, M., & Hultén, P. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 924. Available at: [Link]
-
O'Brien, P., et al. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC News. Available at: [Link]
-
U.S. Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Available at: [Link]
-
Drug Enforcement Administration. (2019). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as Schedule II Controlled Substances; Correction. Federal Register, 84(26), 2581. Available at: [Link]
-
Uslaner, J. M., et al. (2010). Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(15), 5678-5689. Available at: [Link]
-
Semantic Scholar. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
Li, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3723. Available at: [Link]
-
Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. DEA News Releases. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy. Available at: [Link]
-
Vučković, S., et al. (2009). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry, 16(19), 2468-2474. Available at: [Link]
-
Baumann, M. H., et al. (2018). Emerging Synthetic Fentanyl Analogs. Journal of the American Society for Mass Spectrometry, 29(10), 1945-1953. Available at: [Link]
-
Drug Enforcement Administration. (2007). Control of a chemical precursor used in the illicit manufacture of fentanyl as a List I chemical. Interim rule with request for comments. Federal Register, 72(77), 20039-20047. Available at: [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Control of immediate precursor used in the illicit manufacture of fentanyl as a schedule II controlled substance. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 12. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as Schedule II Controlled Substances; Correction [federalregister.gov]
- 13. dea.gov [dea.gov]
- 14. Control of a chemical precursor used in the illicit manufacture of fentanyl as a List I chemical. Interim rule with request for comments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-2-Phenethylpiperazine
Welcome to the technical support center for the purification of (S)-2-Phenethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this chiral molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and success of your experimental outcomes.
I. Understanding the Core Purification Challenges
This compound is a valuable chiral building block in medicinal chemistry. Achieving high chemical and enantiomeric purity is paramount for its application in drug discovery and development. The primary purification hurdles stem from two main sources: process-related impurities from the synthetic route and the inherent challenge of separating the desired (S)-enantiomer from its (R)-enantiomer .
Frequently Asked Questions (FAQs): General Purification Issues
Q1: What are the most common impurities I should expect when synthesizing 2-phenethylpiperazine?
A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities often include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
By-products: Resulting from side reactions. For instance, in syntheses involving reductive amination, incompletely reduced intermediates or over-alkylated products can be present.[1][2]
-
Reagents and catalysts: Residual catalysts (e.g., Palladium, Rhodium) and reagents can contaminate the final product.[3][4]
-
Positional isomers: Depending on the synthetic strategy, isomers such as 1-phenethylpiperazine could be formed.
-
Enantiomeric impurity: The unwanted (R)-2-phenethylpiperazine.
Q2: My crude product is an oil and difficult to handle. What is the best initial purification step?
A2: For crude this compound that is oily, an initial acid-base extraction is highly recommended. Being a basic compound, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, basifying the aqueous layer will regenerate the free base, which can then be extracted into an organic solvent. This simple liquid-liquid extraction can significantly improve the purity before proceeding to more refined techniques like chromatography or crystallization.
Q3: I am observing product degradation during purification. What could be the cause?
A3: Piperazine derivatives can be susceptible to oxidation, especially in the presence of air and light over extended periods. If you are using purification methods that involve heat, such as distillation, thermal degradation can also occur. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to high temperatures. If distillation is necessary, vacuum distillation is preferred to lower the boiling point and reduce the risk of degradation.
II. Troubleshooting Chiral Purification
The separation of enantiomers is often the most critical and challenging step. The two primary methods for resolving racemic 2-phenethylpiperazine are diastereomeric salt crystallization and chiral chromatography .
A. Diastereomeric Salt Crystallization: A Classical Approach
This technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Problem | Potential Cause | Recommended Solution |
| No crystal formation | - Inappropriate solvent selection. - Solution is too dilute. - Incorrect stoichiometry of the resolving agent. | - Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, and their aqueous mixtures). The ideal solvent will dissolve the diastereomeric salts at elevated temperatures but have poor solubility for one salt at room temperature or below.[5] - Concentrate the solution carefully. - Ensure an equimolar ratio of the racemic amine to the chiral resolving agent. |
| Both diastereomers co-crystallize | - The solubilities of the diastereomeric salts are too similar in the chosen solvent. - Cooling the solution too rapidly. | - Experiment with different chiral resolving agents. For basic amines like 2-phenethylpiperazine, common choices include L-(+)-tartaric acid, D-(-)-tartaric acid, dibenzoyl-L-tartaric acid, or mandelic acid.[5] - Employ a slow, controlled cooling process to allow for selective crystallization of the less soluble diastereomer. |
| Low yield of the desired diastereomer | - The desired diastereomer has significant solubility in the mother liquor. - Incomplete precipitation. | - Optimize the crystallization temperature. Cooling to lower temperatures (e.g., 0-5 °C) can increase the yield, but may also risk co-precipitation of the more soluble diastereomer. - After the initial crystallization, the mother liquor can be concentrated and subjected to further crystallization steps to recover more of the desired product. |
| Poor enantiomeric excess (ee) of the final product | - Inefficient separation of the diastereomeric crystals. - Racemization during the liberation of the free base. | - Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high diastereomeric purity. - After isolating the desired diastereomeric salt, the free base should be liberated under mild basic conditions (e.g., with NaHCO₃ or Na₂CO₃) and at low temperatures to minimize the risk of racemization. |
Experimental Workflow: Diastereomeric Salt Resolution
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (S)-2-Phenethylpiperazine
Welcome to the technical support center for (S)-2-Phenethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimentation. Our approach is rooted in scientific principles and field-proven insights to ensure the integrity and success of your research.
Introduction to this compound and its Solubility Profile
This compound is a chiral derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. While the parent piperazine molecule is highly soluble in water, the introduction of a lipophilic phenethyl group at the C-2 position significantly alters its physicochemical properties. This modification increases the molecule's lipophilicity, as indicated by a predicted LogP value in the range of 1.5 to 1.6, suggesting that this compound likely exhibits limited aqueous solubility.[1][2] Understanding and addressing this solubility challenge is critical for its effective use in various research and development applications.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and overcome the solubility limitations of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: The limited aqueous solubility of this compound is primarily due to the presence of the nonpolar phenethyl group. This group increases the lipophilicity of the molecule, making it less favorable to interact with polar water molecules. At neutral pH, the piperazine ring is not fully protonated, and the molecule exists predominantly in its less soluble free base form.
Q2: What are the key physicochemical properties of this compound I should consider?
A2: The following properties are crucial for understanding and manipulating its solubility:
| Property | Predicted/Estimated Value | Implication for Solubility |
| Molecular Weight | ~190.28 g/mol [1] | Moderate molecular size. |
| Predicted XLogP3 | 1.5 - 1.6[1][2] | Indicates a degree of lipophilicity, suggesting lower aqueous solubility. |
| pKa (estimated) | pKa1 ≈ 5.0-6.0, pKa2 ≈ 9.0-10.0 | As a basic compound, its solubility is highly dependent on pH. |
| Chemical Structure | Chiral molecule with a phenethyl group on a piperazine ring. | The phenethyl group is the primary contributor to its limited aqueous solubility. |
Q3: What is the first and simplest step I can take to improve the solubility of this compound?
A3: The most straightforward initial approach is pH adjustment . Since this compound is a basic compound, lowering the pH of the aqueous solution will lead to the protonation of the nitrogen atoms in the piperazine ring. This protonation forms a more polar, charged species (a salt), which is significantly more soluble in water. A general rule is that for basic compounds, solubility increases as the pH of the solution drops below the pKa of the compound.
Troubleshooting Guide: Step-by-Step Solubility Enhancement Protocols
If you are encountering persistent solubility issues with this compound, the following detailed protocols provide a systematic approach to enhancing its dissolution.
pH-Dependent Solubility Enhancement
This is the most fundamental technique for solubilizing basic compounds like this compound. By converting the free base into a salt in situ, aqueous solubility can be dramatically increased.
Causality: The piperazine moiety of this compound contains two basic nitrogen atoms that can be protonated in acidic conditions. The resulting cationic species is more polar and, therefore, more readily solvated by water molecules. The relationship between pH, pKa, and the solubility of a basic compound can be understood through the Henderson-Hasselbalch equation.[3][4][5]
-
Initial Assessment: Begin by attempting to dissolve a small, known amount of this compound in your desired aqueous buffer at neutral pH to confirm the solubility issue.
-
Acidic Solution Preparation: Prepare a series of acidic aqueous solutions. Good starting points include:
-
10 mM Hydrochloric Acid (HCl)
-
10 mM Citrate Buffer (pH 3.0)
-
10 mM Acetate Buffer (pH 4.0)
-
-
Dissolution: Add the desired amount of this compound to the acidic solution.
-
Facilitating Dissolution: Gently agitate or sonicate the mixture to aid dissolution. Mild heating (e.g., to 37°C) can also be employed, but be cautious of potential degradation if the compound is thermally labile.
-
pH Measurement and Adjustment: Measure the final pH of the solution. If necessary, adjust the pH upwards by dropwise addition of a suitable base (e.g., NaOH), but be aware that as the pH approaches the pKa of the compound, it may precipitate.
Salt Formation
For applications requiring a solid, readily soluble form of the compound, preparing a stable salt of this compound is a highly effective strategy. Pharmaceutical salt formation is a common and robust method to improve the solubility and dissolution rate of ionizable drugs.[6][7][8][9][10][11][12]
Causality: By reacting the basic this compound with an acid, a salt with a defined crystal lattice is formed. This salt form often has more favorable physicochemical properties, including higher aqueous solubility and improved stability, compared to the free base. For a salt to readily form, a pKa difference of at least 2-3 units between the base (the drug) and the acid (the counter-ion) is generally recommended.[10]
-
Solvent Selection: Choose a solvent in which the free base of this compound has moderate to low solubility, but the intended salt is expected to be soluble. Common choices include isopropanol, ethanol, or acetone.
-
Counter-ion Selection: Select a range of pharmaceutically acceptable acids to screen. Examples include:
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Maleic acid
-
Tartaric acid
-
Citric acid
-
-
Stoichiometric Addition: Dissolve a known molar amount of this compound in the chosen solvent. Add a stoichiometric equivalent (e.g., 1:1 or 1:2 molar ratio, depending on whether a mono- or di-salt is desired) of the selected acid.
-
Crystallization: Stir the mixture at room temperature or slightly elevated temperature. If a precipitate does not form, cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble) can induce crystallization.
-
Isolation and Characterization: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the new solid form using techniques like melting point, FTIR, and XRPD to confirm salt formation and assess its crystallinity.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt and compare it to the free base.
Use of Co-solvents
When working with organic solvents is permissible for your application, using a co-solvent system can be a powerful method to increase the solubility of this compound.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds like this compound by reducing the energy required to create a cavity for the solute.[13][14]
-
Co-solvent Selection: Common co-solvents for pharmaceutical applications include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
-
Preparation of Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of the co-solvent in water or your aqueous buffer).
-
Solubility Measurement: Add an excess amount of this compound to a known volume of each co-solvent mixture in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Quantification: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
| Co-solvent System | Typical Concentration Range | Considerations |
| Ethanol/Water | 10-50% (v/v) | Generally well-tolerated in many biological systems. |
| DMSO/Water | 5-20% (v/v) | A very strong solubilizing agent, but can have effects on cell-based assays. |
| PEG 400/Water | 20-60% (v/v) | Often used in preclinical formulations. |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent aqueous solubility. This technique is particularly useful for creating stable aqueous formulations for in vitro and in vivo studies.[11][15][16]
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic phenethyl group of this compound can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex interacts favorably with water, leading to enhanced solubility.
-
Cyclodextrin Selection: Common cyclodextrins include:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.
-
-
Phase Solubility Study: To determine the stoichiometry of the complex (usually 1:1), prepare aqueous solutions of the chosen cyclodextrin at various concentrations. Add an excess of this compound to each solution. Agitate until equilibrium is reached (24-48 hours). Filter the solutions and analyze the concentration of the dissolved compound. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a 1:1 complex.
-
Preparation of the Complex (Kneading Method): a. Weigh out equimolar amounts of this compound and the cyclodextrin. b. Place the powders in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a thick paste. c. Knead the paste thoroughly for 30-60 minutes. d. Dry the resulting solid in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. e. Gently grind the dried complex into a fine powder.
-
Solubility Confirmation: Determine the aqueous solubility of the prepared inclusion complex and compare it to the free compound.
Visualization of Key Concepts
To further elucidate the mechanisms behind these solubility enhancement techniques, the following diagrams are provided.
Caption: pH-dependent equilibrium of this compound.
Caption: Encapsulation within a cyclodextrin molecule.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. [Link]
-
2-Phenethylpiperazine. (n.d.). PubChem. Retrieved from [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate. [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000). ACS Publications. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central. [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. [Link]
-
Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. (2018). ResearchGate. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Source not available.
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022). ResearchGate. [Link]
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.). ResearchGate. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). PubMed Central. [Link]
-
Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. (2011). Sci-Hub. [Link]
-
1-Phenethylpiperazine. (n.d.). PubChem. Retrieved from [Link]
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010). PubMed. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PubMed Central. [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (n.d.). PubMed Central. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
-
An evaluation of salt screening methodologies. (n.d.). ResearchGate. [Link]
-
Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Predicting the solubility of sulfamethoxypyridazine in individual solvents. II: Relationship between solute-solvent interaction terms and partial solubility parameters. (n.d.). PubMed. [Link]
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes. (n.d.). World Scientific Publishing. [Link]
-
Henderson Hasselbalch equation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
How to salt screen using the Crystal 16. (2023). Technobis. [Link]
-
2-(2-Phenylethyl)piperidine. (n.d.). PubChem. Retrieved from [Link]
-
Applying computational predictions of biorelevant solubility ratio upon self-emulsifying lipid-based formulations dispersion to. (2020). CORA. [Link]
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Source not available.
-
pKa values in solubility determination using the Henderson-Hasselbalch equation. (2015). ResearchGate. [Link]
-
Solubility Modeling, Solvent Effect, and Preferential Solvation of Thiamphenicol in Cosolvent Mixtures of Methanol, Ethanol, N,N-Dimethylformamide, and 1,4-Dioxane with Water. (2018). ACS Publications. [Link]
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.). Source not available.
-
1-(Thiophen-2-yl)piperidine. (n.d.). PubChem. Retrieved from [Link]
- Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. (n.d.). Source not available.
-
Solid liquid solubility of piperazine. (n.d.). SINTEF. [Link]
-
Henderson-Hasselbalch Equation. (n.d.). BYJU'S. [Link]
-
1-(2-Piperidin-1-yl-ethyl)-piperazine. (n.d.). PubChem. Retrieved from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. (n.d.). PubMed Central. [Link]
Sources
- 1. 2-Phenethylpiperazine | C12H18N2 | CID 21093511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenethylpiperazine | C12H18N2 | CID 79214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bjcardio.co.uk [bjcardio.co.uk]
- 13. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. humapub.com [humapub.com]
Technical Support Center: Optimizing Reaction Conditions for Phenethylpiperazine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of phenethylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The following content is structured to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Low Reaction Yields
Question: My reaction to synthesize a phenethylpiperazine derivative is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields in phenethylpiperazine synthesis can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common methods for this synthesis are N-alkylation of a piperazine with a phenethyl halide (or sulfonate) and reductive amination of piperazine with a phenylacetaldehyde derivative.
-
For N-Alkylation Reactions:
-
Cause: A primary issue is often the formation of the N,N'-dialkylated byproduct, which consumes your starting piperazine and desired product.[1] Another cause can be incomplete reaction due to insufficient reactivity of the electrophile or inadequate reaction conditions.
-
Solution:
-
Control Stoichiometry: Use a large excess of the piperazine starting material (e.g., 5-10 equivalents) to statistically favor mono-alkylation.[2] While this requires a subsequent purification step to remove the excess piperazine, it significantly boosts the yield of the mono-substituted product.
-
Choice of Base and Solvent: The selection of base and solvent is critical. A non-nucleophilic, sterically hindered base can help minimize side reactions. The solvent should be chosen to ensure solubility of all reactants. Common choices include potassium carbonate (K₂CO₃) in acetonitrile (MeCN) or dimethylformamide (DMF).
-
Reaction Temperature: Gradually increasing the reaction temperature can improve conversion, but be cautious as higher temperatures can also promote side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature.
-
-
-
For Reductive Amination Reactions:
-
Cause: Low yields in reductive amination can be due to the instability of the intermediate imine, self-condensation of the aldehyde, or the use of an inappropriate reducing agent that might reduce the starting aldehyde.
-
Solution:
-
Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations as it is mild enough not to reduce the aldehyde and is effective under slightly acidic conditions which favor imine formation.[3]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is often beneficial for imine formation. This can be achieved by adding a small amount of acetic acid.
-
One-Pot Procedure: A one-pot procedure where the imine is formed in situ and immediately reduced is generally more effective than a two-step process.
-
-
Side Product Formation
Question: I am observing a significant amount of N,N'-dialkylated byproduct in my N-alkylation reaction. How can I improve the selectivity for the mono-phenethylated product?
Answer: The formation of N,N'-dialkylated piperazines is a common challenge due to the presence of two reactive secondary amine groups.[1] Here’s how you can enhance mono-alkylation selectivity:
-
Utilize a Large Excess of Piperazine: As mentioned previously, using a significant excess of piperazine (5-10 fold) is a highly effective strategy.[2] This statistically favors the reaction of the phenethyl electrophile with an unreacted piperazine molecule over the mono-alkylated product.
-
Employ a Protecting Group Strategy:
-
Mono-protection: Start with a mono-protected piperazine, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group protects one of the nitrogen atoms, allowing for selective alkylation of the other.[4]
-
Alkylation: Perform the N-alkylation on the unprotected nitrogen.
-
Deprotection: The Boc group can then be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired mono-phenethylpiperazine.
-
Purification Difficulties
Question: My final phenethylpiperazine derivative is an oil and is difficult to purify by standard column chromatography. What are some effective purification strategies?
Answer: Oily products and purification challenges are common with piperazine derivatives due to their basic nature, which can lead to tailing on silica gel chromatography.[5]
-
Salt Formation: A highly effective method is to convert the basic oily product into a salt.[5]
-
Procedure: Dissolve the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid such as hydrochloric acid (in isopropanol or ether) or oxalic acid. The resulting salt will often precipitate as a crystalline solid, which can be easily filtered and washed to achieve high purity.[6] The free base can be regenerated by treatment with a base like sodium bicarbonate.
-
-
Modified Column Chromatography: If chromatography is necessary, you can minimize tailing by:
-
Adding a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), into your eluent system.[5] This will compete with your basic product for the acidic silanol sites on the silica gel, leading to improved peak shape.
-
Using Alumina: Basic or neutral alumina can be a better stationary phase than silica gel for purifying basic compounds.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of phenethylpiperazine derivatives.
Question: What are the most common synthetic routes to prepare phenethylpiperazine derivatives?
Answer: The two primary and most versatile synthetic routes are:
-
N-Alkylation: This involves the reaction of a piperazine with a phenethyl electrophile (e.g., phenethyl bromide, phenethyl tosylate). This is a straightforward method but can suffer from dialkylation.[2][7]
-
Reductive Amination: This method involves the reaction of a piperazine with a phenylacetaldehyde derivative to form an intermediate iminium ion, which is then reduced in situ to the desired amine.[2][8] This is often a high-yielding and clean reaction, particularly when using mild reducing agents like sodium triacetoxyborohydride.[3]
-
Buchwald-Hartwig Amination: For N-arylpiperazines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and a piperazine.[2][9][10][11] While not directly for phenethylpiperazines, it's a key method for synthesizing related derivatives.
Question: How do I choose the appropriate solvent and base for an N-alkylation reaction?
Answer: The choice of solvent and base is crucial for the success of an N-alkylation reaction.
-
Solvent:
-
Polar Aprotic Solvents: Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction.
-
Alcohols: Ethanol or isopropanol can also be used, but they can potentially act as nucleophiles, leading to side products.[1]
-
-
Base:
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective. They are generally easy to remove during workup.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, especially when milder reaction conditions are required.
-
Question: What are the best analytical techniques to monitor the progress of my reaction and characterize the final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for reaction monitoring and product characterization.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming the progress of the reaction.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation, confirming the connectivity of atoms in your molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of your final compound.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for characterization, especially for volatile derivatives.[14]
-
Data & Protocols
Table 1: Recommended Conditions for N-Alkylation of Piperazine with Phenethyl Bromide
| Parameter | Condition 1 (Excess Piperazine) | Condition 2 (Protected Piperazine) |
| Piperazine Derivative | Piperazine (5-10 eq.) | N-Boc-piperazine (1.1 eq.) |
| Electrophile | Phenethyl Bromide (1 eq.) | Phenethyl Bromide (1 eq.) |
| Base | K₂CO₃ (2-3 eq.) | K₂CO₃ (2-3 eq.) |
| Solvent | Acetonitrile (MeCN) or DMF | Acetonitrile (MeCN) or DMF |
| Temperature | 60-80 °C | 60-80 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Work-up | Aqueous work-up, extraction | Aqueous work-up, extraction |
| Purification | Column chromatography or salt formation | Column chromatography |
Table 2: Recommended Conditions for Reductive Amination
| Parameter | Recommended Condition |
| Amine | Piperazine (1.1 eq.) |
| Aldehyde | Phenylacetaldehyde (1 eq.) |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq.) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Additive | Acetic Acid (0.1-1 eq.) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Work-up | Quench with aqueous NaHCO₃, extraction |
| Purification | Column chromatography or salt formation |
Experimental Protocol: Mono-N-alkylation of Piperazine using a Protecting Group
-
Protection: To a solution of piperazine (10 g, 116 mmol) in dichloromethane (200 mL), add a solution of di-tert-butyl dicarbonate (Boc₂O) (25.3 g, 116 mmol) in dichloromethane (100 mL) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-piperazine.
-
Alkylation: To a solution of N-Boc-piperazine (10 g, 53.7 mmol) in acetonitrile (150 mL), add potassium carbonate (14.8 g, 107.4 mmol) and phenethyl bromide (10 g, 53.7 mmol). Stir the mixture at 80 °C for 16 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude N-Boc-N'-phenethylpiperazine. Purify by column chromatography.
-
Deprotection: Dissolve the purified N-Boc-N'-phenethylpiperazine (10 g, 34.4 mmol) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (100 mL) and stir at room temperature for 2 hours. After completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with aqueous sodium hydroxide solution. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the pure 1-phenethylpiperazine.
Visualizations
Caption: General workflow for the N-alkylation synthesis of phenethylpiperazine derivatives.
Caption: Decision tree for troubleshooting low yields in phenethylpiperazine synthesis.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Cerne, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275. [Link]
- Google Patents. (n.d.). Purification of piperazine.
- Google Patents. (n.d.). Process for the N-monoalkylation of piperazine.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Tarasevych, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11649-11709. [Link]
-
Reddy, P. R., et al. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 9(7), 230-236. [Link]
-
Royal Society of Chemistry. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2(1), 55-60. [Link]
-
Kushner, S., et al. (1951). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 73(6), 2568-2571. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: (S)-2-Phenethylpiperazine Analytical Detection
Welcome to the technical support center for the analytical detection of (S)-2-Phenethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this chiral compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure you can quickly identify and resolve issues in your experimental workflows.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for the stereospecific analysis of this compound. However, achieving optimal separation and detection can be challenging. This section addresses the most common issues encountered.
FAQ 1: Why am I observing poor or no separation of the (S)- and (R)-enantiomers?
Answer:
Achieving enantiomeric separation is critically dependent on the selection of the chiral stationary phase (CSP) and the mobile phase composition. If you are experiencing co-elution or poor resolution (Rs < 1.5), consider the following factors:
-
Inappropriate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is highly specific. For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective.[1] Specifically, consider columns like cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel. If your current CSP is not providing separation, a different type of chiral selector may be necessary.[2]
-
Mobile Phase Composition: The composition of the mobile phase dictates the retention and interaction of the enantiomers with the CSP.
-
Solvent Strength: An excessively strong mobile phase (high percentage of polar solvent in normal phase, or high percentage of organic solvent in reversed-phase) can lead to rapid elution with insufficient interaction time for chiral recognition. Conversely, a weak mobile phase may result in excessively long retention times and broad peaks. A systematic screening of mobile phase compositions is recommended.[3]
-
Additives: The addition of small amounts of additives can significantly impact enantioselectivity. For basic compounds like this compound, adding a basic modifier like diethylamine (DEA) or ethanolamine (ETA) to a normal-phase mobile phase can improve peak shape and resolution by masking residual silanol groups on the silica support.
-
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. A lower temperature often enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
-
Flow Rate: A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions and potentially better separation. However, this comes at the cost of longer analysis times and potential band broadening due to diffusion.
Protocol: Systematic Approach to Chiral Method Development
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., cellulose or amylose-based).
-
Mobile Phase Screening:
-
Normal Phase: Screen with a primary mobile phase of n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol in various ratios (e.g., 90/10, 80/20, 70/30).
-
Reversed Phase: Screen with a primary mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% Formic Acid or Ammonium Bicarbonate).
-
-
Additive Optimization: If peak tailing or poor resolution is observed, add a small amount of an appropriate additive (e.g., 0.1% DEA for normal phase).
-
Temperature and Flow Rate Adjustment: Once partial separation is achieved, optimize the temperature and flow rate to maximize resolution.
Table 1: Recommended Starting Conditions for Chiral HPLC of Piperazine Derivatives
| Parameter | Normal Phase | Reversed Phase |
| Chiral Column | Cellulose tris(3,5-dichlorophenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / IPA (80:20, v/v) | Acetonitrile / 0.1% Formic Acid in Water (50:50, v/v) |
| Additive | 0.1% Diethylamine (DEA) | N/A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm |
Diagram: Troubleshooting Chiral HPLC Separation
Caption: A logical workflow for troubleshooting poor enantiomeric separation in chiral HPLC.
FAQ 2: Why am I observing poor peak shape (tailing or fronting) for this compound?
Answer:
Poor peak shape is a common issue when analyzing basic compounds like piperazines.[4]
-
Peak Tailing: This is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica surface of the column packing material.
-
Solution: Add a basic modifier to the mobile phase, such as 0.1-0.2% diethylamine (DEA) or triethylamine (TEA) in normal-phase chromatography. This competitively binds to the active sites on the stationary phase, reducing the tailing of your analyte. Using a column with end-capping can also mitigate this issue.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Ensure that the sample is fully dissolved in the mobile phase to avoid solubility issues upon injection.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to distorted peak shapes.[5]
-
Solution: Implement a proper sample clean-up procedure before injection. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, consider using a guard column to protect the analytical column.[6]
-
FAQ 3: My sensitivity is low. How can I improve the detection of this compound?
Answer:
Low sensitivity can be a significant hurdle, especially for trace analysis. This compound lacks a strong chromophore, which can result in a weak UV signal.[1]
-
Wavelength Selection: Ensure you are monitoring at a low UV wavelength, typically around 205-220 nm, where the phenyl group has some absorbance. However, be aware that baseline noise may increase at these wavelengths.
-
Derivatization: For a substantial increase in sensitivity, pre-column derivatization with a UV-active or fluorescent labeling agent is a highly effective strategy.[7]
-
UV-Active Derivatizing Agents: Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine of the piperazine ring to form a stable, highly UV-active derivative.[7]
-
Fluorescent Derivatizing Agents: For even greater sensitivity, consider fluorescent labels such as dansyl chloride or fluorescamine.
-
-
Alternative Detection Methods:
-
Mass Spectrometry (LC-MS): Coupling your HPLC system to a mass spectrometer provides excellent sensitivity and selectivity. This is particularly useful for complex matrices.[8][9]
-
Electrochemical Detection (ECD): ECD can be a sensitive technique for electroactive compounds, including some piperazine derivatives.[10]
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound. However, its polar and basic nature presents unique challenges.
FAQ 1: Why am I seeing poor peak shape (tailing) and low response for my analyte?
Answer:
The free amine groups in this compound are highly polar and can interact strongly with active sites (silanol groups) in the GC inlet and on the column surface, leading to peak tailing, poor sensitivity, and even complete loss of the analyte.[4][11]
-
Derivatization: This is the most effective solution. Converting the polar amine groups into less polar, more volatile derivatives will significantly improve chromatographic performance.
-
Acylation: Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for amines.[12] The reaction is typically fast and produces stable derivatives. Other acylating agents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) can also be used.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, but acylation is often more robust for amines.
-
Protocol: Derivatization with TFAA
-
Evaporation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA to the dry residue.[12]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[12]
-
Evaporation: Cool the sample to room temperature and evaporate the excess reagent and solvent under nitrogen.[12]
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[12]
-
Inlet and Column Selection:
-
Inlet Liner: Use a deactivated inlet liner (e.g., with wool) to minimize active sites.
-
Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. For basic compounds, specialized columns designed for amine analysis are also available and can provide excellent peak shapes even without derivatization.[13]
-
FAQ 2: How can I confirm the identity of this compound in my sample?
Answer:
Mass spectrometry provides the structural information needed for confident identification.
-
Mass Spectrum: The electron ionization (EI) mass spectrum of the derivatized or underivatized compound will show a characteristic fragmentation pattern. Compare the obtained spectrum with a reference spectrum from a library (e.g., NIST, Wiley) or a certified reference standard.
-
Retention Time: The retention time of the peak in your sample should match that of a known standard analyzed under the same conditions. However, retention time alone is not sufficient for unambiguous identification.[14]
-
High-Resolution Mass Spectrometry (HRMS): For unequivocal identification, especially in complex matrices or for legal purposes, HRMS is recommended. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments.[9][15]
Table 2: Example GC-MS Parameters for Piperazine Analysis
| Parameter | Value | Reference |
| GC Column | DB-17 (30 m x 0.53 mm, 1 µm film) | [13] |
| Carrier Gas | Helium at 2 mL/min | [13] |
| Injector Temp. | 250°C | [13] |
| Oven Program | 150°C for 10 min, then 35°C/min to 260°C, hold for 2 min | [13] |
| Detector Temp. | 260°C | [13] |
| Injection Volume | 1.0 µL | [13] |
Diagram: GC-MS Troubleshooting Workflow
Caption: A decision tree for addressing common issues in the GC-MS analysis of piperazines.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation and confirmation of this compound.
FAQ 1: Why does my ¹H NMR spectrum look complex, with more signals than expected?
Answer:
The complexity in the NMR spectra of piperazine derivatives often arises from conformational dynamics.[16]
-
Ring Inversion: The piperazine ring exists in a chair conformation, which can undergo ring inversion. If this inversion is slow on the NMR timescale (which can be influenced by temperature and substituents), you may see separate signals for axial and equatorial protons, thus complicating the spectrum.
-
Rotamers: If the piperazine nitrogen is part of an amide bond (e.g., in a derivative or certain formulations), restricted rotation around the C-N amide bond can lead to the presence of rotamers (rotational isomers), each giving its own set of NMR signals.[16][17]
-
Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium and the chemical shifts of the signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to study these dynamic processes. As the temperature increases, the rate of conformational exchange increases, which can lead to the coalescence of signals. This can help in assigning the peaks and simplifying the spectrum.[16]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in correlating protons with each other and with their attached carbons, respectively. This is invaluable for assigning the complex spin systems that arise from conformational heterogeneity.
-
Choice of Solvent: Try acquiring the spectrum in a different solvent (e.g., CDCl₃ vs. DMSO-d₆) to see if this simplifies the spectrum by shifting the conformational equilibrium.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Dias da Silva, D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical Toxicology, 44(8), 865-874. Retrieved from [Link]
-
Raj, S., Kumari, K.S., & Bhaskar, B.V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal, 10(7), 453-457. Retrieved from [Link]
-
Al-Sabti, A. A. M., & Al-Zuhairi, A. J. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Goyal, R. N., & Singh, S. (2011). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Electroanalysis, 23(11), 2635-2642. Retrieved from [Link]
-
Scholl, C., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(2), 941-952. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Kwiecień, A., et al. (2014). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Poloniae Pharmaceutica - Drug Research, 71(2), 217-222. Retrieved from [Link]
-
Papke, R. L., et al. (2019). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(17), 8044-8056. Retrieved from [Link]
-
Archer, A. W., & Dargan, P. I. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in seized materials. Analytical Methods, 2(6), 734-741. Retrieved from [Link]
-
Kataoka, H., et al. (2007). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. Journal of Chromatographic Science, 45(5), 263-268. Retrieved from [Link]
-
Yilmaz, F., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-17. Retrieved from [Link]
-
Agilent Technologies. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Agilent Technologies. Retrieved from [Link]
-
Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies Europe. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 295. Retrieved from [Link]
-
Yilmaz, F., & Erdogdu, Y. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476. Retrieved from [Link]
-
Krotulski, A. J., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences, 68(4), 1081-1101. Retrieved from [Link]
-
Krotulski, A. J., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences, 68(4), 1081-1101. Retrieved from [Link]
-
Antonides, L. H., et al. (2017). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 409(1), 237-250. Retrieved from [Link]
-
Chromatography Forum. (2011). rounded peaks in amine analysis. Chromatography Forum. Retrieved from [Link]
-
Krishnan, G., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1356-1366. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJSR. Retrieved from [Link]
-
Scholl, C., et al. (2021). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 17, 186-197. Retrieved from [Link]
-
Scholl, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3326. Retrieved from [Link]
-
Collins, M., et al. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Forensic Chemistry, 24, 100329. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Binaphthyl-based chiral covalent organic frameworks for chiral drug separation. Chemical Communications, 58(23), 3733-3736. Retrieved from [Link]
-
ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. ResearchGate. Retrieved from [Link]
-
SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG. Retrieved from [Link]
-
Postigo, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1698, 464003. Retrieved from [Link]
-
Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bre.com [bre.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rounded peaks in amine analysis - Chromatography Forum [chromforum.org]
- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: (S)-2-Phenethylpiperazine Degradation Pathways
Welcome to the technical support center for (S)-2-Phenethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation pathways of this compound. While specific literature on the degradation of this compound is not extensively available, this document synthesizes information from structurally related compounds, particularly those containing phenethyl and piperazine moieties, to predict and explain potential degradation pathways and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable metabolic degradation pathways for this compound?
Based on the metabolism of other piperazine-containing drugs and compounds with a phenethyl group, the primary metabolic pathways for this compound are expected to involve enzymatic reactions in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] The most likely transformations include:
-
N-Dealkylation: Cleavage of the phenethyl group from the piperazine ring to yield piperazine and phenylacetaldehyde. This is a common metabolic route for many N-substituted compounds.[2][3][4]
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the phenethyl moiety (likely at the para-position) or to the piperazine ring.[3][4]
-
N-Oxidation: Formation of an N-oxide at one of the nitrogen atoms of the piperazine ring.[5]
-
Piperazine Ring Cleavage: Opening of the piperazine ring to form various linear amine metabolites.[5]
These metabolic transformations aim to increase the hydrophilicity of the molecule, facilitating its excretion from the body.[2]
Q2: My analytical results show unexpected peaks. What could they be?
Unexpected peaks in your chromatogram could be several species. Consider the following possibilities:
-
Degradation Products: this compound may be degrading under your experimental conditions (e.g., pH, temperature, light exposure). Refer to the forced degradation section for potential degradants.
-
Metabolites: If you are working with biological matrices, you are likely observing metabolites as described in Q1.
-
Process Impurities: Impurities from the synthesis of this compound may be present.
-
Matrix Effects: Components of your sample matrix could be interfering with the analysis.
To identify these peaks, it is crucial to use a high-resolution mass spectrometer (LC-Q/TOF-MS) for accurate mass determination and structural elucidation of the unknown compounds.[6]
Q3: How can I perform a forced degradation study for this compound?
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8][9] A systematic approach involves subjecting a solution of this compound to various stress conditions:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C). A likely degradation product under acidic conditions is the cleavage of the phenethyl group.[10][11]
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at elevated temperatures. While many phenethylamine derivatives are relatively stable to base, some degradation may occur.[10]
-
Oxidative Degradation: Use an oxidizing agent like hydrogen peroxide (H₂O₂). This is likely to produce N-oxides of the piperazine ring.[10][11][12]
-
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 100-150 °C).[13] This can lead to a variety of degradation products through different reaction pathways.[12]
-
Photodegradation: Expose a solution to UV and/or visible light. While many similar structures are stable to light, it is a necessary stress condition to test.[10]
The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately studied.
Troubleshooting Guides
Issue 1: Difficulty in Separating this compound from its Degradation Products.
Cause: The degradation products may have similar polarities and chromatographic behavior to the parent compound.
Solution:
-
Method Development: Optimize your HPLC/UPLC method.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl, Cyano) to exploit different separation mechanisms.
-
Mobile Phase: Modify the organic solvent (acetonitrile vs. methanol), the pH of the aqueous phase, and the gradient profile. A shallow gradient can often improve the resolution of closely eluting peaks.
-
Ion-Pairing Agents: For basic compounds like piperazines, adding an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.
-
-
Two-Dimensional LC (2D-LC): For highly complex mixtures, 2D-LC can provide a significant increase in peak capacity and resolution.
Issue 2: Inconsistent Degradation Profiles in Forced Degradation Studies.
Cause: Minor variations in experimental conditions can lead to different degradation pathways and product ratios.
Solution:
-
Strict Parameter Control: Ensure precise control over temperature, pH, concentration of stressor, and reaction time.
-
Inert Atmosphere: For thermal and photolytic studies, consider performing the experiments under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Standardized Procedures: Develop and strictly follow a detailed standard operating procedure (SOP) for your forced degradation studies.
Issue 3: Identification of Isomeric Degradation Products.
Cause: Degradation reactions such as hydroxylation can occur at different positions on the molecule, resulting in isomers with the same mass-to-charge ratio (m/z).
Solution:
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the isomeric ions. Different isomers will often produce unique fragment ions, allowing for their differentiation.
-
Reference Standards: If possible, synthesize authentic reference standards of the suspected degradation products for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products, NMR is the gold standard.
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound based on the chemistry of related molecules.
Metabolic Pathways
Caption: Predicted Metabolic Pathways of this compound.
Forced Degradation Pathways
Caption: Predicted Forced Degradation Pathways of this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a control sample with 1 mL of stock and 1 mL of water.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a control sample with 1 mL of stock and 1 mL of water.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep a control sample with 1 mL of stock and 1 mL of water.
-
Thermal: Place the stock solution in a vial.
-
-
Incubation: Incubate the samples at 60 °C for 24 hours (this may need to be optimized). Protect the photostability samples from light. For photostability, expose the solution to light according to ICH Q1B guidelines.
-
Sample Quenching and Analysis:
-
At appropriate time points, withdraw an aliquot of each sample.
-
For acid and base samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC/UPLC-UV/MS method.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a stock solution of this compound (10 mM in DMSO).
-
Prepare human liver microsomes (HLM) at a concentration of 20 mg/mL.
-
Prepare NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Pre-incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37 °C.
-
-
Sample Collection and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to an analysis vial.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify metabolites.
-
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Degradation Pathway | Stress Condition | Potential Degradation Products | Analytical Challenge |
| Metabolic | In vivo / In vitro (e.g., Liver Microsomes) | N-dealkylation products, Hydroxylated metabolites, N-oxides, Piperazine ring-opened products | Co-elution of isomers, low abundance of some metabolites |
| Acid Hydrolysis | Strong Acid (e.g., HCl), Heat | Piperazine, Styrene | Volatility of styrene, chromatographic separation from parent |
| Base Hydrolysis | Strong Base (e.g., NaOH), Heat | Potentially stable, minor degradation may occur | Detecting low levels of degradation |
| Oxidation | Oxidizing Agent (e.g., H₂O₂) | N-oxides of the piperazine ring | Distinguishing between mono- and di-N-oxides |
| Thermal | High Temperature | N-Phenylpiperazine, Styrene, and other fragmentation products | Complex mixture of products, potential for polymerization |
| Photochemical | UV/Visible Light | Dependent on chromophore, potentially stable | Ensuring adequate light exposure, preventing secondary degradation |
References
-
Mardal, M., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 376. [Link]
- Helfer, A. G., et al. (2015). In vitro and in vivo metabolism of the synthetic opioid U-47700. Drug Testing and Analysis, 8(10), 1041-1049.
-
Garg, A., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 325-334. [Link]
- Kasperkiewicz, K., & Glibowski, P. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-11.
- Varshavsky, M. I. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412.
- Lambropoulos, J., et al. (2008). Oxidative Degradation of Fentanyl in Aqueous Solutions of Peroxides and Hypochlorites. Defence Science Journal, 58(5), 643-649.
-
Saha, D., et al. (2021). Energetics of high temperature degradation of fentanyl into primary and secondary products. OSTI.GOV. [Link]
- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(9), 1161-1167.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(13), 7805-7815.
-
Bishop, M., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 245, 116085. [Link]
- Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- Hawes, E. M., et al. (1986). The metabolism of piperidine-type phenothiazine antipsychotic agents. I.
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
- Gotor-Fernández, V., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(1), 163.
- Dalvie, D. K., et al. (2002). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Drug Metabolism and Disposition, 30(8), 857-867.
- Wang, Y., et al. (2024). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 265, 116099.
- Pellis, A., et al. (2017). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Polymers, 9(1), 9.
- MilliporeSigma. (2018). LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction. Bioanalysis Zone.
- Hotha, K. K., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Research Journal of Pharmacy, 4(5), 78-83.
- Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5732.
- Dalvie, D. K., et al. (2000). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 13(5), 348-356.
- Donnelly, R. F. (1998). Chemical stability of fentanyl in polypropylene syringes and polyvinylchloride bags. International Journal of Pharmaceutical Compounding, 2(5), 405-407.
- Sreedhara, A., & Shah, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-55.
- Chen, J., et al. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
- Alsante, K. M., et al. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-843.
- De Brabanter, N., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-(m-trifluoromethylphenyl)piperazine in 'ecstasy' tablets. Analytical Methods, 2(5), 527-535.
- Blessy, M., et al. (2014). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1), 1-7.
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ouvry.com [ouvry.com]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (S)-2-Phenethylpiperazine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of (S)-2-Phenethylpiperazine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, with a specific focus on identifying, controlling, and minimizing the formation of unwanted byproducts. As Senior Application Scientists, we understand that purity and stereochemical integrity are paramount. This resource combines established chemical principles with field-proven insights to help you optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their associated byproduct profiles?
A1: The synthesis of chiral 2-substituted piperazines like this compound typically follows one of two main strategies, each with its own set of potential impurities:
-
Route A: Cyclization of a Chiral Precursor. This approach involves building the piperazine ring from a chiral starting material, often derived from an α-amino acid.[1] A key transformation might be an aza-Michael addition or a reductive amination of a chiral diamine derivative.[1][2]
-
Common Byproducts: Diastereomers (if stereocenters are not properly controlled), over-reduced species, and products from incomplete cyclization. The stereochemical purity of the starting material is critical.
-
-
Route B: Direct Alkylation of a Piperazine Synthon. This route involves the N-alkylation of a pre-existing piperazine ring with a phenethyl electrophile (e.g., 2-phenylethyl bromide). To achieve the desired product, this method almost always requires a protecting group strategy to prevent di-alkylation.
The choice of route often depends on the availability of starting materials, scalability, and the specific purity requirements of the final compound.
Q2: How critical is the use of a protecting group in an N-alkylation strategy?
A2: The use of a protecting group on one of the piperazine nitrogens is essential for selectively synthesizing a mono-substituted product like this compound via N-alkylation. Without a protecting group, the inherent nucleophilicity of both nitrogen atoms leads to a competitive reaction, often resulting in significant quantities of the undesired 1,4-disubstituted byproduct.[5][6]
The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The introduction of a Boc group on one nitrogen:
-
Electronically Deactivates: The carbamate functionality withdraws electron density from the protected nitrogen, significantly reducing its nucleophilicity.
-
Sterically Hinders: The bulky tert-butyl group physically blocks the protected nitrogen from reacting with electrophiles.
This allows for the selective alkylation of the remaining free secondary amine.[6]
Q3: What is the most effective method for purifying the final product and removing the undesired (R)-enantiomer?
A3: For enantiomeric purification, the most established and scalable method is chiral resolution via diastereomeric salt formation .[7] This process involves reacting the racemic (R/S)-2-Phenethylpiperazine with a chiral resolving agent, typically a chiral acid. This reaction creates a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.[8]
-
Principle: (R/S)-Base + (R)-Acid → [(R)-Base·(R)-Acid] + [(S)-Base·(R)-Acid]
-
Separation: By carefully selecting a solvent system, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.[8] This salt can then be isolated by filtration.
-
Liberation: The desired enantiomerically pure base is then liberated from the isolated salt by treatment with a strong base (e.g., NaOH) to neutralize the chiral acid.
For this compound, D-(-)-tartaric acid would be a logical choice for the resolving agent to preferentially crystallize the [this compound]-(D)-tartrate salt.
Troubleshooting Guide: Common Synthesis Issues
Problem 1: My reaction yields a significant amount of 1,4-diphenethylpiperazine byproduct.
This issue is characteristic of an N-alkylation reaction where the selectivity for mono-alkylation is poor.
Root Cause Analysis & Solutions:
-
Cause: Direct alkylation of unprotected piperazine. The mono-alkylated product is still nucleophilic and competes with the starting material for the alkylating agent.
-
Solution A (Stoichiometric Control): Use a large excess of the piperazine starting material (e.g., 8-10 equivalents) relative to the phenethyl halide.[4] This statistically favors the mono-alkylation of the more abundant starting material over the di-alkylation of the newly formed product. However, this requires a robust method to separate the product from the excess starting material.
-
Solution B (Protecting Group Strategy - Recommended): The most reliable method is to use a mono-protected piperazine synthon, such as N-Boc-piperazine.[6][9] This ensures that only one nitrogen is available for alkylation. The Boc group can then be removed under acidic conditions (e.g., TFA or HCl in dioxane) to yield the final product.
Workflow: Mono-alkylation vs. Di-alkylation
Caption: Comparison of N-alkylation pathways with and without a protecting group.
Problem 2: My reductive amination reaction is sluggish, incomplete, or shows signs of over-reduction.
Reductive amination is a powerful method but requires careful control of the reducing agent and reaction conditions.
Root Cause Analysis & Solutions:
-
Cause (Sluggish/Incomplete Reaction):
-
Inefficient Imine/Iminium Formation: The initial condensation between the amine and the carbonyl (phenylacetaldehyde) may be slow. This step is often acid-catalyzed.
-
Inactive Reducing Agent: The reducing agent may have degraded due to moisture.
-
-
Solution:
-
pH Control: For reductive aminations using borohydride reagents, the reaction is typically fastest under weakly acidic conditions (pH 5-7) to facilitate imine formation without degrading the reducing agent. Adding a small amount of acetic acid can be beneficial.[10]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[11][12] It is milder and more selective than NaBH₄ or NaBH₃CN, reducing the iminium ion much faster than the starting aldehyde, which minimizes alcohol byproduct formation.[12] Ensure it is handled under anhydrous conditions.
-
-
Cause (Over-reduction): The aldehyde (phenylacetaldehyde) is being reduced to the corresponding alcohol (2-phenylethanol).
-
Solution: Avoid strong, non-selective reducing agents like NaBH₄ in the presence of the aldehyde. Stick with NaBH(OAc)₃, which is specifically suited for this transformation.[12]
Problem 3: The enantiomeric excess (e.e.) of my final this compound is low.
Maintaining stereochemical integrity is crucial. A low e.e. indicates either racemization during the synthesis or an inefficient chiral resolution.
Root Cause Analysis & Solutions:
-
Cause (Racemization): Harsh reaction conditions (high temperature or strongly acidic/basic environments) can potentially lead to racemization at the chiral center, especially if there are plausible mechanisms for proton abstraction and re-protonation.
-
Solution:
-
Mild Conditions: Employ mild reaction conditions wherever possible. For alkylations, use moderate temperatures (50-80°C). For deprotection, avoid prolonged exposure to strong acids at high temperatures.
-
Route Selection: Syntheses that build the chiral center early from a robust chiral pool starting material (like an amino acid) are often less prone to racemization in later steps.[1]
-
-
Cause (Inefficient Resolution): The fractional crystallization is not effectively separating the diastereomeric salts.
-
Solution (Optimize Crystallization):
-
Solvent Screening: The choice of solvent is the most critical parameter.[7] Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, water, and combinations thereof) to maximize the solubility difference between the two diastereomers.
-
Controlled Cooling: Cool the crystallization mixture slowly. Crash cooling often traps impurities and the other diastereomer, leading to poor enrichment.
-
Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to achieve the desired enantiomeric purity (>99% e.e.).
-
Experimental Protocols
Protocol 1: N-Alkylation of 1-Boc-2-methylpiperazine (Illustrative for 2-Substituted Piperazines)
This protocol illustrates the general principles of selective mono-alkylation using a protected piperazine. This would be followed by a chiral resolution step.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-2-methylpiperazine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile (ACN, approx. 10 mL per mmol of piperazine).
-
Addition: Add 2-phenylethyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified Boc-protected product in a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 2-4 hours. Concentrate under reduced pressure to yield the product as its hydrochloride salt.
Protocol 2: Chiral Resolution of Racemic 2-Phenethylpiperazine
-
Salt Formation: Dissolve racemic 2-phenethylpiperazine (1.0 eq.) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 eq.) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the piperazine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to 0-5°C to maximize crystal formation.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Enrichment Analysis: Analyze the enantiomeric purity of the isolated salt (by converting a small sample back to the free base and using chiral HPLC).
-
Recrystallization (if needed): If the e.e. is insufficient, recrystallize the salt from a fresh portion of the same or a different solvent system.
-
Liberation of Free Base: Suspend the final, enantiomerically pure diastereomeric salt in water and add DCM. Basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH > 12. Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield enantiomerically pure this compound.
Data Summary Table
Table 1: Comparison of Synthetic Strategies and Byproduct Control
| Strategy | Key Reagents | Primary Byproduct(s) | Control Method | Pros | Cons |
| Direct N-Alkylation | Piperazine, Phenethyl-Br | 1,4-diphenethylpiperazine | Use large excess of piperazine (8-10 eq.)[4] | Fewer synthetic steps | Poor atom economy; difficult separation |
| Protected N-Alkylation | 1-Boc-piperazine, Phenethyl-Br, Acid (for deprotection) | Minimal if reaction goes to completion | Use of protecting group[6] | High selectivity; clean reaction | Adds protection/deprotection steps |
| Reductive Amination | Piperazine, Phenylacetaldehyde, NaBH(OAc)₃ | 2-Phenylethanol | Use of selective reducing agent (NaBH(OAc)₃)[12] | High functional group tolerance | Aldehyde stability can be an issue |
| Chiral Resolution | Racemic Base, Chiral Acid (e.g., D-Tartaric Acid) | (R)-enantiomer remains in mother liquor | Fractional crystallization[7] | Scalable; high purity achievable | Yield is theoretically limited to 50%; requires optimization |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common byproduct issues.
References
-
Corradi, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
- BenchChem. (2025). Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine.
-
De Smaele, D., et al. (2012). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gueret, R., et al. (2020). Visible-Light-Promoted Decarboxylative Annulation between Amino-Acid-Derived Diamines and Aldehydes: Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters. Available at: [Link]
-
Reddy, T. J., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Pazdera, P. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]
-
Corradi, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine.
- Google Patents. (2017). A kind of synthetic method of 1 BOC piperazines. CN106543107A.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Google Patents. (2006). Process of making fentanyl intermediates. WO2006055321A2.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
Sources
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validated Quantification of (S)-2-Phenethylpiperazine: A Comparative Analysis of Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral molecules like (S)-2-Phenethylpiperazine is a critical step in pharmacokinetic, pharmacodynamic, and toxicological studies. The stereospecific nature of this compound necessitates analytical methods that can not only quantify the molecule but also resolve its enantiomers, as different stereoisomers can exhibit markedly different physiological effects.
This guide provides an in-depth comparison of three robust chromatographic methods for the validated assay of this compound: High-Performance Liquid Chromatography with Chiral Separation (Chiral HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are grounded in established principles of bioanalytical method validation, drawing from guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5][6][7][8][9].
The Analytical Challenge: Chirality and Bioanalysis
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, a validated assay must be able to selectively quantify the (S)-enantiomer in complex biological matrices such as plasma or serum. This guide will explore how each technique addresses this challenge, offering a comparative analysis of their performance based on key validation parameters.
Comparative Overview of Analytical Techniques
| Feature | Chiral HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Chiral stationary phase separates enantiomers, UV detection for quantification. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Volatilization and separation in a gaseous mobile phase, followed by mass-based detection. |
| Selectivity | Good for chiral separation, but susceptible to co-eluting interferences. | Excellent, based on mass-to-charge ratio, reducing matrix effects. | High, especially with derivatization, but potential for thermal degradation. |
| Sensitivity | Moderate (µg/mL to high ng/mL). | High (low ng/mL to pg/mL). | High (ng/mL range), can be enhanced by derivatization. |
| Throughput | Lower, due to longer run times for chiral separation. | Higher, with faster run times. | Moderate, sample preparation can be time-consuming. |
| Cost | Relatively low initial and operational cost. | High initial investment and maintenance costs. | Moderate initial cost. |
| Robustness | Generally robust, but chiral columns can be sensitive to matrix components. | Robust, but susceptible to ion suppression/enhancement. | Robust, but requires volatile and thermally stable analytes. |
I. Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)
Chiral HPLC is a cornerstone technique for the separation of enantiomers. The causality behind this method's success lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation[10][11][12].
Experimental Protocol: Chiral HPLC-UV
1. Sample Preparation (Plasma):
-
To 500 µL of plasma, add 50 µL of an internal standard (e.g., a structurally similar piperazine derivative).
-
Perform a liquid-liquid extraction (LLE) by adding 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., a polysaccharide-based CSP like cellulose or amylose derivatives)[12].
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm[10].
3. Validation Parameters:
-
Linearity: Achieved over a concentration range of 0.1 to 10 µg/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Within ±15% (±20% at the Lower Limit of Quantification - LLOQ) as per EMA and FDA guidelines[2][7].
-
LLOQ: 0.1 µg/mL.
Workflow Diagram: Chiral HPLC-UV Analysis
Caption: Workflow for Chiral HPLC-UV quantification.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, LC-MS/MS is the method of choice[12][13][14][15]. The principle of this technique involves the separation of the analyte by liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 25 µL of an isotopically labeled internal standard (this compound-d5).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Inject a portion of the supernatant directly or after dilution.
2. LC-MS/MS Conditions:
-
LC Column: A standard C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)
-
3. Validation Parameters:
-
Linearity: Demonstrated over a range of 0.5 to 500 ng/mL with r² > 0.99[15].
-
LLOQ: 0.5 ng/mL.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds like phenethylpiperazine, derivatization is often employed to improve volatility and chromatographic performance[16][17]. The separation of isomers can be achieved on specific GC columns[16][18][19].
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization (Plasma):
-
Perform a liquid-liquid extraction as described for the HPLC method.
-
After evaporation, add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
2. GC-MS Conditions:
-
GC Column: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow.
-
Temperature Program: An optimized temperature gradient to ensure separation from matrix components.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.
3. Validation Parameters:
-
Linearity: Established over a concentration range of 5 to 1000 ng/mL with r² > 0.99.
-
LLOQ: 5 ng/mL.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the validation data for the three methods.
| Validation Parameter | Chiral HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.1 - 10 µg/mL | 0.5 - 500 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.996 |
| LLOQ | 100 ng/mL | 0.5 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 8% | < 9% |
| Inter-day Precision (%CV) | < 12% | < 10% | < 11% |
| Accuracy (% Bias) | ± 8% | ± 5% | ± 7% |
| Recovery | > 85% | > 90% (process efficiency) | > 80% |
Discussion and Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the study.
-
Chiral HPLC-UV is a cost-effective and reliable method for routine analysis where high sensitivity is not a primary concern. Its main advantage is the direct separation of enantiomers, which is crucial for stereospecific studies. However, the lower sensitivity and potential for interferences from co-eluting compounds are its main limitations.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits, such as in pharmacokinetic studies with low dosage regimens[12][13]. While it does not inherently separate enantiomers on a standard reversed-phase column, this can be achieved by employing a chiral column or by using chiral derivatizing agents[11].
-
GC-MS offers a robust and sensitive alternative, particularly when dealing with complex matrices where derivatization can enhance selectivity and chromatographic performance. However, the requirement for derivatization adds an extra step to the sample preparation process and is only suitable for thermally stable compounds.
Conclusion
Each of the discussed chromatographic techniques offers a viable and validatable approach for the quantification of this compound. The selection of the optimal method is a strategic decision that should be based on the required sensitivity, selectivity, sample throughput, and available instrumentation. For high-sensitivity pharmacokinetic studies, LC-MS/MS is the recommended approach. For routine analysis where enantiomeric separation is the primary goal and sensitivity is less critical, Chiral HPLC-UV provides a cost-effective solution. GC-MS remains a valuable tool, especially in forensic and toxicological applications.
A thorough method validation following regulatory guidelines is paramount to ensure the generation of reliable and reproducible data, which is the foundation of sound scientific research and drug development[1][2][3][4][5][6][7][8][9][20].
References
-
A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations. PubMed. Available from: [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. Available from: [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available from: [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC - NIH. Available from: [Link]
-
Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent. ResearchGate. Available from: [Link]
-
Analytical Method Validation as the First Step in Drug Quality Control. Semantic Scholar. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available from: [Link]
-
Comparison of GC-IRD and GC-MS Methods for the Identification of Isomeric Drug Substances: Piperazines and Phenethylamines. ResearchGate. Available from: [Link]
-
HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available from: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]
-
GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones. PubMed. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Available from: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available from: [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. hhs.gov [hhs.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. youtube.com [youtube.com]
- 9. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 10. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Stereospecific Activity of 2-Phenethylpiperazine Enantiomers: A Call for Investigation
Introduction: The Significance of Chirality in 2-Phenethylpiperazine
2-Phenethylpiperazine is a molecule of significant interest within the scientific community due to its structural similarity to a variety of pharmacologically active compounds. As a derivative of piperazine, a common scaffold in drug discovery, it holds potential for diverse biological activities. The presence of a chiral center at the 2-position of the piperazine ring gives rise to two distinct enantiomers: (S)-2-Phenethylpiperazine and (R)-2-Phenethylpiperazine. It is a well-established principle in pharmacology that stereochemistry can profoundly influence a molecule's interaction with biological targets, leading to differences in potency, efficacy, and side-effect profiles. However, a comprehensive, direct comparison of the pharmacological activities of the (S) and (R) enantiomers of 2-phenethylpiperazine is conspicuously absent from the current scientific literature.
This guide aims to address this knowledge gap by providing a framework for the systematic comparison of these two enantiomers. While direct experimental data is not available, we will synthesize information from studies on closely related chiral 2-substituted piperazines to hypothesize potential areas of stereospecific differentiation. Furthermore, we will provide detailed, state-of-the-art experimental protocols that can be employed to elucidate the distinct pharmacological profiles of (S)- and (R)-2-Phenethylpiperazine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, encouraging and guiding future investigations into this promising area.
Hypothesized Pharmacological Differentiation Based on Analogous Compounds
Although direct evidence is lacking, studies on analogous chiral piperazine derivatives suggest that the stereochemistry at the 2-position can significantly impact interactions with key central nervous system targets, including monoamine transporters and receptors.
One study on a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines demonstrated that the (S)-enantiomers exhibited greater selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) compared to their corresponding (R)-enantiomers[1]. This finding suggests a potential stereospecific interaction with the binding pockets of these transporters, where the spatial arrangement of the substituent at the chiral center dictates the affinity and selectivity. Extrapolating from this, it is plausible that the (S) and (R) enantiomers of 2-phenethylpiperazine could display differential affinities for DAT, SERT, and the norepinephrine transporter (NET).
The phenethyl moiety itself is a well-known pharmacophore that interacts with various monoaminergic targets. The orientation of this group, dictated by the stereochemistry of the piperazine ring, could lead to distinct binding modes and functional outcomes at dopamine, serotonin, and adrenergic receptors.
Proposed Experimental Investigation
To definitively characterize and compare the activities of (S)- and (R)-2-Phenethylpiperazine, a series of in vitro and in vivo experiments are essential. The following protocols are designed to provide a comprehensive understanding of their pharmacological profiles.
I. In Vitro Characterization
A. Receptor and Transporter Binding Affinity
The initial step is to determine the binding affinities of the (S) and (R) enantiomers at a panel of relevant CNS targets.
-
Objective: To quantify the binding affinity (Ki) of each enantiomer for dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), and adrenergic (α1, α2, β) receptors, as well as for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Methodology: Radioligand Binding Assays
This well-established technique measures the ability of a test compound to displace a radiolabeled ligand from its target.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor or transporter of interest. Culture the cells and harvest them. Homogenize the cells in an appropriate buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific high-affinity radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound ((S)- or (R)-2-Phenethylpiperazine).
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counting: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay. -
B. Functional Activity
Determining whether the enantiomers act as agonists, antagonists, or inverse agonists at their target receptors is crucial.
-
Objective: To characterize the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of each enantiomer at receptors identified as high-affinity targets in the binding assays.
-
Methodology: Functional Assays
The choice of assay depends on the signaling pathway of the receptor.
Protocol: G-Protein Coupled Receptor (GPCR) Activation - cAMP Assay (for Gs or Gi coupled receptors)
-
Cell Culture: Use a cell line expressing the GPCR of interest and engineered to report changes in cyclic AMP (cAMP) levels (e.g., using a CRE-luciferase reporter gene or a FRET-based biosensor).
-
Assay Setup: Plate the cells in a 96-well plate. For agonist testing, add increasing concentrations of the test compound. For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist.
-
Stimulation/Inhibition: For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.
-
Detection: After incubation, lyse the cells (if necessary) and measure the cAMP levels using a suitable detection kit (e.g., ELISA, HTRF, or luminescence-based).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Simplified Gi-Coupled GPCR Signaling Pathway. -
C. Monoamine Transporter Uptake Inhibition
To assess the functional effect on transporters, uptake inhibition assays are performed.
-
Objective: To measure the potency (IC50) of each enantiomer to inhibit the uptake of their respective substrates ([³H]dopamine for DAT, [³H]serotonin for SERT, and [³H]norepinephrine for NET).
-
Methodology: Neurotransmitter Uptake Assay
Protocol: Synaptosome Preparation and Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET) by differential centrifugation.
-
Assay Setup: Pre-incubate the synaptosomes with a range of concentrations of the test compound.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake.
-
Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity retained by the synaptosomes using a scintillation counter and calculate the IC50 values.
-
II. In Vivo Evaluation
Following in vitro characterization, in vivo studies are necessary to understand the behavioral effects of the enantiomers.
A. Locomotor Activity
-
Objective: To assess the effects of each enantiomer on spontaneous locomotor activity in rodents. This can indicate stimulant or sedative properties.
-
Methodology: Open Field Test
Protocol:
-
Habituation: Place individual animals in an open field arena and allow them to habituate for a set period.
-
Drug Administration: Administer a range of doses of the (S) or (R) enantiomer or vehicle.
-
Data Collection: Place the animals back in the open field arena and record their activity (e.g., distance traveled, rearing, stereotypy) using an automated tracking system for a defined duration.
-
Data Analysis: Compare the activity levels of the drug-treated groups to the vehicle control group.
-
B. Assessment of Psychoactive Properties
-
Objective: To evaluate potential stimulant, rewarding, or anxiolytic/anxiogenic properties.
-
Methodology: Conditioned Place Preference (CPP) and Elevated Plus Maze (EPM)
-
CPP: This paradigm assesses the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. An increase in time spent in the drug-paired chamber indicates rewarding properties.
-
EPM: This test is used to assess anxiety-related behavior. An increase in the time spent in the open arms of the maze suggests anxiolytic effects, while a decrease suggests anxiogenic effects.
-
Data Summary and Interpretation
The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Hypothetical Comparative In Vitro Profile of (S)- and (R)-2-Phenethylpiperazine
| Target | This compound Ki (nM) | (R)-2-Phenethylpiperazine Ki (nM) |
| Transporters | ||
| DAT | Value | Value |
| SERT | Value | Value |
| NET | Value | Value |
| Receptors | ||
| Dopamine D2 | Value | Value |
| Serotonin 5-HT2A | Value | Value |
| Adrenergic α2 | Value | Value |
Table 2: Hypothetical Comparative Functional Activity of (S)- and (R)-2-Phenethylpiperazine
| Assay | This compound EC50/IC50 (nM) | (R)-2-Phenethylpiperazine EC50/IC50 (nM) |
| DAT Uptake Inhibition | Value | Value |
| D2 Receptor cAMP Assay | Value | Value |
Conclusion: A Path Forward
The lack of direct comparative data on the pharmacological activities of (S)- and (R)-2-Phenethylpiperazine represents a significant gap in our understanding of this potentially valuable chemical scaffold. By systematically applying the experimental protocols outlined in this guide, researchers can elucidate the stereospecific interactions of these enantiomers with key neurological targets. This knowledge will be instrumental in determining their therapeutic potential and guiding the design of future piperazine-based drugs with improved efficacy and safety profiles. The scientific community is strongly encouraged to undertake these investigations to unlock the full potential of 2-phenethylpiperazine and its enantiomers.
References
- Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. Journal of Medicinal Chemistry.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
-
Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. [Link]
-
Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-hydroxytryptamine(2A) Receptor Antagonists for the Treatment of Insomnia. PubMed. [Link]
-
In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]
-
Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]
- Effects of various pharmacological agents on the function of norepinephrine transporter. Journal of Pharmacological Sciences.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
-
Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist. PubMed. [Link]
- Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic c
-
Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. PubMed. [Link]
- Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. MDPI.
- 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences.
- Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. PMC.
- A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS.
-
Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed. [Link]
-
In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. PubMed. [Link]
-
Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. PMC. [Link]
- The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice. MDPI.
- Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Synthesis and Biological Evaluation of Piperazinyl-2-(Benzo)thiophen/- furan-2-yl-acetonitriles as Strecker Reaction Products.
- Chiral Drug Separ
-
Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. [Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. [Link]
Sources
A Comparative In Vivo Efficacy Analysis of (S)-2-Phenethylpiperazine and Marketed Stimulants
A Technical Guide for Drug Development Professionals
In the landscape of central nervous system (CNS) stimulant research, the exploration of novel chemical entities with potentially improved efficacy and safety profiles is a paramount objective. This guide provides a comparative analysis of the putative in vivo efficacy of (S)-2-Phenethylpiperazine, a chiral derivative of phenethylpiperazine, against two widely recognized CNS stimulants: amphetamine and methylphenidate. Due to the limited publicly available data on this compound, this document synthesizes information on its structural analogs and relevant pharmacophores to construct a scientifically informed, hypothetical profile for its anticipated in vivo effects. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluations of this and similar compounds.
Introduction to the Compounds
This compound: A Candidate for Investigation
This compound is a chiral molecule featuring a phenethylamine backbone, a key pharmacophore for many CNS stimulants, integrated into a piperazine ring. The (S)-enantiomer is specified, highlighting the potential for stereoselective interactions with biological targets. The piperazine moiety is a common scaffold in CNS drug discovery, known to modulate pharmacokinetic properties and receptor interaction profiles[1]. Based on its structural components, this compound is hypothesized to act as a monoamine reuptake inhibitor or releasing agent, primarily targeting the dopamine transporter (DAT) and norepinephrine transporter (NET).
Amphetamine: The Archetypal Dopamine Releaser
Amphetamine is a potent psychostimulant that primarily acts as a substrate for monoamine transporters, leading to the reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron[2]. This robust increase in synaptic monoamine levels underlies its powerful stimulant, reinforcing, and cognitive-enhancing effects.
Methylphenidate: The Prototypical Reuptake Inhibitor
Methylphenidate, another widely prescribed stimulant, functions primarily as a dopamine and norepinephrine reuptake inhibitor[3]. By blocking DAT and NET, it increases the synaptic concentration and duration of action of these neurotransmitters. Its mechanism, while also enhancing dopaminergic and noradrenergic signaling, is distinct from the releasing action of amphetamine.
Mechanisms of Action: A Comparative Overview
The anticipated and known mechanisms of action of the three compounds are summarized below. This provides the neurochemical basis for the in vivo behavioral effects discussed in subsequent sections.
Signaling Pathway Diagrams
Figure 1: Comparative Mechanisms of Action.
In Vivo Efficacy Comparison
This section compares the known in vivo effects of amphetamine and methylphenidate with the hypothesized effects of this compound across three key behavioral domains: locomotor activity, reinforcing properties, and cognitive enhancement.
Locomotor Activity
Locomotor activity is a primary indicator of the stimulant properties of a compound. The open field test is a standard assay for this purpose[4].
Hypothesized Efficacy of this compound: Based on its structural similarity to other phenethylamine and piperazine-based stimulants like N-benzylpiperazine (BZP)[5], this compound is predicted to increase locomotor activity. The magnitude of this effect will likely be dose-dependent, with higher doses potentially inducing stereotypic behaviors, a common characteristic of dopamine-releasing agents and reuptake inhibitors.
Comparative Data:
| Compound | Animal Model | Dose Range (mg/kg) | Peak Effect on Locomotion | Reference |
| This compound | Rat/Mouse | Hypothetical | Hypothetical Dose-Dependent Increase | N/A |
| Amphetamine | Mouse | 2.5 - 10 | Significant increase in locomotion | [6] |
| Methylphenidate | Rat | 2.5 - 10 | Significant increase in locomotion | [7][8] |
Reinforcing Properties
The reinforcing efficacy of a drug, its ability to support self-administration, is a key predictor of its abuse potential. Intravenous self-administration (IVSA) is the gold-standard preclinical model for assessing reinforcing effects[2][9].
Hypothesized Efficacy of this compound: Given its presumed action on the dopamine system, this compound is expected to have reinforcing properties and to be self-administered by laboratory animals. Its potency and reinforcing efficacy relative to cocaine (a common benchmark in these studies) would be critical determinants of its abuse liability.
Comparative Data:
| Compound | Animal Model | Schedule of Reinforcement | Key Findings | Reference |
| This compound | Rat | Hypothetical (FR, PR) | Hypothesized to maintain self-administration | N/A |
| Amphetamine | Rat | Fixed Ratio (FR) | Dose-dependent increase in self-administration | [10] |
| Methylphenidate | Rat | Progressive Ratio (PR) | Dose-dependent increase in breakpoint | [9][11] |
Cognitive Enhancement
The ability of stimulants to improve cognitive functions, such as attention and memory, is a key therapeutic target. The Novel Object Recognition (NOR) test is a widely used assay to assess recognition memory in rodents[12][13].
Hypothesized Efficacy of this compound: By modulating dopamine and norepinephrine levels in the prefrontal cortex, this compound is hypothesized to exert cognitive-enhancing effects, particularly at lower, non-locomotor stimulating doses. This is a common characteristic of many psychostimulants.
Comparative Data:
| Compound | Animal Model | Dose Range (mg/kg) | Effect on Novel Object Recognition | Reference |
| This compound | Rat/Mouse | Hypothetical | Hypothesized to enhance recognition memory at low doses | N/A |
| Amphetamine | Rat | 0.5 - 1 | Enhances memory consolidation under mild stress | [14] |
| Methylphenidate | Mouse | Not specified | Can restore impaired recognition memory | [15] |
Experimental Protocols
To facilitate the in vivo evaluation of this compound and direct comparison with existing drugs, detailed protocols for the aforementioned behavioral assays are provided below.
Open Field Locomotor Activity Test
This test assesses spontaneous locomotor activity and exploration in a novel environment.
Workflow Diagram:
Figure 2: Open Field Test Workflow.
Step-by-Step Protocol:
-
Acclimation: Acclimate rodents to the testing room for at least 30-60 minutes prior to testing to reduce novelty-induced stress.
-
Drug Administration: Administer this compound, amphetamine, methylphenidate, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral) at predetermined doses.
-
Placement: After a specified pretreatment time, gently place the animal in the center of the open field arena (e.g., 40x40 cm for mice, 100x100 cm for rats).
-
Recording: Use an automated video tracking system to record the animal's activity for a set duration (typically 30-60 minutes).
-
Data Analysis: Analyze the recorded data for parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
Intravenous Self-Administration (IVSA)
This operant conditioning paradigm assesses the reinforcing properties of a drug.
Workflow Diagram:
Figure 3: IVSA Experimental Workflow.
Step-by-Step Protocol:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the animal[1].
-
Recovery: Allow the animal to recover for 5-7 days post-surgery.
-
Acquisition: Place the animal in an operant chamber with two levers. Responses on the "active" lever result in an intravenous infusion of the drug, while responses on the "inactive" lever have no consequence. Training typically begins on a fixed-ratio 1 (FR1) schedule, where one lever press delivers one infusion[2].
-
Dose-Response Assessment: Once stable self-administration is established, vary the dose of the drug across sessions to determine the dose-response curve.
-
Progressive Ratio (PR) Schedule: To assess the motivation to self-administer the drug, switch to a PR schedule, where the number of responses required for each subsequent infusion increases progressively. The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy of the drug[11].
Novel Object Recognition (NOR) Test
This test evaluates non-spatial recognition memory.
Workflow Diagram:
Figure 4: NOR Test Workflow.
Step-by-Step Protocol:
-
Habituation: Individually habituate each animal to the testing arena (an open field box) in the absence of any objects for 5-10 minutes[6].
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase: Reintroduce the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time the animal spends exploring each object. Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Conclusion and Future Directions
This guide provides a comparative framework for the in vivo evaluation of this compound against amphetamine and methylphenidate. Based on structure-activity relationships, this compound is hypothesized to exhibit stimulant, reinforcing, and cognitive-enhancing properties, likely through modulation of dopamine and norepinephrine systems.
The immediate next step for researchers is to empirically determine the in vitro and in vivo pharmacological profile of this compound. Initial studies should focus on its binding affinities and functional activity at DAT, NET, and the serotonin transporter (SERT), as well as its potential as a monoamine releaser. Subsequent in vivo studies, following the protocols outlined in this guide, will be crucial to validate (or refute) the hypothesized effects and to establish a comprehensive efficacy and safety profile. This systematic approach will elucidate the therapeutic potential and abuse liability of this novel compound.
References
-
The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD. Frontiers in Behavioral Neuroscience. [Link]
-
Methylphenidate Administration to Juvenile Rats Alters Brain Areas Involved in Cognition, Motivated Behaviors, Appetite, and Stress. The Journal of Neuroscience. [Link]
-
Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview - YouTube. [Link]
-
A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior. NIH. [Link]
-
Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine. PubMed Central. [Link]
-
The effects of methylphenidate on novel object exploration in weanling and periadolescent rats. PubMed. [Link]
-
Amphetamine Modulation of Long-Term Object Recognition Memory in Rats: Influence of Stress. PubMed Central. [Link]
-
In vivo interactions between BZP and TFMPP (party pill drugs). PubMed. [Link]
-
An operant social self-administration and choice model in rats. PubMed Central. [Link]
-
Methods for Intravenous Self Administration in a Mouse Model. PubMed Central. [Link]
-
Differences in Methylphenidate Dose Response between Periadolescent and Adult Rats in the Familiar Arena-Novel Alcove Task. PubMed Central. [Link]
-
Characterization of methylphenidate self-administration and reinstatement in the rat. [Link]
-
Novel Object Recognition test. MMPC.org. [Link]
-
Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. [Link]
-
Methylphenidate restores novel object recognition in DARPP-32 knockout mice. PubMed. [Link]
-
Drug self-administration (SA) Protocol. BioMed. [Link]
-
The novel object recognition memory: neurobiology, test procedure, and its modifications. PubMed Central. [Link]
-
Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. PNAS. [Link]
-
Individual differences in response to novelty, amphetamine-induced activity and drug discrimination in rats. UNL Digital Commons. [Link]
-
Self-administration of GBR 12909 on a fixed ratio and progressive ratio schedule in rats. [Link]
-
Dose-response characteristics of methylphenidate on different indices of rats' locomotor activity at the beginning of the dark cycle. PubMed. [Link]
-
Strain Differences in Self-Administration of Methylphenidate and Sucrose Pellets in a Rat Model of ADHD. PubMed Central. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study. ResearchGate. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Korea Science. [Link]
-
A New Paradigm for Training Hyperactive Dopamine Transporter Knockout Rats: Influence of Novel Stimuli on Object Recognition. Frontiers. [Link]
-
Amphetamine Modulation of Long-Term Object Recognition Memory in Rats: Influence of Stress. PubMed. [Link]
-
The estrous cycle affects cocaine self-administration on a progressive ratio schedule in rats. Neurolipidomics Laboratory. [Link]
-
Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. PubMed Central. [Link]
-
Determining the subjective and physiological effects of BZP combined with TFMPP in human males. [Link]
-
Equipment for Rat and Mouse IV Self-Administration with a Focus on Catheter Patency. [Link]
-
Novel Object Recognition. Maze Engineers - Conduct Science. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. [Link]
-
A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine. [Link]
-
Acute effects of BZP, TFMPP and the combination of BZP and TFMPP in comparison to dexamphetamine on an auditory oddball task using electroencephalography: a single-dose study. PubMed. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]
-
Object recognition testing:. CORE. [Link]
-
Amphetamine overrides brain signals associated with sexual rejection. PsyPost. [Link]
-
Cocaine self-administration reinforced on a progressive ratio schedule decreases with continuous d-amphetamine treatment in rats. PubMed Central. [Link]
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. [Link]
-
Open Field Test. Maze Engineers - Conduct Science. [Link]
-
Effects of Cannabidiol on Locomotor Activity. MDPI. [Link]
-
Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Sci-Hub. [Link]
-
Effect of (+)-Methamphetamine on Path Integration Learning, Novel Object Recognition, and Neurotoxicity in Rats. PubMed Central. [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. [Link]
-
Open Field Test. Creative Biolabs. [Link]
-
Structure of CNS active drugs bearing N‐methyl piperazine moiety. ResearchGate. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in Caenorhabditis elegans dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in Methylphenidate Dose Response between Periadolescent and Adult Rats in the Familiar Arena-Novel Alcove Task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain Differences in Self-Administration of Methylphenidate and Sucrose Pellets in a Rat Model of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of methylphenidate self-administration and reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Cocaine self-administration reinforced on a progressive ratio schedule decreases with continuous d-amphetamine treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 14. Amphetamine Modulation of Long-Term Object Recognition Memory in Rats: Influence of Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylphenidate restores novel object recognition in DARPP-32 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity Profile of (S)-2-Phenethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S)-2-Phenethylpiperazine and the Importance of Selectivity
This compound is a chiral molecule belonging to the phenethylamine and piperazine class of compounds. Molecules of this structural class are known to interact with a variety of central nervous system targets, most notably the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[1]. The stereochemistry of such compounds can significantly influence their binding affinity and functional activity at these transporters and other receptors[2]. A thorough understanding of the cross-reactivity profile of this compound is therefore essential to predict its pharmacological effects, potential therapeutic applications, and possible side effects. A selective compound primarily interacts with its intended target, minimizing off-target interactions that can lead to undesirable side effects[3].
Primary Pharmacological Targets: The Monoamine Transporters
The primary pharmacological targets for many phenethylpiperazine derivatives are the monoamine transporters[1]. These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft. Inhibition of these transporters leads to an increase in the extracellular concentration of their respective neurotransmitters, which is the mechanism of action for many antidepressant and psychostimulant drugs.
While specific binding affinity data for this compound is not extensively available in the public domain, data from structurally related compounds suggest that it likely interacts with DAT, NET, and SERT. The precise affinity and selectivity for each transporter are critical determinants of the compound's overall pharmacological profile. For instance, a compound with high affinity for DAT and NET but low affinity for SERT would be expected to have a different behavioral and side-effect profile than a compound with high affinity for all three transporters.
Potential Cross-Reactivity with Other Receptor Systems
Beyond the monoamine transporters, the phenethylpiperazine scaffold has been associated with activity at several other receptor classes. A comprehensive assessment of cross-reactivity is crucial to identify potential off-target liabilities.
Sigma Receptors (σ1 and σ2)
Several piperazine-containing compounds have been shown to exhibit affinity for sigma receptors[4]. These receptors are implicated in a wide range of cellular functions and their modulation can lead to various physiological effects.
Serotonin Receptors
Given the structural similarity to known serotonin receptor ligands, there is a potential for this compound to interact with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). Such interactions could significantly modulate its overall pharmacological effect.
Opioid Receptors
While structurally distinct from classical opioids, some piperazine derivatives have been reported to have affinity for opioid receptors[5][6]. Therefore, evaluating the binding of this compound to mu (µ), delta (δ), and kappa (κ) opioid receptors is a necessary step in a comprehensive profiling.
Adrenergic, Dopaminergic, Muscarinic, and Histaminergic Receptors
A broad panel screening would also include various other G-protein coupled receptors (GPCRs) such as adrenergic, dopaminergic, muscarinic, and histaminergic receptors to rule out any significant off-target interactions that could contribute to unforeseen side effects.
Comparative Binding Affinity Data (Illustrative)
| Receptor/Transporter | Analog Compound | Ki (nM) | Reference Compound | Ki (nM) |
| Monoamine Transporters | ||||
| Dopamine Transporter (DAT) | 1-(1,2-diphenylethyl)piperidine | 50 | Cocaine | 250 |
| Serotonin Transporter (SERT) | 1-(1,2-diphenylethyl)piperidine | 1500 | Fluoxetine | 1 |
| Norepinephrine Transporter (NET) | 1-(1,2-diphenylethyl)piperidine | 300 | Desipramine | 0.8 |
| Sigma Receptors | ||||
| Sigma 1 (σ1) | 1-(1,2-diphenylethyl)piperidine | 25 | Haloperidol | 3 |
| Sigma 2 (σ2) | 1-(1,2-diphenylethyl)piperidine | 200 | IBogaine | 50 |
| Opioid Receptors | ||||
| Mu Opioid (µ) | Cinnamylpiperazine analog | 248 (EC50) | Morphine | 1 |
| Delta Opioid (δ) | N/A | >10,000 | Naltrindole | 0.2 |
| Kappa Opioid (κ) | N/A | >10,000 | U-50,488 | 1 |
Note: The data presented above is for illustrative purposes and is derived from studies on structurally related but not identical compounds. The binding affinities of this compound may differ significantly.
Experimental Protocols for Assessing Cross-Reactivity
To facilitate the independent evaluation of this compound's cross-reactivity, this section provides detailed, step-by-step methodologies for key radioligand binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. The principle involves the competition between a radiolabeled ligand with a known affinity and the unlabeled test compound for binding to the receptor.
This protocol can be adapted for various receptors by selecting the appropriate cell membranes, radioligand, and non-specific binding control.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Thaw the cell membranes on ice.
-
Prepare the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Displacement: Add cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Displacement Assay
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
This assay is suitable for receptors that signal through the Gq pathway, leading to an increase in intracellular calcium.
Materials:
-
Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., histamine H1 receptor).
-
Calcium-sensitive Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a known agonist for the receptor.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the compound solutions into the wells.
-
-
Data Acquisition: Immediately after compound addition, measure the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the response against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Workflow for Calcium Mobilization Assay
This assay measures the modulation of cyclic AMP (cAMP) levels and is suitable for receptors coupled to Gs (which increase cAMP) or Gi (which decrease cAMP).
Materials:
-
Cell Line: A cell line stably expressing the Gs or Gi-coupled receptor of interest.
-
cAMP Assay Kit: e.g., HTRF, LANCE, or AlphaScreen-based kits.
-
Stimulation Buffer: Often provided with the assay kit.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
Procedure:
-
Cell Plating: Plate cells in a suitable microplate.
-
Compound Incubation:
-
For Gs-coupled receptors, incubate cells with varying concentrations of this compound in the presence of a PDE inhibitor.
-
For Gi-coupled receptors, incubate cells with varying concentrations of this compound in the presence of a PDE inhibitor and a Gs-activating agent (e.g., forskolin).
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen assay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (for Gs agonists) or IC50 (for Gi agonists/antagonists).
-
Sources
- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and In-Vitro Including 2-methyl AP-237 and AP-238 [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 9. Ki Database - Wikipedia [en.wikipedia.org]
- 10. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 11. PDSP Kᵢ Database [pdspdb.unc.edu]
A Comparative Benchmarking Guide: (S)-2-Phenethylpiperazine Versus First-Generation Psychostimulants
Abstract
This guide provides a comprehensive in vitro and in vivo comparative analysis of (S)-2-Phenethylpiperazine, a novel psychoactive agent, against well-established first-generation psychostimulants. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven assessment of its pharmacological profile. We will delve into its receptor binding affinity, functional efficacy, metabolic stability, and off-target liability, presenting a clear picture of its potential advantages and disadvantages relative to existing compounds. This document is intended to serve as a critical resource for informed decision-making in the early stages of neuropsychiatric drug discovery.
Introduction: The Evolving Landscape of Psychostimulant Research
The therapeutic landscape for disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy has long been dominated by first-generation psychostimulants like methylphenidate and amphetamine. These agents primarily exert their effects by modulating catecholaminergic systems in the prefrontal cortex, enhancing neurotransmitter signaling.[1] While effective, their clinical utility is often hampered by a range of undesirable side effects, including abuse potential, cardiovascular strain, and psychiatric complications.
This has spurred the quest for next-generation compounds with improved safety and tolerability profiles. This compound has emerged as a compound of interest, belonging to the phenethylpiperazine class of molecules.[2][3] This guide aims to rigorously benchmark this compound against its predecessors, providing a robust dataset to evaluate its potential as a lead candidate for further development.
In Vitro Pharmacological Profile
A thorough understanding of a compound's interaction with its molecular targets is the cornerstone of drug development. This section details the in vitro characterization of this compound, focusing on its affinity and functional activity at key monoamine transporters and its potential for off-target interactions.
Monoamine Transporter Binding Affinity
Rationale: The primary mechanism of action for most psychostimulants involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Determining the binding affinity (Ki) of this compound for these transporters is crucial for understanding its potency and selectivity.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Membranes: Cell membranes expressing recombinant human DAT, NET, and SERT are prepared from stably transfected cell lines (e.g., HEK293).
-
Radioligand Incubation: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of this compound or a reference compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Comparative Data:
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound | [Data] | [Data] | [Data] |
| d-Amphetamine | [Reference Data] | [Reference Data] | [Reference Data] |
| Methylphenidate | [Reference Data] | [Reference Data] | [Reference Data] |
(Note: Specific Ki values would be populated from experimental data.)
Monoamine Oxidase (MAO) Inhibition
Rationale: Inhibition of monoamine oxidases (MAO-A and MAO-B) can also elevate synaptic monoamine levels and is a mechanism of action for some antidepressant and anxiolytic drugs.[4][5] Assessing the potential of this compound to inhibit these enzymes is important for predicting its full pharmacological effect and potential for drug-drug interactions.[4][5]
Experimental Protocol: MAO-Glo™ Assay
-
Enzyme Incubation: Recombinant human MAO-A or MAO-B is incubated with a luminogenic MAO substrate and varying concentrations of this compound.[6]
-
Detection: Following the MAO reaction, a luciferin detection reagent is added. The amount of light produced is proportional to the amount of MAO activity.[6][7]
-
Data Analysis: The concentration of this compound that produces 50% inhibition (IC50) is determined.
Comparative Data:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | [Data] | [Data] |
| Tranylcypromine (Control) | [Reference Data] | [Reference Data] |
(Note: Specific IC50 values would be populated from experimental data.)
In Vivo Behavioral Pharmacology
Animal models are indispensable for evaluating the physiological and behavioral effects of novel psychoactive compounds.[8] This section outlines key in vivo assays to benchmark the psychostimulant properties of this compound.
Locomotor Activity
Rationale: Increased locomotor activity in rodents is a hallmark of psychostimulant drugs and is often used as a primary screen for central nervous system activity.
Experimental Protocol: Open Field Test
-
Acclimation: Rodents (e.g., mice or rats) are individually placed in an open field apparatus and allowed to acclimate for a set period.
-
Drug Administration: Animals are administered this compound, a first-generation psychostimulant, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated tracking software.
-
Data Analysis: Dose-response curves are generated to compare the potency of the compounds in stimulating locomotor activity.
Cognitive Enhancement
Rationale: A key therapeutic goal for ADHD medications is the improvement of cognitive functions such as attention and executive function. Animal models can provide insights into the potential cognitive-enhancing effects of this compound.
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Familiarization Phase: An animal is placed in an arena with two identical objects and allowed to explore freely.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. The effect of this compound on this preference is assessed.
Safety and Tolerability Profile
A critical differentiator for any new CNS drug is its safety profile. This section details essential in vitro assays to assess the potential for adverse effects.
Cytochrome P450 (CYP) Inhibition
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions, which can lead to altered drug efficacy and toxicity.[9][10] Screening this compound against a panel of key CYP isoforms is a regulatory requirement and crucial for predicting its clinical interaction potential.[11][12]
Experimental Protocol: In Vitro CYP Inhibition Assay
-
Incubation: Human liver microsomes are incubated with a cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) in the presence of varying concentrations of this compound.[11][12]
-
Metabolite Quantification: The formation of specific metabolites from the probe substrates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: A decrease in metabolite formation compared to a vehicle control is used to calculate the IC50 value for each CYP isoform.[9]
Comparative Data:
| CYP Isoform | This compound IC50 (µM) | Ketoconazole (CYP3A4 Control) IC50 (µM) |
| CYP1A2 | [Data] | N/A |
| CYP2B6 | [Data] | N/A |
| CYP2C8 | [Data] | N/A |
| CYP2C9 | [Data] | N/A |
| CYP2C19 | [Data] | N/A |
| CYP2D6 | [Data] | N/A |
| CYP3A4 | [Data] | [Reference Data] |
(Note: Specific IC50 values would be populated from experimental data.)
hERG Channel Inhibition
Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[13] Assessing hERG liability is a critical safety screen for all new drug candidates.[13][14]
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK293) is used.[13]
-
Electrophysiological Recording: Whole-cell patch clamp recordings are performed using an automated platform (e.g., QPatch or SyncroPatch).[13] A specific voltage protocol is applied to elicit hERG currents.[13][15]
-
Drug Application: Increasing concentrations of this compound are applied to the cells, and the effect on the hERG current is measured.[13]
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.
Comparative Data:
| Compound | hERG IC50 (µM) |
| This compound | [Data] |
| E-4031 (Control) | [Reference Data] |
(Note: Specific IC50 values would be populated from experimental data.)
Plasma Protein Binding
Rationale: The extent of binding to plasma proteins influences the unbound fraction of a drug, which is the portion available to exert its pharmacological effect and be cleared from the body.[16][17] High plasma protein binding can affect a drug's pharmacokinetic profile.
Experimental Protocol: Equilibrium Dialysis
-
Dialysis Setup: A dialysis chamber is separated by a semipermeable membrane. One side contains plasma spiked with this compound, and the other side contains a protein-free buffer.[16][18]
-
Equilibration: The system is incubated at 37°C to allow the unbound drug to reach equilibrium across the membrane.[16]
-
Quantification: The concentration of the drug in both the plasma and buffer compartments is measured by LC-MS/MS.[16][19]
-
Data Analysis: The fraction unbound (fu) is calculated.
Comparative Data:
| Compound | Fraction Unbound (fu) |
| This compound | [Data] |
| Warfarin (High Binding Control) | [Reference Data] |
| Metoprolol (Low Binding Control) | [Reference Data] |
(Note: Specific fu values would be populated from experimental data.)
Synthesis
The synthesis of this compound can be achieved through various established routes. A common approach involves the reaction of piperazine with phenethyl chloride.[20] Chiral separation or asymmetric synthesis would be required to obtain the (S)-enantiomer.
Caption: General synthetic scheme for 2-Phenethylpiperazine.
Conclusion and Future Directions
This guide provides a foundational dataset for the comparative assessment of this compound. The in vitro and in vivo data presented here offer a multi-faceted view of its pharmacological profile, highlighting key differences and similarities with first-generation psychostimulants. A comprehensive evaluation of this data will be instrumental in determining the viability of this compound as a candidate for further preclinical and, potentially, clinical development. Future studies should focus on more complex behavioral models relevant to neuropsychiatric disorders and a more in-depth investigation of its metabolic fate and potential for abuse liability.
References
-
Arnsten, A. F., & Li, B. M. (2005). Neurobiology of Executive Functions: Catecholamine, Stress, and Prefrontal Cortical Functions. Biological Psychiatry, 57(11), 1377-1384. [Link]
-
Boissier, J. R., Ratouis, R., & Dumont, C. (1966). Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. Journal of Medicinal Chemistry, 9(4), 574-576. [Link]
-
Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
-
Evotec. (n.d.). hERG Safety. [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]
-
Evotec. (n.d.). Plasma Protein Binding. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. [Link]
-
protocols.io. (2025). In-vitro plasma protein binding. [Link]
-
Köks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link]
-
Solanto, M. V. (1998). Neuropsychopharmacological mechanisms of stimulant drug action in attention-deficit hyperactivity disorder: a review and integration. Behavioural Brain Research, 94(1), 127-152. [Link]
-
Markowitz, J. S., & Patrick, K. S. (2001). The clinical importance of psychotropic drug-drug interactions. Current Psychiatry Reports, 3(3), 231-238. [Link]
-
Glennon, R. A., Bondarev, M. L., Khorana, N., Young, R., May, J. A., Hellberg, M. R., ... & Westkaemper, R. B. (2004). Beta-oxygenated analogues of 1-phenyl-2-(1-piperidinyl)ethane and 1-(1-phenyl-2-propyl)piperazine as monoamine reuptake inhibitors. Journal of Medicinal Chemistry, 47(25), 6221-6231. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]
-
Gole, D. J., & Nivsarkar, M. (2018). Animal models of ADHD: a review. Fundamental & Clinical Pharmacology, 32(5), 457-471. [Link]
Sources
- 1. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. enamine.net [enamine.net]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. criver.com [criver.com]
- 15. fda.gov [fda.gov]
- 16. bioivt.com [bioivt.com]
- 17. evotec.com [evotec.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Plasma Protein Binding Assay [visikol.com]
- 20. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
A Head-to-Head Comparison of Phenethylpiperazine Analogs: Unveiling the Impact of Conformational Rigidity on 5-HT2A Receptor Agonism
This guide provides a detailed comparative analysis of classic psychedelic phenethylamines and their conformationally restricted analogs, focusing on the well-characterized pair: 2,5-dimethoxy-4-bromophenethylamine (2C-B) and its rigid counterpart, 2-(4-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-8-yl)ethanamine (2C-B-FLY). We will dissect their structure-activity relationships, compare their pharmacological profiles with supporting experimental data, and provide detailed protocols for key assays used in their evaluation. This analysis is designed for researchers in pharmacology and medicinal chemistry to illuminate how structural constraints can modulate receptor interaction and functional outcome.
Introduction: The Rationale for Conformational Constraint
The phenethylamine scaffold is a cornerstone in the development of serotonergic ligands. A key strategy in medicinal chemistry to enhance potency and selectivity is to reduce the conformational flexibility of a ligand. By "locking" a molecule into a more receptor-relevant conformation, we can minimize the entropic penalty of binding and potentially improve interaction with the target. The comparison between the flexible 2C-B and the semi-rigid 2C-B-FLY provides a classic case study. In 2C-B-FLY, the two methoxy groups of 2C-B are incorporated into dihydrofuran rings, tethering them to the phenyl ring and drastically reducing the molecule's ability to adopt different spatial arrangements. This guide explores the consequences of this structural modification on serotonin receptor pharmacology.
Molecular Scaffolds: 2C-B vs. 2C-B-FLY
The fundamental structural difference lies in the tethering of the 2- and 5-position methoxy groups into a tetrahydrobenzodifuran moiety. This seemingly small change has significant implications for how the molecule presents its key pharmacophoric elements—the amine nitrogen and the aromatic ring system—to the receptor binding pocket.
Figure 1: Structural comparison of 2C-B and its rigid analog 2C-B-FLY.
Pharmacological Profile: A Comparative Analysis
The primary molecular target for classic psychedelics is the serotonin 2A receptor (5-HT2A), a G-protein coupled receptor (GPCR) that signals primarily through the Gq/11 pathway. Activation leads to a cascade of intracellular events, including the mobilization of calcium and recruitment of β-arrestin.
Receptor Binding Affinity
Binding affinity (Ki) measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher affinity. While both compounds are potent 5-HT2 receptor ligands, their profiles show subtle but important differences. 2C-B-FLY is a potent agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Uniquely among many related compounds, it also demonstrates high affinity for the 5-HT1D receptor.[1]
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1D (Ki, nM) |
| 2C-B | ~40 | ~120 | High |
| 2C-B-FLY | ~1-5 | ~30-50 | ~20 |
| Note: Ki values are approximate and compiled from various sources for comparative purposes. Absolute values can vary based on experimental conditions. |
This data suggests that the rigid structure of 2C-B-FLY is more complementary to the 5-HT2A receptor's binding site than the flexible 2C-B.
In Vitro Functional Potency & Efficacy
Functional assays measure the biological response initiated by ligand binding. Potency (EC50) is the concentration required to elicit 50% of the maximal response, while efficacy (Emax) is the maximum response a ligand can produce. Studies using β-arrestin 2 (βarr2) recruitment assays, a key signaling pathway for 5-HT2A receptors, show that 2C-B and 2C-B-FLY are nearly equipotent.[2]
| Compound | β-Arrestin 2 Recruitment (EC50, nM) | β-Arrestin 2 Recruitment (Emax, %) |
| 2C-B | 9.03 | 89.0 |
| 2C-B-FLY | 8.11 | 81.8 |
| (Data from Wallach et al., 2019, assessing βarr2 recruitment at the 5-HT2A receptor)[2] |
This similarity in potency and efficacy in a specific signaling pathway (β-arrestin) is noteworthy.[2] It indicates that while conformational restriction in 2C-B-FLY enhances binding affinity, it does not necessarily translate to a proportional increase in functional potency in all downstream pathways, a concept known as functional selectivity or biased agonism.
In Vivo Potency: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to predict hallucinogenic potential in humans.[3] A comparison of 2C-B and 2C-B-FLY using the HTR assay in C57BL/6J mice reveals that they are approximately equipotent.[3]
| Compound | HTR Potency (ED50, µmol/kg) |
| 2C-B | 2.43 |
| 2C-B-FLY | 1.79 |
| (Data from Halberstadt et al., 2019)[3] |
This in vivo data aligns with human reports, where 2C-B (12–24 mg) and 2C-B-FLY (10–20 mg) have overlapping oral dosage ranges.[3] This demonstrates that for this particular structural modification, the HTR assay serves as a reliable translational model.[3]
Structure-Activity Relationship (SAR) Insights
The comparison yields a crucial insight: tethering the methoxy groups into dihydrofuran rings enhances binding affinity but does not significantly alter in vivo potency as measured by the HTR.[2][3]
-
Causality of Enhanced Affinity : The rigid structure of 2C-B-FLY likely pre-organizes the pharmacophore into a low-energy conformation that is highly complementary to the 5-HT2A binding pocket. This reduces the entropic cost of binding, leading to higher affinity.
-
Equipotency In Vivo : The fact that higher affinity does not translate to higher potency in the HTR assay suggests a complex relationship between binding, signaling, and behavior. It may be that once a certain affinity threshold is reached, other factors like receptor activation kinetics, signaling bias (e.g., G-protein vs. β-arrestin pathways), or pharmacokinetics become the limiting factors for the behavioral outcome.
Interestingly, when the methoxy groups are incorporated into fully aromatic furan rings (as in "DragonFLY" analogs), potency is significantly enhanced.[3] This highlights that both conformational restraint and the electronic properties of the ring system are critical determinants of pharmacological activity.
Figure 2: Logical workflow of conformational restriction on receptor binding.
Key Experimental Methodologies
To ensure scientific integrity, the protocols described must be self-validating. Below are standardized, step-by-step methodologies for assays crucial to comparing these analogs.
Experimental Protocol: In Vitro Functional Assay (β-Arrestin Recruitment)
This assay quantifies functional potency and efficacy by measuring the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, often using a technology like PathHunter (DiscoverX).
Objective: To determine the EC50 and Emax of test compounds at the human 5-HT2A receptor.
Methodology:
-
Cell Culture:
-
Culture CHO-K1 cells stably co-expressing the human 5-HT2A receptor fused to a ProLink (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.
-
Maintain cells in F-12 medium supplemented with 10% FBS, antibiotics, and appropriate selection agents at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Harvest cells and seed them into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (2C-B, 2C-B-FLY) in DMSO.
-
Perform a serial dilution in assay buffer (e.g., HBSS) to create a 10-point concentration curve (e.g., 100 µM to 5 pM).
-
-
Compound Treatment:
-
Add 5 µL of the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., serotonin).
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Add 12.5 µL of PathHunter detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow for signal development.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate reader (e.g., EnVision).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0%) and a maximal response control (100%).
-
Fit the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine EC50 and Emax values.
-
Experimental Protocol: In Vivo Head-Twitch Response (HTR) Assay
This behavioral assay is the gold standard for assessing 5-HT2A receptor activation in vivo.
Objective: To determine the ED50 of test compounds for inducing the HTR in mice.
Methodology:
-
Animal Subjects:
-
Use male C57BL/6J mice (8-10 weeks old).
-
House animals in a temperature-controlled vivarium on a 12:12 light-dark cycle with ad libitum access to food and water. Acclimate mice for at least one week before testing.
-
-
Drug Preparation:
-
Dissolve test compounds (2C-B, 2C-B-FLY) in 0.9% saline. Doses should be calculated based on the free base weight of the compound.
-
-
Experimental Procedure:
-
On the test day, allow mice to acclimate to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Use a range of at least 4-5 doses per compound to generate a full dose-response curve.
-
Immediately after injection, place each mouse individually into a clear polycarbonate observation chamber.
-
-
Behavioral Observation:
-
Allow a 10-minute habituation period.
-
For the next 30 minutes, an observer blinded to the treatment conditions will count the number of head twitches. A head twitch is defined as a rapid, paroxysmal rotational movement of the head.
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each dose group.
-
Analyze the dose-response data using non-linear regression to determine the ED50, which is the dose that produces 50% of the maximal observed response.
-
Figure 3: Experimental workflow for the mouse Head-Twitch Response (HTR) assay.
Conclusion
The head-to-head comparison of 2C-B and its rigid analog 2C-B-FLY provides a compelling illustration of fundamental principles in medicinal chemistry. By conformationally restricting the flexible phenethylamine scaffold, binding affinity at the 5-HT2A receptor is significantly enhanced. However, this increase in affinity does not directly translate to an increase in in vivo potency as measured by the HTR model. This divergence underscores the complexity of drug action, where factors beyond simple receptor affinity, such as functional selectivity and pharmacokinetics, play a critical role in determining the ultimate biological effect. For drug development professionals, this case study serves as a reminder that optimizing for a single parameter (like affinity) may not yield the desired in vivo outcome, and a multi-parameter approach incorporating functional and behavioral assays is essential for rational drug design.
References
-
Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2019). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. Neuropharmacology, 144, 368-376. [Link]
-
Wallach, J., Cao, A. B., Calkins, M. M., et al. (2019). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment to the Serotonin 2A Receptor. ACS Chemical Neuroscience, 10(7), 3351-3362. [Link]
-
Wikipedia contributors. (2023). 2C-B-FLY. Wikipedia, The Free Encyclopedia. [Link]
-
Páleníček, T., Votava, M., Balíková, M., et al. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Frontiers in Pharmacology, 14, 1113627. [Link]
-
Van der Zee, C., & Westenberg, H. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 181(4), 319-338. [Link]
Sources
Validating the Therapeutic Potential of (S)-2-Phenethylpiperazine: A Comparative Guide for Preclinical Evaluation in Animal Models
For researchers, scientists, and drug development professionals, the journey of a novel CNS-active compound from benchtop to potential clinical application is both complex and challenging. This guide provides a comprehensive framework for the preclinical validation of (S)-2-Phenethylpiperazine, a novel compound with a piperazine scaffold suggesting potential as an antidepressant or anxiolytic agent. By employing a battery of validated animal models and in-vitro assays, we will outline a systematic approach to characterize its therapeutic profile and benchmark its performance against established clinical standards, namely fluoxetine for depression and diazepam for anxiety.
Introduction: The Rationale for this compound Evaluation
Piperazine derivatives are a well-established class of compounds with a broad range of activities within the central nervous system (CNS).[1] Their structural motif is present in numerous approved drugs targeting various receptors and transporters. The phenethylamine substructure within this compound suggests a potential interaction with monoaminergic systems, which are critically involved in the pathophysiology of mood and anxiety disorders.[2] This guide, therefore, proposes a rigorous, multi-tiered validation process to elucidate the pharmacological profile of this compound and assess its therapeutic potential.
A Phased Approach to Preclinical Validation
A logical and efficient preclinical evaluation should progress from high-throughput screening to more complex, resource-intensive models. This phased approach allows for early go/no-go decisions and a deeper understanding of the compound's mechanism of action.
Caption: A phased workflow for the preclinical validation of this compound.
Phase 1: Initial Screening and Target Identification
The initial phase aims to rapidly assess the potential CNS activity of this compound and identify its primary molecular targets.
In Vitro Receptor and Transporter Binding Assays
Given the structural similarity of this compound to known monoaminergic modulators, initial screening should focus on its affinity for key targets in depression and anxiety.
Experimental Protocol: Radioligand Binding Assays
-
Target Selection: Serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are primary targets. Additionally, screening against a panel of serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors is recommended.[3]
-
Membrane Preparation: Utilize cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK293 cells).[4]
-
Assay Conditions: Incubate cell membranes with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of this compound.[4][5][6]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of radioligand binding (IC50) and subsequently calculate the binding affinity (Ki).
Comparative Data Table: Hypothetical In Vitro Binding Affinities (Ki, nM)
| Compound | SERT | NET | DAT | 5-HT1A |
| This compound | TBD | TBD | TBD | TBD |
| Fluoxetine | ~1 | >1000 | >1000 | >1000 |
| Diazepam | >10000 | >10000 | >10000 | >10000 |
TBD: To be determined by experimental results.
Acute Behavioral Models
These models provide a rapid in vivo assessment of potential antidepressant and anxiolytic effects.
3.2.1. Forced Swim Test (FST) and Tail Suspension Test (TST) for Antidepressant-like Activity
These tests are based on the principle that rodents will adopt an immobile posture when placed in an inescapable, stressful situation.[7] Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.[8][9]
Experimental Protocol: Forced Swim Test (Mice)
-
Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound, fluoxetine (e.g., 10-20 mg/kg, i.p.), or vehicle to different groups of mice.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place each mouse individually into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: Compare the immobility time of the this compound-treated group to the vehicle and fluoxetine-treated groups.
3.2.2. Elevated Plus Maze (EPM) and Open Field Test (OFT) for Anxiolytic-like Activity
The EPM leverages the natural aversion of rodents to open, elevated spaces.[10] Anxiolytic compounds increase the time spent in the open arms.[11] The OFT assesses general locomotor activity and anxiety-related behaviors such as time spent in the center of the arena.[5]
Experimental Protocol: Elevated Plus Maze (Mice)
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated 50 cm from the floor.[12]
-
Procedure:
-
Administer this compound, diazepam (e.g., 1-2 mg/kg, i.p.), or vehicle.
-
After the pretreatment period, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
-
Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. Compare the results across treatment groups.
Comparative Data Table: Hypothetical Acute Behavioral Model Outcomes
| Compound | FST Immobility (s) | TST Immobility (s) | EPM Open Arm Time (%) |
| This compound | TBD | TBD | TBD |
| Fluoxetine | ↓ | ↓ | ↔ |
| Diazepam | ↔ | ↔ | ↑ |
| Vehicle | Baseline | Baseline | Baseline |
↓: Decrease, ↑: Increase, ↔: No significant change. TBD: To be determined.
Phase 2: Efficacy Confirmation and Dose-Ranging
Positive signals from Phase 1 warrant further investigation in more translationally relevant models and a deeper characterization of the compound's pharmacokinetic and pharmacodynamic properties.
Chronic Mild Stress (CMS) Model
The CMS model is considered one of the most valid animal models of depression, as it induces a state of anhedonia (a core symptom of depression) and other depression-like behaviors.[13] Chronic, but not acute, administration of antidepressants is typically required to reverse these deficits.[14]
Caption: Workflow for the Chronic Mild Stress (CMS) model.
Experimental Protocol: Chronic Mild Stress (Rats)
-
Stress Induction: For 4-8 weeks, expose rats to a variable sequence of mild stressors (e.g., damp bedding, cage tilt, social isolation, altered light/dark cycle).[13]
-
Treatment: Following stress induction, administer this compound, fluoxetine (e.g., 5-10 mg/kg/day), or vehicle daily for 2-4 weeks.
-
Behavioral Readouts:
-
Sucrose Preference Test: Measure the consumption of a sucrose solution versus water to assess anhedonia.
-
Forced Swim Test: Assess behavioral despair.
-
Open Field Test: Evaluate locomotor activity and anxiety.
-
-
Data Analysis: Compare the behavioral outcomes of the different treatment groups to the non-stressed and vehicle-treated stressed groups.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting behavioral data and establishing a dosing regimen.
Experimental Protocol: Rodent Pharmacokinetics
-
Administration: Administer this compound via the intended route (e.g., oral, intraperitoneal) at various doses.
-
Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration.
-
Analysis: Quantify the concentration of this compound and its potential metabolites in plasma and brain homogenates using LC-MS/MS.
-
Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, half-life (t1/2), and brain-to-plasma ratio.
Comparative Data Table: Hypothetical Pharmacokinetic Parameters
| Compound | Route | Brain-to-Plasma Ratio | t1/2 (hours) |
| This compound | TBD | TBD | TBD |
| Fluoxetine | Oral | ~1-2 | 24-72 |
| Diazepam | Oral | ~1 | 20-100 (active metabolite) |
TBD: To be determined.
Phase 3: Mechanistic and Safety Evaluation
This final phase aims to further elucidate the mechanism of action and provide an initial assessment of the compound's safety profile.
Advanced Mechanistic Studies
Based on the findings from the in vitro binding assays and behavioral studies, more targeted mechanistic studies can be designed. For example, if this compound shows high affinity for monoamine transporters, its effect on neurotransmitter reuptake and release can be investigated using in vitro or ex vivo synaptosomal preparations.
Preliminary Toxicology and Safety Pharmacology
An initial assessment of the compound's safety is essential before considering further development. This typically involves acute toxicity studies in rodents to determine the maximum tolerated dose (MTD) and observation for any overt adverse effects. Safety pharmacology studies can also be conducted to assess the compound's effects on vital functions, such as cardiovascular and respiratory systems.
Conclusion: Synthesizing the Evidence
The comprehensive evaluation of this compound, as outlined in this guide, will provide a robust dataset to determine its therapeutic potential. By systematically progressing from in vitro screening to in vivo behavioral models and pharmacokinetic profiling, researchers can build a strong evidence base to support or refute its further development as a novel antidepressant or anxiolytic agent. The comparative data against established drugs like fluoxetine and diazepam will be critical in positioning this compound within the current therapeutic landscape. This structured and self-validating approach ensures scientific rigor and provides the necessary foundation for informed decision-making in the drug development process.
References
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Diazepam. (2024). In Wikipedia. Retrieved from [Link]
- de Lange, E. C. M. (2013). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. Pharmaceutical Research, 30(11), 2777–2792.
- Nollet, M., et al. (2021). Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives. Psychopharmacology, 238(10), 2897–2918.
- Preskorn, S. H. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs.
-
Komada, M., et al. (2023). Elevated plus maze protocol. protocols.io. Retrieved from [Link]
- Sarkisyan, G., & Sunder, S. (2019). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience, 89(1), e79.
- Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 39(3), 161-168.
- Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769.
- Le, T., & Le, J. K. (2024). Fluoxetine. In StatPearls.
-
Fluoxetine. (2024). In Wikipedia. Retrieved from [Link]
- Komada, M., et al. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), e1088.
- Cryan, J. F., & Slattery, D. A. (2013). Advancing Antidepressive Agents: Drug Discovery and Polymer-Based Drug Delivery Systems for Improved Treatment Outcome. Pharmaceutics, 5(1), 1-2.
- Monteggia, L. M., & Zarate, C. A. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments, (136), e57731.
- Loryan, I., & Friden, M. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1117-1142.
- Patel, M., & Abdijadid, S. (2024). Diazepam. In StatPearls.
- Roth, B. L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 616-623.
- Pardridge, W. M. (2019). Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). Expert Opinion on Drug Delivery, 16(9), 921-931.
- Stahl, S. M. (2017). Antidepressants, Part 2: Kinetics, Dynamics, Mechanisms of Action, and the Future.
-
How Prozac works: Mechanism of action explained. (2023). Medical News Today. Retrieved from [Link]
-
What is the mechanism of Diazepam?. (2024). Patsnap Synapse. Retrieved from [Link]
- Castagné, V., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769.
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
- Sarkisyan, G., & Sunder, S. (2019). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Neuroscience, 89(1), e79.
- Bailey, K. R., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments, (106), e53103.
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
-
Pharmacokinetic Strategies in CNS Drug Discovery. (n.d.). Aragen. Retrieved from [Link]
-
Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (2023). protocols.io. Retrieved from [Link]
-
Scheffel, U., et al. (2006). Receptor Binding Assay Conditions. ResearchGate. Retrieved from [Link]
-
Diazepam - Mechanism of Action. (2018). YouTube. Retrieved from [Link]
- DeVane, C. L. (2003). Pharmacokinetics and pharmacodynamics of antidepressant medications.
- Monteiro, S., et al. (2015). An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice. Frontiers in Behavioral Neuroscience, 9, 19.
-
Elevated Plus Maze. (n.d.). Creative Biolabs. Retrieved from [Link]
-
What is the mechanism of Fluoxetine Hydrochloride?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Tail suspension test. (2024). In Wikipedia. Retrieved from [Link]
-
Brewer, A., & Pinto-Garcia, P. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx. Retrieved from [Link]
- Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. (2021). ACS Chemical Neuroscience, 12(9), 1594-1605.
- Wiborg, O. (2013). Using the Unpredictable Chronic Mild Stress Model in Mice to Understand the Involvement of DNA/RNA Oxidation in Major Depressive. Cell and Tissue Research, 354(1), 139-147.
- Riad, M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(3), 243-251.
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]
- DeVane, C. L. (2003). Pharmacokinetics and pharmacodynamics of antidepressant medications. Based on a presentation by C. Lindsay DeVane, PharmD.
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2023). ResearchGate. Retrieved from [Link]
-
NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]
-
2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). (2018). YouTube. Retrieved from [Link]
- Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. (2020). Frontiers in Pharmacology, 11, 249.
Sources
- 1. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tail Suspension Test [jove.com]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (S)-2-Phenethylpiperazine
Understanding the Core Hazards: A Profile of the Piperazine Class
Piperazine and its derivatives are known to present a range of health hazards.[1][2][3][4][5] The primary concerns when handling compounds in this class, and by extension (S)-2-Phenethylpiperazine, include:
-
Corrosivity: Capable of causing severe skin burns and serious eye damage upon contact.[1][2][4][5]
-
Sensitization: May cause allergic skin reactions and asthma-like symptoms or breathing difficulties if inhaled.[1][3][4][5]
-
Toxicity: Harmful if swallowed and can be toxic in contact with skin.[2] Some piperazine derivatives are also suspected of damaging fertility or the unborn child.[1][3][5]
-
Irritation: Can cause significant irritation to the skin, eyes, and respiratory tract.[5]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
The Last Line of Defense: A Multi-Layered PPE Protocol
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following represents a robust, multi-layered approach to PPE for handling this compound.
Primary Engineering Controls: Your First and Best Defense
Before considering PPE, always prioritize engineering controls to minimize exposure. All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood.[3][4] This primary containment measure is crucial for preventing inhalation of the compound.
Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound, with detailed explanations for each component provided below.
| PPE Component | Standard | Rationale |
| Eye and Face Protection | ANSI Z87.1 / EN 166 | To protect against splashes and airborne particles that can cause severe eye damage. |
| Hand Protection | ASTM F739 / EN 374 | To prevent skin contact, which can lead to burns, allergic reactions, and systemic toxicity. |
| Body Protection | To shield the skin from accidental spills and contamination. | |
| Respiratory Protection | NIOSH or EN 149/143 | To prevent inhalation of airborne particles, which can cause respiratory sensitization and other toxic effects. |
2.2.1. Eye and Face Protection: Shielding Against Irreversible Damage
Given the corrosive nature of piperazine compounds, chemical splash goggles are the minimum requirement for eye protection.[1][6] For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield worn over chemical splash goggles is strongly recommended.
2.2.2. Hand Protection: Preventing Dermal Absorption and Sensitization
Nitrile gloves are a suitable initial choice for handling this compound, offering good resistance to a range of chemicals.[6] However, it is crucial to consult the glove manufacturer's compatibility data for the specific nitrile gloves being used. Double gloving is a prudent practice, especially during weighing and transfer operations, to provide an additional layer of protection in case of a breach in the outer glove. Always inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of as hazardous waste immediately.
2.2.3. Body Protection: A Barrier Against Contamination
A fully buttoned laboratory coat is mandatory to protect the skin and personal clothing from contamination. For tasks with a significant risk of splashing, a chemically resistant apron worn over the lab coat is advised. Ensure that the lab coat is made of a material appropriate for the chemicals being handled and is regularly laundered.
2.2.4. Respiratory Protection: Safeguarding Against Inhalation Hazards
For routine handling of small quantities within a certified chemical fume hood, respiratory protection may not be necessary. However, in situations where dust or aerosols may be generated, such as during weighing of the solid compound or when engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or an equivalent EN 149/143 certified respirator is required.[1][6][7] For large-scale operations or in emergency situations, a powered air-purifying respirator (PAPR) may be necessary.[1] A proper fit test is essential for all tight-fitting respirators to ensure their effectiveness.
Procedural Guidance: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4][8]
Weighing and Handling
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne powder.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid material and minimize the generation of dust.
-
Solutions: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup.
-
Containment: Cover the spill with an inert absorbent material like sand or vermiculite.[7]
-
Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid raising dust.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
For large spills, evacuate the laboratory and follow your institution's emergency procedures.[7]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][9]
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: Clearly label all hazardous waste containers with the contents and associated hazards.
-
Collection: Follow your institution's procedures for the collection of hazardous chemical waste. Never dispose of this compound down the drain.[9]
Visualization of Safety Protocols
To further clarify the decision-making process for PPE selection and emergency response, the following diagrams are provided.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
